Quinoline-7-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
quinoline-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMHIFNNCZPJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C#N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625033 | |
| Record name | Quinoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67360-38-7 | |
| Record name | Quinoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Quinoline-7-carbonitrile (CAS No. 67360-38-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline-7-carbonitrile (7-cyanoquinoline) is a pivotal heterocyclic building block in modern medicinal chemistry and materials science.[1] Its rigid bicyclic structure, combined with the versatile reactivity of the nitrile functional group, establishes it as a valuable scaffold for the synthesis of complex molecular architectures.[2] This guide provides a comprehensive technical overview of this compound, consolidating its physicochemical properties, detailing robust synthetic and analytical protocols, exploring its chemical reactivity, and highlighting its significant applications, particularly in the development of targeted therapeutics such as kinase inhibitors.[1][3] The content herein is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and application of this important intermediate.
Core Physicochemical & Structural Properties
This compound is an aromatic heterocyclic compound characterized by a quinoline core with a nitrile group substituted at the C-7 position.[1] This substitution pattern significantly influences the molecule's electronic properties and reactivity. The electron-withdrawing nature of the nitrile group makes it a key handle for a variety of chemical transformations.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 67360-38-7 | [1][4] |
| Molecular Formula | C₁₀H₆N₂ | [1][4] |
| Molecular Weight | 154.17 g/mol | [1][4][5] |
| Appearance | Typically a white to off-white solid | N/A |
| InChI Key | OZMHIFNNCZPJFS-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)C#N)N=C1 | [1] |
Synthesis and Mechanistic Considerations
The most common and scalable approach to this compound is through the cyanation of a corresponding 7-haloquinoline precursor, typically 7-bromoquinoline. Transition-metal-catalyzed cross-coupling reactions are the methods of choice, offering high yields and functional group tolerance.
Palladium-Catalyzed Cyanation: A Recommended Protocol
Palladium-catalyzed cyanation reactions, such as those adapted from the Rosenmund-von Braun reaction, provide a reliable route.[6] The use of zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) as a cyanide source is often preferred over more toxic reagents like CuCN or NaCN for safety and milder reaction conditions.[7][8]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄) and a phosphine ligand (e.g., XantPhos or dppf) is crucial. The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.[8]
-
Cyanide Source: Zinc cyanide is advantageous as it is less toxic and its reaction stoichiometry (transferring two cyanide groups) can drive the reaction to completion.[8]
-
Solvent: A high-boiling polar aprotic solvent like DMF or DMAc is used to ensure all reactants remain in solution at the required reaction temperature and to facilitate the reaction kinetics.[7][8]
-
Temperature: Elevated temperatures (e.g., 85-120 °C) are typically required to overcome the activation energy for the oxidative addition of the aryl halide to the palladium(0) complex.[7]
Detailed Experimental Protocol: Synthesis via Cyanation
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 7-bromoquinoline (1.0 equiv), zinc cyanide (0.6 equiv), Pd₂(dba)₃ (0.02 equiv), and XantPhos (0.04 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed DMAc via syringe.
-
Reaction: Stir the mixture at room temperature for 10 minutes, then heat to 85-90 °C in an oil bath. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion (typically 4-8 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.
Diagram 1: Synthesis Workflow
Caption: Workflow for Palladium-Catalyzed Synthesis.
Chemical Reactivity and Synthetic Utility
This compound is a versatile intermediate primarily due to the reactivity of its nitrile group, which can be transformed into several other key functional groups. This allows for its use as a scaffold to build molecular diversity.[1]
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield quinoline-7-carboxylic acid or quinoline-7-carboxamide, respectively. These derivatives are valuable for amide coupling reactions in drug synthesis.
-
Reduction: Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reduction (e.g., with LiAlH₄) can reduce the nitrile to a primary amine (7-(aminomethyl)quinoline). This introduces a basic handle for further functionalization.
-
Organometallic Addition: Grignard or organolithium reagents can add to the nitrile to form ketones after acidic work-up.
-
Cyclization: The nitrile group can participate in cyclization reactions to form fused heterocyclic systems.[2]
Diagram 2: Key Reactivity Pathways
Caption: Derivatization of this compound.
Applications in Drug Discovery
The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[9][10] The 7-carbonitrile derivative serves as a crucial intermediate for creating analogues with modulated potency, selectivity, and pharmacokinetic properties.[1][11]
Kinase Inhibitors
A primary application of this scaffold is in the synthesis of ATP-competitive kinase inhibitors for oncology.[1][3] The quinoline core mimics the adenine region of ATP, while the C-7 position allows for substitution to achieve selectivity and potency against specific kinases.
-
EGFR/HER2 Inhibitors: The broader 4-anilinoquinoline-3-carbonitrile scaffold, for which this compound is a related building block, has been extensively optimized to produce potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), key targets in breast and lung cancer.[12]
-
Src Kinase Inhibitors: Derivatives such as 4-anilino-7-pyridyl-3-quinolinecarbonitriles have been developed as potent inhibitors of Src kinase, a non-receptor tyrosine kinase implicated in cancer cell survival and metastasis.[3][13]
Table 2: Examples of Drug Scaffolds Derived from Quinolines
| Target Class | Example Scaffold/Drug | Role of Quinoline Moiety | Reference(s) |
| EGFR/HER2 Kinase | Neratinib (HKI-272) | Core scaffold for ATP-competitive binding | [12] |
| Src Family Kinases | Bosutinib (SKI-606) | Core scaffold for ATP-competitive binding | [3] |
| ALK/ROS1 Kinase | Lorlatinib (PF-06463922) | Part of a larger macrocyclic structure targeting resistance mutations | [14] |
| ATR Kinase | AZD6738 (Ceralasertib) | Component of a complex heterocyclic inhibitor of the DNA damage response pathway | [15] |
Other Therapeutic Areas
Beyond oncology, derivatives have shown potential as:
-
Antimicrobial Agents: Novel derivatives have demonstrated potent activity against drug-resistant strains of Mycobacterium tuberculosis.[1]
-
Antiparasitic Agents: The quinoline core is famous for its role in antimalarial drugs, and research continues to explore new derivatives for this purpose.[2]
Analytical Characterization & Quality Control
Confirming the identity and purity of this compound is essential for its reliable use in subsequent synthetic steps. A combination of spectroscopic methods provides a self-validating system for quality control.
Table 3: Representative Analytical Data
| Technique | Expected Data |
| ¹H NMR | Aromatic region (δ 7.5-9.5 ppm) showing characteristic coupling patterns for the disubstituted quinoline ring system. |
| ¹³C NMR | Signals for 10 distinct carbons, including a downfield signal for the nitrile carbon (δ ~115-120 ppm) and multiple signals in the aromatic region (δ ~120-155 ppm). |
| FT-IR | A sharp, strong absorption band characteristic of a nitrile (C≡N) stretch, typically around 2220-2240 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present. |
| Mass Spec (MS) | A molecular ion peak [M]⁺ corresponding to the exact mass of the compound (m/z ≈ 154.05). |
Protocol: Standard QC Analysis Workflow
-
Sample Preparation: Dissolve a small amount of the synthesized material in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a KBr pellet or a thin film for IR analysis.
-
¹H & ¹³C NMR Acquisition: Acquire spectra on a standard NMR spectrometer (e.g., 400 MHz or higher). Process the data, reference to the residual solvent peak, and integrate the proton signals.
-
FT-IR Acquisition: Record the infrared spectrum and identify the key functional group frequencies, paying close attention to the C≡N stretch.
-
MS Acquisition: Obtain a mass spectrum (e.g., via EI or ESI) to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Data Validation: Compare the acquired experimental data with literature values or predicted spectra to confirm the structure and assess purity. The absence of signals from starting materials (e.g., 7-bromoquinoline) and significant impurities should be verified.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate care in a well-ventilated laboratory or fume hood.[16][17]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18][19]
-
Handling: Avoid contact with skin and eyes and prevent inhalation of dust or vapors.[16][19] Wash hands thoroughly after handling.[17][20]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[16][19]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
In case of accidental exposure, follow standard first aid procedures and seek medical advice.[20] For detailed information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block that provides access to a rich chemical space of high-value compounds. Its robust synthesis, well-defined reactivity, and proven utility in the construction of potent kinase inhibitors underscore its importance in the field of drug discovery. This guide has provided the foundational knowledge, practical protocols, and mechanistic insights necessary for researchers to effectively utilize this versatile scaffold in their scientific endeavors.
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Johnson, T. W., Richardson, P. F., Bailey, S., et al. (2014). Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][1][3][18]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. Journal of Medicinal Chemistry, 57(11), 4720-44. Retrieved from
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An In-Depth Technical Guide to Quinoline-7-carbonitrile
This guide provides a comprehensive technical overview of Quinoline-7-carbonitrile, a heterocyclic aromatic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core molecular structure, physicochemical properties, synthesis, and applications, grounding the discussion in established scientific principles and methodologies.
Introduction to this compound
This compound is a bicyclic aromatic heterocycle characterized by a benzene ring fused to a pyridine ring, with a cyano (-C≡N) group attached at the seventh position.[1] This quinoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active molecules and approved drugs.[2][3][4] The presence of the nitrile group, an electron-withdrawing moiety, significantly influences the molecule's electronic distribution, reactivity, and potential as a versatile intermediate in organic synthesis.[1][5] Its rigid, planar structure and capacity for various chemical interactions make it a valuable building block in the development of novel pharmaceuticals, agrochemicals, and materials like fluorescent dyes.[5][6]
Molecular Structure and Physicochemical Properties
The defining feature of this compound is its planar molecular geometry, a result of the extensive π-electron delocalization across the fused aromatic rings and conjugation with the nitrile group.[1] This structural rigidity is a key factor in its binding interactions with biological targets.[2]
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₀H₆N₂ | [1][7][8][9] |
| Molecular Weight | 154.17 g/mol | [1][7][8][9] |
| CAS Number | 67360-38-7 | [1][7][8] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)C#N)N=C1 | [1][5] |
| InChI Key | OZMHIFNNCZPJFS-UHFFFAOYSA-N | [1][5] |
| Appearance | (Varies, typically solid) | N/A |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 (Pyridine N, Nitrile N) |[1][2] |
Synthesis and Characterization
The synthesis of quinoline derivatives can be achieved through several classic named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[3][10] While a specific, universally adopted protocol for this compound is not detailed in readily available literature, a general and plausible approach involves the cyanation of a corresponding 7-haloquinoline.
Conceptual Experimental Protocol: Synthesis via Palladium-Catalyzed Cyanation
This protocol is a generalized workflow based on established palladium-catalyzed cross-coupling reactions, a common method for introducing cyano groups onto aromatic rings.
Objective: To synthesize this compound from 7-Bromoquinoline.
Materials:
-
7-Bromoquinoline
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 7-Bromoquinoline (1.0 eq), Zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).
-
Causality Insight: The inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst. Dppf is a bulky phosphine ligand that stabilizes the palladium catalyst and facilitates the reductive elimination step of the catalytic cycle.
-
-
Solvent Addition: Add anhydrous DMF to the flask via syringe. The solvent should be deoxygenated to further protect the catalyst.
-
Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and wash with deionized water (2x) and then with brine (1x).
-
Causality Insight: The aqueous workup removes the DMF solvent and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.
Diagram 1: Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic Characterization
-
Mass Spectrometry (MS): In mass spectrometric analysis, this compound is expected to show a prominent molecular ion peak [M]⁺ at an m/z of 154, corresponding to its molecular weight.[1] The stability of the aromatic system generally results in a moderately intense molecular ion peak.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about functional groups. A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹ due to the C≡N (nitrile) stretching vibration. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons on the quinoline ring system will appear as a series of multiplets in the downfield region, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants would allow for the specific assignment of each proton.
-
¹³C NMR: The spectrum would show 10 distinct signals for the 10 carbon atoms. The carbon of the nitrile group (-C≡N) would likely appear in the range of δ 115-120 ppm, while the aromatic carbons would resonate between δ 120-150 ppm.[11]
-
Applications in Research and Drug Development
The quinoline core is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[1][3][4][12]
-
Scaffold for Drug Discovery: this compound serves as a valuable building block for creating more complex molecules. The nitrile group is a versatile chemical handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cyclization reactions to build further heterocyclic systems. This makes it an attractive starting point for generating libraries of compounds for high-throughput screening.[5]
-
Fragment-Based Drug Design (FBDD): With its low molecular weight, rigid structure, and hydrogen bond accepting capabilities, this compound is an excellent candidate for fragment-based drug design libraries.[2] It can be used to probe the binding pockets of target proteins, with the nitrile group at the 7-position providing a clear vector for synthetic elaboration to "grow" the fragment into a more potent lead compound.[2]
-
Biological Activity: While the specific biological profile of this compound itself is not extensively documented, related quinoline derivatives are known to act as inhibitors of key enzymes involved in cell proliferation and bacterial replication, such as DNA gyrase.[1][13] Studies on various quinoline derivatives have demonstrated potent anticancer and antibacterial effects.[1][13]
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed when handling this compound and its parent compound, quinoline.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., tested according to EN 374), and a lab coat.[14]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][16] Avoid contact with skin and eyes.[15] After handling, wash hands thoroughly.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Keep away from incompatible materials such as strong acids.[16]
-
First Aid:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[15][16]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[17]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[14]
-
This guide is for informational purposes only and does not constitute a comprehensive safety data sheet. Always consult the material-specific Safety Data Sheet (SDS) before use.
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Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Source: RSC Publishing. URL: [Link]
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Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Source: IIP Series. URL: [Link]
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Title: Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Source: Sci-Hub. URL: [Link]
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Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Source: Oriental Journal of Chemistry. URL: [Link]
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Spectroscopic Profile of Quinoline-7-carbonitrile: A Technical Guide for Advanced Research
This technical guide provides an in-depth analysis of the spectroscopic characteristics of Quinoline-7-carbonitrile (CAS No: 67360-38-7).[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, grounded in the fundamental principles of spectroscopic analysis and comparative data from analogous quinoline structures. Given the limited availability of direct experimental spectra in public databases, this guide synthesizes predicted data with established methodologies to provide a robust analytical framework for this compound. This compound serves as a valuable building block in the synthesis of novel heterocyclic compounds, including potential kinase inhibitors for cancer therapy and agents against drug-resistant tuberculosis.[4]
Molecular Structure and Key Identifiers
This compound is a heterocyclic aromatic compound with a molecular formula of C₁₀H₆N₂ and a molecular weight of 154.17 g/mol .[1][2][3] The presence of the electron-withdrawing nitrile group at the 7-position of the quinoline scaffold significantly influences its electronic properties and reactivity, making it a key intermediate in medicinal chemistry.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are based on the well-understood chemical shifts of the parent quinoline molecule and the predictable electronic effects of the nitrile substituent.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show six signals in the aromatic region, corresponding to the six protons on the quinoline ring system. The electron-withdrawing nature of the nitrile group (-CN) will deshield adjacent protons, causing them to resonate at a lower field (higher ppm).
| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~9.0 - 9.2 | dd | ~4.2, 1.7 | H-2 |
| ~8.4 - 8.6 | d | ~8.2 | H-4 |
| ~8.3 - 8.5 | d | ~1.5 | H-8 |
| ~8.1 - 8.3 | d | ~8.8 | H-5 |
| ~7.8 - 8.0 | dd | ~8.8, 1.5 | H-6 |
| ~7.5 - 7.7 | dd | ~8.2, 4.2 | H-3 |
| Solvent: CDCl₃ |
Expertise & Experience: The predicted downfield shift for H-8 and H-6 is a direct consequence of the anisotropic effect of the nitrile group. The multiplicity and coupling constants are derived from typical spin-spin coupling patterns observed in quinoline systems.[5][6][7][8]
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is predicted to show ten distinct signals, nine for the quinoline ring carbons and one for the nitrile carbon.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~151 | C-2 |
| ~149 | C-8a |
| ~137 | C-4 |
| ~136 | C-8 |
| ~130 | C-6 |
| ~129 | C-5 |
| ~128 | C-4a |
| ~122 | C-3 |
| ~118 | -C≡N |
| ~112 | C-7 |
Expertise & Experience: The carbon atom directly attached to the nitrile group (C-7) is expected to be significantly shifted to a higher field (lower ppm) due to the shielding effects of the cyano group, a characteristic feature in aromatic nitriles. The chemical shifts of other carbons are extrapolated from known quinoline derivatives.[9][10]
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra for quinoline derivatives is outlined below.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Utilize a standard single-pulse experiment (e.g., zg30).
-
Set the spectral width to encompass the aromatic region (e.g., 0-12 ppm).
-
The number of scans can range from 16 to 64 to achieve an adequate signal-to-noise ratio.
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
A significantly higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data using appropriate NMR processing software.
-
Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is a key technique for identifying functional groups within a molecule. The IR spectrum of this compound will be dominated by vibrations characteristic of the aromatic quinoline ring and the nitrile group.
Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2230 - 2220 | Strong | C≡N stretch (nitrile) |
| 1620 - 1580 | Medium-Strong | C=C and C=N ring stretching |
| 1500 - 1400 | Medium-Strong | C=C ring stretching |
| 900 - 675 | Strong | C-H out-of-plane bending (aromatic) |
Expertise & Experience: The most definitive peak in the IR spectrum will be the strong, sharp absorption band around 2225 cm⁻¹, which is highly characteristic of the nitrile (C≡N) stretching vibration.[11][12] The exact positions of the C-H out-of-plane bending bands are diagnostic of the substitution pattern on the benzene ring portion of the quinoline. The IR spectra of the parent quinoline molecule provides a reliable reference for the ring vibrations.[13][14]
Experimental Protocol for IR Data Acquisition (KBr Pellet Method)
Sample Preparation:
-
Thoroughly grind 1-2 mg of solid this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is achieved.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
Instrumentation:
-
A Fourier Transform Infrared (FT-IR) spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
Data Processing:
-
The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and structure.
Predicted Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |
| 154 | High | [M]⁺ (Molecular Ion) |
| 127 | Moderate | [M - HCN]⁺ |
| 101 | Moderate | [M - HCN - C₂H₂]⁺ |
Expertise & Experience: In electron ionization (EI) mass spectrometry, this compound is expected to show a prominent molecular ion peak at m/z 154, corresponding to its molecular weight. A characteristic fragmentation pathway for aromatic nitriles is the loss of a molecule of hydrogen cyanide (HCN, 27 Da), which would result in a fragment ion at m/z 127.[15] Further fragmentation of the quinoline ring system can also be expected. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C₁₀H₆N₂.
Experimental Protocol for Mass Spectrometry Data Acquisition
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
Instrumentation:
-
A mass spectrometer, which can be coupled with a chromatographic inlet system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Data Acquisition (EI Mode for GC-MS):
-
Introduce the sample into the instrument.
-
Set the ionization energy to a standard value of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-200).
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain structural information and compare it with predicted pathways.
Workflow and Visualization
A systematic approach is crucial for the comprehensive spectroscopic characterization of a novel or reference compound.
General Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
Molecular Structure and Numbering
Caption: Structure of this compound with IUPAC numbering.
References
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LabSolutions. This compound. Available at: [Link]
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SpectraBase. 7-Cyano-quinolin-8-amine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
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DergiPark. (2017). Vibrational Spectra of 4-hydroxy-3-cyano-7-chloro-quinoline by Density Functio. Available at: [Link]
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The Royal Society of Chemistry. (2018). Supplementary Information. Available at: [Link]
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SpectraBase. 1-[[(7-cyanonorcaran-7-yl)carbonyl]amino]-3,4-dihydro-isoquinoline - Optional[MS (GC)] - Spectrum. Available at: [Link]
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Molbase. Cas no 67360-38-7 (this compound). Available at: [Link]
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ResearchGate. (2015). (PDF) Vibrational spectra of 4-hydroxy-3-cyano-7-chloro-quinoline by Density Functional Theory and ab initio Hartree-Fock calculations. Available at: [Link]
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ResearchGate. (2015). (PDF) Synthesis of novel cyano quinoline derivatives suplemantary. Available at: [Link]
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IJPPR. (2022). To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities. Available at: [Link]
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ResearchGate. Synthesis of quinoline-3-carbonitrile derivatives. Available at: [Link]
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The Royal Society of Chemistry. Supporting Information. Available at: [Link]
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TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]
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ResearchGate. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Available at: [Link]
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PubMed Central. Synthetic and medicinal perspective of quinolines as antiviral agents. Available at: [Link]
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UNCW Institutional Repository. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Available at: [Link]
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National Institute of Standards and Technology. Quinoline - the NIST WebBook. Available at: [Link]
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ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Available at: [Link]
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NASA Astrophysics Data System. Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. Available at: [Link]
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Springer. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available at: [Link]
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National Institute of Standards and Technology. 7-Quinolinol - the NIST WebBook. Available at: [Link]
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ResearchGate. The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ).... Available at: [Link]
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The Pharmacological Versatility of the Quinoline Scaffold: A Technical Guide to Biological Activity and Mechanistic Evaluation
Preamble: The Enduring Legacy of Quinoline in Drug Discovery
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its derivatives, both naturally occurring and synthetic, have yielded a remarkable array of therapeutic agents with diverse pharmacological activities.[1][2][3][4] From the historical significance of quinine in combating malaria to the modern-day application of fluoroquinolones in antibacterial therapy and the targeted action of kinase inhibitors in oncology, the quinoline nucleus has consistently proven to be a privileged scaffold for the development of novel drugs.[1][5][6][7]
This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the multifaceted biological activities of quinoline derivatives. Moving beyond a mere cataloging of effects, this document delves into the mechanistic underpinnings of their actions and elucidates the experimental methodologies employed to validate these activities. The narrative is structured to provide not just procedural steps but the scientific rationale that dictates experimental design, ensuring a self-validating system of inquiry. Our exploration will focus on four key areas where quinoline derivatives have made a significant impact: anticancer, antimicrobial, antimalarial, and anti-inflammatory applications.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms that target the complex machinery of cancer cells.[8][9][10] Their modes of action are diverse, ranging from DNA intercalation and topoisomerase inhibition to the modulation of key signaling pathways involved in cell proliferation, survival, and metastasis.[8][9][11]
A. Mechanistic Insights into Anticancer Action
The anticancer prowess of quinoline derivatives stems from their ability to interfere with multiple cellular processes critical for tumor growth and survival. Key mechanisms include:
-
Inhibition of Tyrosine Kinases: Many quinoline-based compounds act as potent inhibitors of tyrosine kinases, enzymes that play a crucial role in cell signaling pathways regulating growth, differentiation, and apoptosis.[9][12] By blocking the activity of kinases such as EGFR, VEGFR, and Src, these derivatives can halt tumor progression.[11][12] Several FDA-approved kinase inhibitors, including bosutinib, lenvatinib, and cabozantinib, feature a quinoline core.[8]
-
Disruption of Tubulin Polymerization: The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy. Certain quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][10][13]
-
DNA Damage and Repair Inhibition: Some quinoline compounds exert their cytotoxic effects by interacting with DNA. This can occur through intercalation between DNA base pairs, interfering with replication and transcription, or by inhibiting enzymes involved in DNA topology and repair, such as topoisomerases.[8][9]
-
Induction of Apoptosis: A significant number of quinoline derivatives have been demonstrated to induce programmed cell death, or apoptosis, in cancer cells.[8][9] This is often a downstream effect of other mechanisms, such as DNA damage or kinase inhibition, which activate the apoptotic cascade.
B. Experimental Workflow for Evaluating Anticancer Activity
A systematic approach is crucial for the evaluation of the anticancer potential of novel quinoline derivatives. The following workflow outlines the key experimental stages, from initial screening to mechanistic investigation.
Caption: A streamlined workflow for the preclinical evaluation of anticancer quinoline derivatives.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used for initial cytotoxicity screening.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivative and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Rationale for Experimental Choice: The MTT assay is a robust, high-throughput, and cost-effective method for the initial screening of a large number of compounds. It provides a quantitative measure of a compound's ability to reduce cell viability, which is a primary indicator of potential anticancer activity.
C. Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of selected quinoline derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 8a | MCF-7 (Breast) | 0.6955 | Not specified | [14] |
| Compound 8a | HepG2 (Liver) | 0.1871 | Not specified | [14] |
| Compound 8a | K-562 (Leukemia) | 0.1884 | Not specified | [14] |
| Compound 8b | MCF-7 (Breast) | 0.1908 | Not specified | [14] |
| Compound 8b | HepG2 (Liver) | 0.2242 | Not specified | [14] |
| Compound 8b | K-562 (Leukemia) | 0.4642 | Not specified | [14] |
| Compound 9b | MCF-7 (Breast) | 0.2090 | Not specified | [14] |
| Compound 9b | HepG2 (Liver) | 0.1944 | Not specified | [14] |
| Compound 9b | K-562 (Leukemia) | 0.1902 | Not specified | [14] |
| Compound 4c | HepG2 (Liver) | 0.261 | Not specified | [14] |
| Compound 4c | K-562 (Leukemia) | 7.72 | Not specified | [14] |
| Compound 4c | HCT-116 (Colon) | 14.10 | Not specified | [14] |
II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Quinoline derivatives have a long and successful history as antimicrobial agents. The fluoroquinolones, a major class of synthetic antibiotics, are a testament to the therapeutic potential of the quinoline scaffold in treating bacterial infections.[15] Furthermore, numerous quinoline derivatives have demonstrated significant activity against a range of fungal pathogens.[16][17][18]
A. Mechanistic Insights into Antimicrobial Action
The antimicrobial effects of quinoline derivatives are primarily attributed to their ability to inhibit essential cellular processes in bacteria and fungi.
-
Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolones target bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). These enzymes are essential for DNA replication, recombination, and repair. Their inhibition leads to the accumulation of DNA strand breaks and ultimately cell death.
-
Disruption of Cell Wall Integrity: Some novel quinoline derivatives have been shown to disrupt the integrity of the fungal cell wall, a structure that is essential for maintaining cell shape and protecting against osmotic stress.[16]
-
Inhibition of Key Enzymes: Other mechanisms include the inhibition of enzymes crucial for microbial survival, such as peptide deformylase (PDF), which is involved in bacterial protein synthesis.[16][17]
B. Experimental Workflow for Evaluating Antimicrobial Activity
The assessment of the antimicrobial properties of quinoline derivatives follows a well-established workflow designed to determine their potency and spectrum of activity.
Caption: A standard workflow for the in vitro evaluation of antimicrobial quinoline derivatives.
The broth microdilution method is a standardized and quantitative technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[19]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Serial Dilution of Compound: Prepare a two-fold serial dilution of the quinoline derivative in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[19]
Rationale for Experimental Choice: The broth microdilution method is the gold standard for determining MIC values. It is highly reproducible and allows for the simultaneous testing of multiple compounds against different microorganisms in a high-throughput format.
C. Quantitative Data Summary
The following table presents the MIC values of a novel quinoline derivative against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) | Reference |
| Compound 6 | Bacillus cereus | 3.12 | Ciprofloxacin | >12.5 | [16] |
| Compound 6 | Staphylococcus aureus | 3.12 | Ciprofloxacin | >12.5 | [16] |
| Compound 6 | Pseudomonas aeruginosa | 3.12 | Ciprofloxacin | >12.5 | [16] |
| Compound 6 | Escherichia coli | 3.12 | Ciprofloxacin | >12.5 | [16] |
| Compound 4 | Bacillus cereus | 6.25 | Ciprofloxacin | >12.5 | [16] |
| Compound 5 | Staphylococcus aureus | 6.25 | Ciprofloxacin | >12.5 | [16] |
| Compound 1 | Pseudomonas aeruginosa | 12.5 | Ciprofloxacin | >12.5 | [16] |
| Compound 3 | Escherichia coli | 12.5 | Ciprofloxacin | >12.5 | [16] |
| Compound 7 | Bacillus cereus | 12.5 | Ciprofloxacin | >12.5 | [16] |
III. Antimalarial Activity: A Historical and Ongoing Battle
The quinoline scaffold is inextricably linked to the history of antimalarial drug discovery, with quinine being one of the first effective treatments for this devastating disease.[6] Synthetic quinoline derivatives, such as chloroquine and mefloquine, have also played a pivotal role in malaria chemotherapy, although their efficacy has been challenged by the emergence of drug-resistant parasite strains.[6][20]
A. Mechanistic Insights into Antimalarial Action
The primary mechanism of action of many quinoline antimalarials involves the disruption of hemoglobin digestion in the parasite's food vacuole.[20]
-
Inhibition of Heme Polymerization: During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin. Chloroquine and other 4-aminoquinolines are thought to accumulate in the acidic food vacuole and inhibit this polymerization process.[20] The resulting buildup of free heme is toxic to the parasite.
-
Alternative Mechanisms: More lipophilic quinolines, such as mefloquine and quinine, may have additional or alternative sites of action, as they do not accumulate to the same extent in the food vacuole.[20] Potential targets include parasite proteins and the disruption of phospholipid uptake.[20]
B. Experimental Workflow for Evaluating Antimalarial Activity
The screening and evaluation of new antimalarial compounds involve a combination of in vitro and in vivo models.[21][22]
Caption: A typical workflow for the discovery and preclinical development of antimalarial quinoline derivatives.
The 4-day suppressive test in rodent malaria models is a standard method for evaluating the in vivo efficacy of antimalarial compounds.[23]
-
Infection of Mice: Inoculate mice with a suitable strain of rodent malaria parasite, such as Plasmodium berghei.
-
Compound Administration: Administer the test compound to the mice orally or via injection once a day for four consecutive days, starting on the day of infection.
-
Monitoring of Parasitemia: On day 5, collect blood samples from the mice and determine the percentage of parasitized red blood cells by microscopic examination of Giemsa-stained blood smears.
-
Calculation of Efficacy: Compare the parasitemia in the treated groups to that in an untreated control group to calculate the percentage of suppression. The ED50 and ED90 (the doses required to suppress parasitemia by 50% and 90%, respectively) can then be determined.
Rationale for Experimental Choice: The 4-day suppressive test is a reliable and widely used in vivo model that provides a preliminary assessment of a compound's ability to inhibit parasite growth in a whole-animal system.[23] It is a crucial step in the preclinical evaluation of antimalarial drug candidates.
IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, and there is a continuous need for new and improved anti-inflammatory agents.[24] Quinoline derivatives have emerged as a promising class of compounds with the potential to modulate inflammatory responses through various mechanisms.[24][25][26][27]
A. Mechanistic Insights into Anti-inflammatory Action
The anti-inflammatory effects of quinoline derivatives are mediated by their interaction with key targets in the inflammatory cascade.
-
Inhibition of Pro-inflammatory Enzymes: Certain quinoline derivatives have been shown to inhibit the activity of enzymes that produce pro-inflammatory mediators, such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).[24][25][26]
-
Modulation of Cytokine Production: Some compounds can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), by inhibiting enzymes like TNF-α converting enzyme (TACE).[24][25][26]
-
Antagonism of Pro-inflammatory Receptors: The transient receptor potential vanilloid 1 (TRPV1) is a receptor involved in pain and inflammation. Quinoline-based TRPV1 antagonists have been developed as potential analgesic and anti-inflammatory agents.[25][26]
B. Experimental Workflow for Evaluating Anti-inflammatory Activity
The evaluation of the anti-inflammatory potential of quinoline derivatives typically involves a combination of in vitro and in vivo assays.
Caption: An experimental workflow for the characterization of the anti-inflammatory properties of quinoline derivatives.
This is a classic and widely used in vivo model for screening acute anti-inflammatory activity.
-
Animal Grouping and Fasting: Group the rats and fast them overnight before the experiment.
-
Compound Administration: Administer the quinoline derivative or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema in the drug-treated groups compared to the control group.
Rationale for Experimental Choice: The carrageenan-induced paw edema model is a simple, rapid, and reproducible method for evaluating the anti-inflammatory effects of compounds against acute inflammation. It allows for the assessment of a compound's ability to inhibit the release of inflammatory mediators.
V. Pharmacokinetics, Toxicology, and Future Perspectives
While the biological activity of quinoline derivatives is of primary importance, their successful development into therapeutic agents also depends on their pharmacokinetic properties and toxicological profile.
A. Pharmacokinetics and Metabolism
The pharmacokinetic properties of quinoline derivatives, such as absorption, distribution, metabolism, and excretion (ADME), can vary significantly depending on their chemical structure.[28][29][30] Fluoroquinolones, for instance, generally exhibit good oral bioavailability and tissue penetration.[28][31] Understanding the ADME profile of a new quinoline derivative is crucial for optimizing its dosing regimen and ensuring adequate drug exposure at the target site.
B. Toxicology
The toxicological assessment of quinoline derivatives is a critical aspect of drug development.[14] Potential toxicities can include cytotoxicity, genotoxicity, and organ-specific toxicities.[32][33][34][35] For example, quinoline itself has been shown to induce hepatic tumors in rats.[32] Therefore, a thorough toxicological evaluation is necessary to establish a safe therapeutic window for any new quinoline-based drug candidate.
C. Future Directions
The quinoline scaffold continues to be a fertile ground for drug discovery. Future research in this area is likely to focus on:
-
Rational Drug Design: The use of computational modeling and structure-activity relationship (SAR) studies to design more potent and selective quinoline derivatives.[7][36]
-
Hybrid Molecules: The synthesis of hybrid molecules that combine the quinoline scaffold with other pharmacophores to create multi-target agents with enhanced efficacy.[13]
-
Targeting Drug Resistance: The development of novel quinoline derivatives that can overcome existing mechanisms of drug resistance in cancer, bacteria, and malaria parasites.[18]
VI. References
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Quinoline-7-carbonitrile mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Quinoline-7-carbonitrile
Authored by a Senior Application Scientist
Foreword: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active agents.[1][2] This guide delves into the specific molecular mechanism of action of this compound, a member of this esteemed class. While direct and extensive research on this precise molecule is emerging, recent findings have illuminated its role as a modulator of critical cell signaling pathways. This document synthesizes current understanding, contextualizes it within the broader family of quinoline derivatives, and provides robust experimental frameworks for its investigation, tailored for researchers, scientists, and drug development professionals.
The this compound Scaffold: A Strategic Overview
This compound is a heterocyclic aromatic compound characterized by a fused benzene and pyridine ring system, with a nitrile (-C≡N) group at the 7-position.[3] This structure is not merely a synthetic curiosity; its features are strategically significant for drug design.
-
The Quinoline Core: The nitrogen-containing quinoline ring system is electron-deficient, enabling it to participate in crucial hydrogen bonds and π-π stacking interactions with biological targets, particularly the ATP-binding pockets of kinases.[4] This inherent ability to interact with protein active sites is a primary reason for its "privileged" status.[1]
-
The 7-Carbonitrile Group: The nitrile group is a versatile functional moiety. It is a strong electron-withdrawing group, influencing the electronic distribution of the entire quinoline ring system.[5] Critically, it serves as an excellent synthetic handle for "fragment growing" or "linking" in fragment-based drug design (FBDD), allowing for the elaboration of the core structure to achieve higher potency and selectivity.[1] Its rigidity, stability in vivo, and capacity for hydrogen bonding further enhance its utility.[6]
Core Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway
Recent pharmacological investigations have identified this compound as a potent inhibitor of the PI3K/AKT/mTOR signaling cascade, a pathway fundamental to cell proliferation, survival, growth, and metabolism.[3] Dysregulation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.
A 2024 study highlighted in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound exhibit nanomolar IC₅₀ values against the PI3Kα isoform, with significant selectivity over other kinases.[3] The proposed mechanism centers on the molecule's ability to occupy the ATP-binding pocket of PI3K, preventing the phosphorylation of its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to phosphatidylinositol-3,4,5-trisphosphate (PIP3).
This direct inhibition of PI3K initiates a cascade of downstream effects:
-
Reduced AKT Activation: With diminished levels of PIP3, the recruitment and subsequent phosphorylation of the serine/threonine kinase AKT (Protein Kinase B) at the cell membrane are impaired.
-
Downregulation of mTORC1: The reduction in active, phosphorylated AKT leads to the de-suppression of the TSC1/TSC2 complex, which in turn inactivates the small GTPase Rheb. This prevents the activation of the mammalian target of rapamycin complex 1 (mTORC1).
-
Inhibition of Pro-Survival Outputs: The ultimate consequence of mTORC1 inhibition is the downregulation of key cellular processes that drive tumor growth, including protein synthesis (via phosphorylation of 4E-BP1 and S6K) and cell proliferation.[4]
The following diagram illustrates the inhibitory action of this compound on this critical signaling axis.
Caption: Workflow for validating the mechanism of action of this compound.
Anticipated Biological Outcomes
Based on its mechanism of action, this compound is expected to exhibit significant anti-proliferative and pro-apoptotic effects in cancer cell lines with a dependency on the PI3K/AKT/mTOR pathway. [5][7]Studies on related quinoline derivatives have demonstrated their ability to induce cell cycle arrest and trigger apoptosis by modulating the expression of key regulatory proteins. [8][7]Therefore, treatment with this compound would be predicted to decrease cancer cell viability, a functional consequence that can be measured using standard cytotoxicity assays like the MTT or Sulforhodamine B (SRB) assays.
Summary and Future Directions
This compound emerges as a promising molecular scaffold whose mechanism of action is centered on the potent and selective inhibition of the PI3K/AKT/mTOR signaling pathway. [3]This aligns with the well-established role of the broader quinoline family as kinase inhibitors. [4][6]The strategic placement of the carbonitrile group provides a vector for further chemical modification, opening avenues for the development of next-generation targeted therapies. [1] Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize the scaffold for improved potency and selectivity, co-crystallization studies to elucidate the precise binding mode within the PI3K active site, and in vivo studies to evaluate its therapeutic potential in preclinical cancer models.
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The Quinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The "Privileged" Status of the Quinoline Scaffold
Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, holds a distinguished position in the realm of medicinal chemistry.[1][2] Its rigid, planar structure and the presence of a nitrogen atom, which can act as a hydrogen bond acceptor, provide an ideal framework for interaction with a multitude of biological targets.[3] This inherent versatility has earned quinoline the designation of a "privileged scaffold," signifying its recurring presence in a wide array of pharmacologically active compounds.[4][5] From the historic anti-malarial quinine, isolated from cinchona bark, to a host of modern therapeutics, the quinoline core has been instrumental in the development of drugs targeting a diverse range of diseases, including cancer, infectious diseases, and inflammatory conditions.[2][6] This guide will provide a comprehensive overview of the quinoline scaffold, from its fundamental chemical properties and synthesis to its diverse pharmacological applications and the molecular mechanisms that underpin its therapeutic effects.
Physicochemical Properties and Synthetic Versatility
The electronic properties of the quinoline ring system are key to its biological activity. The nitrogen atom imparts a weak basicity to the molecule and influences the electron distribution, making the scaffold susceptible to both electrophilic and nucleophilic substitution.[3] This reactivity allows for the strategic functionalization of the quinoline core at various positions, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties.[7] The synthetic versatility of quinoline is a major contributor to its prevalence in drug discovery, with numerous classical and modern synthetic methods available for the construction and derivatization of the quinoline ring system.[1][8]
Classical Synthesis of the Quinoline Core
Several named reactions have become staples in the synthesis of the quinoline scaffold:
-
Skraup Synthesis: This is one of the oldest and most well-known methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[9][10] The reaction proceeds through the in-situ formation of acrolein from glycerol, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to yield the quinoline ring.[8]
-
Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[9]
-
Friedländer Synthesis: This reaction provides a straightforward route to substituted quinolines through the base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[10][11]
These classical methods, while foundational, often require harsh reaction conditions. Modern synthetic chemistry has introduced milder and more efficient protocols, including transition metal-catalyzed reactions and microwave-assisted synthesis, which have expanded the accessibility of diverse quinoline derivatives.[7][8]
Pharmacological Landscape of Quinoline-Based Drugs
The quinoline scaffold is a testament to the power of a privileged structure in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous approved drugs and clinical candidates.[4][12]
Antimalarial Agents: The Historical Bedrock
The story of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, the first effective treatment for malaria, paved the way for the development of synthetic quinoline-based antimalarials like chloroquine, mefloquine, and primaquine.[6][13] The primary mechanism of action for many of these drugs involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[14][15] The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin.[14][16] Quinoline antimalarials are thought to accumulate in the acidic food vacuole and cap the growing hemozoin crystals, preventing further polymerization.[13][15] This leads to a buildup of toxic heme, ultimately killing the parasite.[13]
Anticancer Therapeutics: A Modern Frontier
In recent decades, the quinoline scaffold has emerged as a prolific source of anticancer agents.[1][17] A significant number of FDA-approved kinase inhibitors feature a quinoline core.[18][19] These drugs often target key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[20]
Table 1: Selected FDA-Approved Quinoline-Based Anticancer Drugs [18][21]
| Drug Name | Target(s) | Approved Indications (Selected) |
| Bosutinib | Src, Abl | Chronic Myeloid Leukemia |
| Cabozantinib | MET, VEGFR2, RET | Renal Cell Carcinoma, Hepatocellular Carcinoma |
| Lenvatinib | VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT | Thyroid Cancer, Renal Cell Carcinoma |
| Neratinib | HER2, EGFR | Breast Cancer |
| Tivozanib | VEGFR1-3 | Renal Cell Carcinoma |
The mechanisms of action for these anticancer agents are diverse. For instance, many quinoline-based kinase inhibitors function by competing with ATP for binding to the catalytic site of the kinase, thereby blocking downstream signaling.[19] Other quinoline derivatives have been shown to act as topoisomerase inhibitors, intercalating with DNA and preventing the re-ligation of DNA strands, which leads to apoptosis.[17]
Antibacterial and Antiviral Applications
The pharmacological reach of quinolines extends to the treatment of infectious diseases beyond malaria. The fluoroquinolones, a class of synthetic broad-spectrum antibiotics, are a prime example.[6] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[22][23] More recently, novel quinoline derivatives have been investigated for their activity against multidrug-resistant bacteria, with some compounds showing promise by targeting novel bacterial pathways such as lipopolysaccharide transport.[24]
In the antiviral arena, quinoline derivatives have also been explored for their potential to inhibit various viruses, including HIV.[12][25]
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The development of potent and selective quinoline-based drugs relies heavily on understanding the structure-activity relationship (SAR).[1] SAR studies explore how modifications to the chemical structure of the quinoline scaffold influence its biological activity.[26][27] For example, in the context of anticancer agents, the position and nature of substituents on the quinoline ring can dramatically affect a compound's kinase inhibitory potency and selectivity.[5] Similarly, for antimalarial quinolines, the nature of the side chain at the 4-position is crucial for drug accumulation in the parasite's food vacuole and its interaction with heme.[26]
Caption: A diagram illustrating how substitutions at different positions on the quinoline core influence its biological properties.
Experimental Protocols: A Glimpse into Quinoline Synthesis
To provide a practical context, a representative experimental protocol for a classical quinoline synthesis is detailed below.
Protocol: Friedländer Annulation for 2-Substituted Quinoline Synthesis
Objective: To synthesize a 2-substituted quinoline derivative from an o-aminoaryl ketone and a carbonyl compound with an α-methylene group.
Materials:
-
2-Aminoacetophenone (1.0 mmol)
-
Acetone (5.0 mmol)
-
Potassium hydroxide (2.0 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 50 mL round-bottom flask, add 2-aminoacetophenone (1.0 mmol) and ethanol (10 mL).
-
Stir the mixture at room temperature until the 2-aminoacetophenone is fully dissolved.
-
Add acetone (5.0 mmol) to the solution.
-
Slowly add potassium hydroxide (2.0 mmol) to the reaction mixture.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and stir.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 2-methylquinoline.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The obtained data should be consistent with the expected structure of 2-methylquinoline.
Visualizing Mechanisms of Action
To better understand the therapeutic effects of quinoline-based drugs, it is helpful to visualize their mechanisms of action.
Caption: A simplified pathway of chloroquine's antimalarial action.
Future Directions and Conclusion
The quinoline scaffold continues to be a fertile ground for drug discovery.[2][11] Current research efforts are focused on several key areas:
-
Development of novel derivatives: Synthesizing new quinoline analogs with improved potency, selectivity, and pharmacokinetic profiles.[7]
-
Hybrid molecules: Combining the quinoline scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities.[7]
-
Targeting drug resistance: Designing quinoline-based drugs that can overcome existing mechanisms of drug resistance, particularly in infectious diseases and cancer.[13]
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The Quinoline Scaffold: A Cornerstone of Modern Drug Discovery - A Structure-Activity Relationship Guide
By Gemini, Senior Application Scientist
Introduction: The Enduring Legacy of the Quinoline Ring
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a testament to nature's ingenuity and a cornerstone of medicinal chemistry.[1][2] Its journey from the bark of the Cinchona tree, the source of the first antimalarial drug quinine, to a privileged structure in modern drug discovery is a compelling narrative of chemical versatility and therapeutic impact.[3][4] Quinoline and its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, antiviral, anti-inflammatory, and cardiovascular effects.[2][4][5] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of quinoline compounds, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the chemical space of this remarkable scaffold. We will delve into the nuanced interplay between chemical modifications and biological outcomes across various therapeutic areas, supported by mechanistic insights and practical experimental protocols.
I. The Quinoline Core: A Foundation for Diverse Bioactivity
The inherent chemical properties of the quinoline ring system, including its aromaticity, the presence of a basic nitrogen atom, and multiple sites for substitution, provide a versatile platform for molecular design.[1][6] The electron-deficient nature of the pyridine ring and the electron-rich character of the benzene ring create a unique electronic landscape that influences intermolecular interactions with biological targets.[1] Modifications at various positions on the quinoline nucleus (C2, C3, C4, C5, C6, C7, and C8) can profoundly impact a compound's potency, selectivity, and pharmacokinetic profile.[7][8]
Key Synthetic Strategies for Quinoline Scaffolds
The ability to synthesize a diverse library of quinoline derivatives is fundamental to SAR studies. Several classical and modern synthetic methods are employed, each offering distinct advantages in accessing specific substitution patterns.[9][10]
-
Skraup Synthesis: This is one of the oldest and most well-known methods, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[9][10]
-
Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones.[10][11]
-
Combes Quinoline Synthesis: This method involves the reaction of anilines with β-diketones.[9][10]
-
Conrad-Limpach Synthesis: Anilines react with β-ketoesters to yield 4-hydroxyquinolines.[9][12]
-
Friedländer Synthesis: This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[10][12]
-
Pfitzinger Reaction: This reaction utilizes isatin and a carbonyl compound to produce quinoline-4-carboxylic acids.[1][9]
The choice of synthetic route is often dictated by the desired substitution pattern on the quinoline ring, which in turn is guided by the SAR for a specific biological target.
II. Structure-Activity Relationships in Key Therapeutic Areas
The true power of the quinoline scaffold is revealed through the systematic exploration of its SAR in different disease contexts. By strategically modifying the core structure, medicinal chemists can fine-tune the biological activity to achieve desired therapeutic outcomes.
A. Antimalarial Agents: The Historical Stronghold of Quinolines
The fight against malaria is intrinsically linked to quinoline-based drugs.[3] The 4-aminoquinoline scaffold, exemplified by chloroquine, has been a mainstay of antimalarial therapy for decades.[2][13]
Mechanism of Action: Quinoline antimalarials are thought to exert their effect by accumulating in the acidic food vacuole of the malaria parasite, Plasmodium falciparum.[13][14] Inside the vacuole, they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[15][16] This leads to the buildup of free heme, which is lethal to the parasite.[13]
Core SAR Principles for Antimalarial Activity:
-
The 4-Aminoquinoline Moiety: The presence of a basic amino group at the C4 position is crucial for activity. This group allows the drug to become protonated and trapped within the acidic food vacuole.[17]
-
The 7-Chloro Group: The chlorine atom at the C7 position on the quinoline ring is a key feature of many potent antimalarials, including chloroquine. It is believed to enhance the drug's ability to interact with heme.[17]
-
The Side Chain: The nature of the aliphatic diamine side chain at the C4-amino group significantly influences activity and pharmacokinetics. The length and basicity of this chain are critical for drug accumulation and potency.[3] For instance, smaller dialkylamino groups on the side chain have been shown to enhance efficacy.[3]
-
Modifications to Overcome Resistance: The emergence of drug-resistant malaria has spurred the development of new quinoline derivatives. Strategies include modifying the side chain to evade efflux pumps and creating hybrid molecules that combine the quinoline scaffold with other pharmacophores.[18][19]
| Compound | C7-Substituent | C4-Side Chain | IC50 (nM) vs. P. falciparum (Strain) | Reference |
| Chloroquine | Cl | -NHCH(CH₃)(CH₂)₃N(C₂H₅)₂ | ~10-20 (Sensitive Strains) | [3] |
| Amodiaquine | Cl | -NH-C₆H₃(OH)-CH₂N(C₂H₅)₂ | ~5-15 (Sensitive Strains) | [20] |
| Primaquine | OCH₃ | -NH(CH₂)₃NH₂ | Gametocytocidal | [3] |
| Mefloquine | CF₃ (at C2 & C8) | -CH(OH)-CH₂-CH₂-piperidine | ~20-50 (Resistant Strains) | [17] |
Experimental Protocol: In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)
-
Parasite Culture: Maintain asynchronous Plasmodium falciparum cultures (e.g., 3D7 or Dd2 strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 0.5% Albumax II at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Drug Preparation: Prepare stock solutions of quinoline compounds in DMSO and create serial dilutions in complete medium.
-
Assay Plate Preparation: Add 100 µL of parasite culture (2% parasitemia, 2% hematocrit) to each well of a 96-well plate. Add 100 µL of the drug dilutions to the respective wells. Include positive (chloroquine) and negative (drug-free medium) controls.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye. Add 100 µL of this buffer to each well.
-
Fluorescence Reading: Incubate the plates in the dark at room temperature for 1 hour. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
B. Anticancer Agents: A Scaffold for Targeting Diverse Oncogenic Pathways
The quinoline scaffold has emerged as a prolific source of anticancer agents, with derivatives demonstrating a wide range of mechanisms of action.[1][21] These include inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as induction of apoptosis and cell cycle arrest.[1][21]
Core SAR Principles for Anticancer Activity:
-
Substitution at C2 and C4: Disubstitution at the C2 and C4 positions of the quinoline ring is a common feature of many potent anticancer agents.[21] These positions offer opportunities to introduce functionalities that can interact with specific targets.
-
The 4-Anilinoquinoline Moiety: This structural motif is found in several tyrosine kinase inhibitors. The aniline ring can be substituted to enhance binding to the ATP-binding pocket of kinases like EGFR and VEGFR.[22]
-
The Role of the C3 Position: Introduction of a substituent at the C3 position has been shown to be critical for the activity of some quinoline-based kinase inhibitors.[8]
-
Hybrid Molecules: Combining the quinoline scaffold with other anticancer pharmacophores, such as chalcones or Schiff bases, has led to the development of novel compounds with enhanced potency and selectivity.[2][23]
| Compound | Target(s) | Key Structural Features | IC50 (µM) vs. Cancer Cell Line | Reference |
| Bosutinib | Src/Abl Kinases | 2,4-dichloro-5-methoxyanilino at C4 | 0.001-0.1 (various) | [22] |
| Lenvatinib | VEGFR, FGFR, PDGFR | 4-amino-3-chloro-phenyl at C4 | 0.004-0.005 (VEGFR2/3) | [22] |
| Neratinib | EGFR, HER2 | 4-amino-3-cyano-7-ethoxyquinoline | 0.003-0.059 (EGFR/HER2) | [1] |
| Camptothecin | Topoisomerase I | Pentacyclic quinoline alkaloid | Varies with cell line | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the quinoline compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
C. Antibacterial Agents: Targeting Bacterial Proliferation
Quinolone antibiotics, a class of synthetic antibacterial agents, are structurally related to the quinoline scaffold and are characterized by a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety.[7][24] They are broad-spectrum agents that inhibit bacterial DNA synthesis.
Mechanism of Action: Quinolones target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[24] By inhibiting these enzymes, they prevent the replication and repair of bacterial DNA, leading to cell death.
Core SAR Principles for Antibacterial Activity:
-
The Carboxylic Acid at C3 and Ketone at C4: These two functionalities are essential for antibacterial activity, as they are involved in binding to the DNA gyrase enzyme.[7]
-
The N1-Substituent: The substituent at the N1 position influences the potency and spectrum of activity. Small alkyl or cyclopropyl groups are often optimal.[7]
-
The C6-Fluoro Group: The introduction of a fluorine atom at the C6 position significantly enhances antibacterial activity, a hallmark of the fluoroquinolone class.[7]
-
The C7-Substituent: A piperazine or a similar heterocyclic ring at the C7 position is crucial for broad-spectrum activity, including against Gram-negative bacteria.[7]
-
The C8-Substituent: A fluorine or methoxy group at the C8 position can modulate activity against Gram-negative and Gram-positive bacteria, respectively.[7]
| Compound | N1-Substituent | C6-Substituent | C7-Substituent | Spectrum of Activity | Reference |
| Nalidixic Acid | Ethyl | H | Methyl | Gram-negative | [24] |
| Ciprofloxacin | Cyclopropyl | F | Piperazinyl | Broad-spectrum | [7] |
| Levofloxacin | Methylpiperazinyl | F | 4-methyl-1-piperazinyl | Broad-spectrum | [24] |
| Moxifloxacin | Cyclopropyl | F | 7-((4aS,7aS)-octahydropyrrolo[3,4-b]pyridin-6-yl) | Broad-spectrum, enhanced Gram-positive | [2] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains: Use standard bacterial strains such as Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213).
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in Mueller-Hinton Broth (MHB).
-
Drug Dilution: Prepare two-fold serial dilutions of the quinoline compounds in MHB in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
III. Visualizing the SAR Landscape
Graphical representations can provide intuitive insights into complex SAR data and experimental workflows.
General SAR of Quinolone Antibacterials
Caption: Key structural features of quinolone antibiotics that influence their antibacterial activity.
Experimental Workflow for In Vitro Anticancer Screening
Caption: A typical workflow for the in vitro screening of quinoline compounds for anticancer activity.
IV. Conclusion: The Future of Quinoline-Based Drug Discovery
The quinoline scaffold continues to be a remarkably fruitful source of new therapeutic agents.[25][26] Its synthetic tractability and the vast chemical space accessible through derivatization ensure its continued relevance in drug discovery.[6][27] Future directions in quinoline research will likely focus on the development of more selective and potent compounds with improved safety profiles. The use of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will play an increasingly important role in guiding the rational design of novel quinoline derivatives.[12] Furthermore, the exploration of quinoline-based hybrid molecules and conjugates holds promise for developing multi-targeted agents and overcoming drug resistance.[18] As our understanding of disease biology deepens, the versatile quinoline scaffold is poised to remain at the forefront of medicinal chemistry, contributing to the development of the next generation of life-saving drugs.
V. References
-
Current time information in New York, NY, US. The time at the location 'New York, NY, US' is 07:32 PM. The location's timezone is 'America/New_York'.
-
Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & therapeutics, 57(2-3), 203–235. [Link]
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Kaur, M., & Singh, M. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-cancer agents in medicinal chemistry, 15(7), 834–867. [Link]
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Kumar, A., & Rawat, D. S. (2015). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC advances, 5(55), 44100–44120. [Link]
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Moor, T. A., et al. (2021). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 37(5), 1033-1053. [Link]
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Jain, C., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1262, 132960. [Link]
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Pharmacology Education. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
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Kumar, S., & Bawa, S. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654. [Link]
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Kumar, A., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. [Link]
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Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett, 36(16), 2537-2552. [Link]
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Kumar, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6338-6360. [Link]
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Patel, H. M., & Patel, V. R. (2023). BENIGN AND PROFICIENT PROCEDURE FOR PREPARATION OF QUINOLINE DERIVATIVES. World Journal of Pharmaceutical Research, 12(15), 1033-1051. [Link]
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Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences of the United States of America, 116(46), 22946–22952. [Link]
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Taddesse, S., & Tadesse, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20937–20959. [Link]
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Al-Ostath, A. I., & El-Emam, A. A. (2023). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Polycyclic Aromatic Compounds, 43(5), 4166-4191. [Link]
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Radini, I. A., et al. (2016). New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules (Basel, Switzerland), 21(9), 1145. [Link]
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Kumar, A., & Rawat, D. S. (2016). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Current drug targets, 17(10), 1147–1171. [Link]
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Elebiju, O. F., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids-Exceptional pharmacophore in therapeutic medicine. Frontiers in chemistry, 10, 1074331. [Link]
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The Diverse Therapeutic Landscape of Quinoline Derivatives: A Technical Guide to Unlocking Novel Drug Targets
The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry. Its remarkable versatility has given rise to a plethora of derivatives with a broad spectrum of pharmacological activities, leading to the development of numerous clinically significant drugs.[1][2] This technical guide provides an in-depth exploration of the key therapeutic targets of quinoline derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising chemical space. We will delve into the molecular mechanisms underpinning their anticancer, anti-infective, and neuroprotective properties, supported by detailed experimental protocols and mechanistic insights to empower the next wave of drug discovery.
Part 1: Deciphering the Anticancer Potential of Quinoline Scaffolds
Quinoline derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use and many more in various stages of development.[2][3] Their multifaceted mechanisms of action, targeting critical pathways in cancer cell proliferation, survival, and metastasis, make them a fertile ground for oncological research.[3]
Disruption of DNA Integrity and Replication
A primary strategy employed by many quinoline-based anticancer agents is the direct interference with DNA structure and the function of DNA-interacting proteins.[4]
-
Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination. Quinoline derivatives can act as "topoisomerase poisons," stabilizing the transient enzyme-DNA cleavage complex. This leads to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death.[3][5][6][7] Prominent examples include camptothecin and its analogues, which specifically target topoisomerase I.[4][7]
-
DNA Intercalation: The planar aromatic structure of the quinoline ring allows certain derivatives to intercalate between DNA base pairs. This insertion distorts the double helix, interfering with DNA replication and transcription, and can induce frame-shift mutations.[3] This mechanism is a hallmark of compounds like amsacrine.[4]
This assay is fundamental to identifying and characterizing quinoline derivatives that function as topoisomerase I poisons.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase I enzyme, and the test quinoline derivative at various concentrations in a suitable reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow the formation of the cleavage complex.
-
Protein Denaturation: Stop the reaction by adding sodium dodecyl sulfate (SDS) and proteinase K. The SDS denatures the topoisomerase I, revealing the DNA strand breaks that were stabilized by the compound. Proteinase K digests the enzyme.
-
Gel Electrophoresis: Analyze the DNA products by agarose gel electrophoresis.
-
Data Analysis: Quantify the amount of nicked and linear DNA relative to the supercoiled DNA. An increase in the nicked and linear forms indicates topoisomerase I poisoning.
Causality behind Experimental Choices: The use of supercoiled plasmid DNA allows for the clear visualization of enzyme activity, as topoisomerase I relaxes the supercoils. The addition of SDS is a critical step; it traps the covalent intermediate between the enzyme and DNA, which is the hallmark of a topoisomerase poison, rather than a catalytic inhibitor.
Targeting Key Signaling Cascades: Kinase Inhibition
Protein kinases are pivotal regulators of cellular signaling pathways that are often dysregulated in cancer. Quinoline-based compounds have been successfully developed as potent kinase inhibitors.[8]
-
Tyrosine Kinase Inhibitors (TKIs): Many quinoline derivatives target receptor tyrosine kinases (RTKs) such as VEGFR, EGFR, and PDGFR, which are crucial for angiogenesis, cell proliferation, and survival.[5][6][9] By blocking the ATP-binding site of these kinases, they inhibit downstream signaling pathways. Bosutinib, Lenvatinib, and Cabozantinib are clinically approved TKIs built upon a quinoline scaffold.[3]
Caption: Inhibition of VEGFR-2 signaling by a quinoline derivative.
Disrupting the Cytoskeleton: Tubulin Polymerization Inhibition
The microtubule network, formed by the polymerization of tubulin, is essential for cell division, intracellular transport, and maintenance of cell shape. Quinoline derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[5][6][9][10][11]
-
Mechanism: These compounds often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the mitotic spindle activates the spindle assembly checkpoint, ultimately leading to mitotic catastrophe and cell death.[11]
Part 2: Combating Infectious Diseases with Quinoline Derivatives
The quinoline core is synonymous with antimalarial therapy and has a rich history in combating infectious diseases.[1] Its derivatives continue to be a source of new anti-infective agents with diverse mechanisms of action.
Antimalarial Activity: A Classic Target with Ongoing Relevance
Quinine, chloroquine, and mefloquine are iconic quinoline-containing antimalarials.[12] Their primary mode of action is the disruption of hemoglobin digestion in the malaria parasite, Plasmodium falciparum.[12][13]
-
Inhibition of Hemozoin Formation: During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin.[13][14][15] Quinoline antimalarials accumulate in the acidic food vacuole of the parasite and are thought to cap the growing hemozoin crystal, preventing further polymerization.[12][15] The resulting buildup of free heme leads to oxidative stress and parasite death.[14]
Caption: Workflow for in vitro antimalarial drug screening.
Antiviral Activity: Targeting Viral Replication Machinery
Recent research has highlighted the potential of quinoline derivatives as broad-spectrum antiviral agents.[16][17]
-
SARS-CoV-2 Papain-like Protease (PLpro) Inhibition: The SARS-CoV-2 PLpro is a crucial enzyme for viral replication and also plays a role in suppressing the host's innate immune response.[16][18] Novel quinoline-based inhibitors have been designed to target PLpro, demonstrating potent antiviral and anti-inflammatory effects in preclinical models.[16][18][19]
Antibacterial and Antifungal Activity
Quinoline derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[20][21][22][23]
-
Mechanisms of Action: The antimicrobial effects of quinolines are diverse and can include inhibition of DNA gyrase (a type II topoisomerase in bacteria), disruption of cell wall synthesis, and chelation of essential metal ions.[23][24] 8-hydroxyquinoline, for instance, exhibits broad-spectrum antimicrobial activity, partly through its ability to chelate metal ions required for microbial growth.[25]
Part 3: Neuroprotection: A New Frontier for Quinoline Derivatives
Neurodegenerative diseases like Alzheimer's and Parkinson's present significant therapeutic challenges. The multi-target nature of quinoline derivatives makes them attractive candidates for developing neuroprotective agents.[26][27][28]
Combating Oxidative Stress and Inflammation
Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative disorders.[27]
-
Antioxidant Properties: Certain quinoline derivatives can directly scavenge reactive oxygen species (ROS) and modulate cellular antioxidant defense systems.[26][27]
-
Anti-inflammatory Effects: They can also suppress the production of pro-inflammatory mediators by targeting enzymes like cyclooxygenase (COX) and modulating signaling pathways such as NF-κB.[29][30][31]
Modulation of Key Enzymes in Neurodegeneration
-
Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) is a key strategy in the symptomatic treatment of Alzheimer's disease. Some quinoline derivatives have been shown to be potent AChE inhibitors.[27][32][33]
-
Monoamine Oxidase (MAO) Inhibition: MAO-B inhibitors are used in the treatment of Parkinson's disease. Quinoline-based compounds have been identified as potential MAO-B inhibitors.[27][32][33]
| Derivative Class | Model | Key Target(s) | Observed Effect | Reference |
| Dihydroquinolines | Cerebral Ischemia/Reperfusion | Antioxidant pathways | Reduced neuronal damage | [26] |
| Hydroxyquinolines | Parkinson's Disease Models | MAO-B, Oxidative Stress | Neuroprotection | [26][32] |
| Tacrine Analogues | Alzheimer's Disease Models | AChE, BACE1 | Inhibition of target enzymes | [33] |
Conclusion and Future Perspectives
The quinoline scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have yielded a remarkable array of therapeutic agents targeting a wide range of diseases. The ongoing exploration of novel quinoline-based compounds continues to uncover new molecular targets and mechanisms of action. Future research will likely focus on the development of multi-target quinoline derivatives, particularly in complex diseases like cancer and neurodegeneration, and the use of modern drug design strategies to optimize their potency, selectivity, and pharmacokinetic properties. This guide serves as a foundational resource to stimulate and support these endeavors, paving the way for the next generation of quinoline-based therapeutics.
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Al-Ostath, A. I., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical biology & drug design. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Quinoline-7-carbonitrile from m-Nitroaniline
For: Researchers, scientists, and drug development professionals.
Introduction
Quinoline-7-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. The strategic placement of the nitrile group at the 7-position offers a versatile handle for further chemical modifications, enabling the synthesis of diverse molecular architectures. This document provides a comprehensive, in-depth technical guide for the multi-step synthesis of this compound, commencing from the readily available starting material, m-nitroaniline.
This guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway. The protocols described herein are designed to be self-validating, with clear checkpoints for characterization and purity assessment.
Overall Synthetic Strategy
The synthesis of this compound from m-nitroaniline is a four-step process that leverages classic and robust organic reactions. The overall transformation is depicted below:
Caption: Key stages of the Skraup synthesis of nitroquinolines.
Experimental Protocol: Skraup Synthesis
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| m-Nitroaniline | 138.12 | 27.6 g | 0.20 |
| Glycerol | 92.09 | 55.2 g (43.8 mL) | 0.60 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 60 mL | - |
| Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) | 278.01 | 2.0 g | - |
| Nitrobenzene | 123.11 | 24.6 g (20.5 mL) | 0.20 |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add m-nitroaniline (27.6 g) and glycerol (55.2 g).
-
Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid (60 mL) through the dropping funnel. The addition is exothermic, and the flask should be cooled in an ice-water bath to maintain the temperature below 100°C.
-
Addition of Moderator and Oxidant: Once the acid has been added, add ferrous sulfate heptahydrate (2.0 g) to moderate the reaction. Subsequently, add nitrobenzene (24.6 g).
-
Heating: Heat the mixture gently in an oil bath. Once the reaction begins (indicated by an increase in temperature and bubbling), control the heating to maintain a steady reflux. The reaction is highly exothermic. Heat the mixture at 140-150°C for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and cautiously pour it into 500 mL of cold water.
-
Neutralization and Extraction: Make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution. This will precipitate the crude product mixture. The mixture is then subjected to steam distillation to remove unreacted nitrobenzene and other volatile impurities. The desired nitroquinoline isomers are not steam-volatile.
-
Isolation: After steam distillation, cool the remaining mixture and filter the solid product. Wash the solid with water and dry it under vacuum. The expected yield of the mixed isomers is typically in the range of 50-60%.
Part 2: Separation of 5- and 7-Nitroquinoline Isomers
The product from the Skraup synthesis is a mixture of 5-nitroquinoline and 7-nitroquinoline. The separation of these isomers is a critical step to obtain the desired precursor for the subsequent reactions. Fractional crystallization of the hydrohalide salts is an effective method for this separation.
Separation Principle
The principle behind this separation lies in the differential solubility of the hydrohalide salts of the two isomers in a specific solvent system. By carefully controlling the solvent composition and temperature, one isomer can be selectively precipitated while the other remains in solution. A patent for the separation of 5- and 8-nitroquinoline suggests that wet dimethylformamide (DMF) is effective for the selective crystallization of the 5-nitroquinoline hydrohalide salt.[1] A similar principle can be applied to the separation of 5- and 7-nitroquinoline isomers.
Experimental Protocol: Isomer Separation by Fractional Crystallization
Materials:
| Reagent | Purpose |
| Mixed Nitroquinoline Isomers | Starting material |
| Dimethylformamide (DMF) | Solvent |
| Water | Co-solvent |
| Concentrated Hydrochloric Acid (HCl) | Salt formation |
| Ethanol | Washing solvent |
Procedure:
-
Dissolution and Salt Formation: Dissolve the crude mixture of 5- and 7-nitroquinoline (e.g., 20 g) in wet dimethylformamide (DMF containing 1-5% water, e.g., 100 mL) with heating. Once dissolved, slowly add concentrated hydrochloric acid dropwise until the solution is acidic (test with pH paper).
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath. The hydrohalide salt of one of the isomers (typically the 5-nitro isomer is less soluble) will precipitate.
-
Isolation of the First Isomer: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethanol. This solid is enriched in 5-nitroquinoline hydrochloride.
-
Isolation of the Second Isomer: The filtrate is enriched in the 7-nitroquinoline hydrochloride. To isolate the 7-nitroquinoline, carefully neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) until the free base precipitates.
-
Purification: Collect the precipitated 7-nitroquinoline by filtration, wash with water, and dry. The purity of the separated isomers should be checked by TLC, HPLC, and/or NMR spectroscopy. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Alternatively, preparative High-Performance Liquid Chromatography (HPLC) can be employed for a more precise separation, especially on a smaller scale.
Part 3: Reduction of 7-Nitroquinoline to 7-Aminoquinoline
The third step involves the reduction of the nitro group of 7-nitroquinoline to an amino group. A common and effective method for this transformation is the use of tin(II) chloride (SnCl₂) in the presence of a strong acid. This method is generally chemoselective for the nitro group in the presence of the quinoline ring system.
Experimental Protocol: Nitro Group Reduction
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10 g of 7-nitroquinoline) | Moles |
| 7-Nitroquinoline | 174.16 | 10.0 g | 0.057 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 38.8 g | 0.172 |
| Concentrated Hydrochloric Acid (37%) | 36.46 | 50 mL | - |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |
| Ethyl Acetate | - | For extraction | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend 7-nitroquinoline (10.0 g) in concentrated hydrochloric acid (50 mL).
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (38.8 g) portion-wise to the stirred suspension. The reaction is exothermic, and the flask should be cooled in an ice bath to maintain the temperature below 50°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and make it strongly alkaline by the slow and careful addition of a concentrated sodium hydroxide solution. This will precipitate tin salts.
-
Extraction: Extract the product into ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 7-aminoquinoline. The product can be further purified by recrystallization from a suitable solvent or by column chromatography.
Part 4: Sandmeyer Reaction for the Synthesis of this compound
The final step is the conversion of the amino group of 7-aminoquinoline to a nitrile group via the Sandmeyer reaction. This two-part reaction involves the diazotization of the primary aromatic amine, followed by the substitution of the diazonium group with a cyanide nucleophile, typically catalyzed by a copper(I) salt.
Reaction Mechanism Insights
The Sandmeyer reaction proceeds through the formation of an aryl diazonium salt from the reaction of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt is then subjected to a copper(I) cyanide-catalyzed radical-nucleophilic aromatic substitution, where the diazonium group is replaced by the cyanide group with the evolution of nitrogen gas.
Caption: The two main stages of the Sandmeyer reaction.
Experimental Protocol: Sandmeyer Reaction
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 5 g of 7-aminoquinoline) | Moles |
| 7-Aminoquinoline | 144.17 | 5.0 g | 0.035 |
| Concentrated Hydrochloric Acid (37%) | 36.46 | 15 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 2.6 g | 0.038 |
| Copper(I) Cyanide (CuCN) | 89.56 | 3.8 g | 0.042 |
| Potassium Cyanide (KCN) | 65.12 | 2.5 g | 0.038 |
| Toluene | - | For extraction | - |
Procedure:
Part A: Diazotization
-
In a 250 mL beaker, dissolve 7-aminoquinoline (5.0 g) in a mixture of concentrated hydrochloric acid (15 mL) and water (15 mL) with gentle heating.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (2.6 g) in water (10 mL) and cool it to 0-5°C.
-
Add the sodium nitrite solution dropwise to the stirred 7-aminoquinoline solution, keeping the temperature below 5°C. The formation of the diazonium salt is usually indicated by a color change.
Part B: Cyanation
-
In a separate 500 mL flask, prepare a solution of copper(I) cyanide (3.8 g) and potassium cyanide (2.5 g) in water (30 mL). Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the copper cyanide solution to 60-70°C.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the hot copper cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, heat the mixture at 80-90°C for 30 minutes.
-
Cool the reaction mixture to room temperature and extract the product with toluene (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound. The product can be purified by column chromatography on silica gel or by recrystallization.
Characterization
The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques, including:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: To compare with literature values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -NO₂, -NH₂, -C≡N).
-
Mass Spectrometry (MS): To confirm the molecular weight.
Safety Precautions
-
Skraup Synthesis: This reaction is notoriously exothermic and can be violent if not properly controlled. Use a mechanical stirrer and add reagents slowly with adequate cooling.
-
Strong Acids and Bases: Handle concentrated sulfuric acid, hydrochloric acid, and sodium hydroxide with extreme care, using appropriate personal protective equipment (gloves, goggles, lab coat).
-
Cyanide Salts: Copper(I) cyanide and potassium cyanide are highly toxic. All manipulations involving these reagents must be performed in a well-ventilated fume hood, and appropriate safety protocols for handling cyanides must be followed.
-
General Precautions: Always wear appropriate personal protective equipment in the laboratory.
References
-
Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086–2087. [Link]
-
Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144. [Link]
- EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google P
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons. [Link]
Sources
Application Notes & Protocols: The Friedländer Synthesis for Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Friedländer Annulation
First reported by German chemist Paul Friedländer in 1882, the Friedländer synthesis is a cornerstone reaction in heterocyclic chemistry for the construction of the quinoline scaffold.[1][2][3] In its classic form, the reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group, typically under acid or base catalysis, to form a substituted quinoline.[2][4][5]
The quinoline motif is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of bioactivity, including antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), and anticancer (e.g., Camptothecin) drugs.[6][7][8] Its rigid, planar structure and capacity for extensive functionalization make it an ideal pharmacophore for interacting with biological targets.[8][9] This enduring importance in drug discovery and materials science continually drives the development of more efficient and versatile modifications of the original Friedländer methodology.[9][10]
This guide provides an in-depth look at the mechanistic underpinnings of the Friedländer synthesis, a detailed experimental protocol, and a discussion of modern variations and troubleshooting, designed to empower researchers to effectively utilize this powerful reaction.
Part 1: Mechanistic Insights and Reaction Scope
A deep understanding of the reaction mechanism is critical for troubleshooting, optimization, and predicting outcomes with novel substrates. The Friedländer synthesis can proceed through two primary, competing pathways, largely dictated by the reaction conditions (acidic vs. basic) and the nature of the substrates.[1]
-
The Aldol-First Pathway: Under basic or acidic conditions, the reaction is often initiated by an intermolecular aldol condensation between the enolizable carbonyl compound and the 2-aminoaryl aldehyde/ketone.[11] This is typically the rate-limiting step. The resulting aldol adduct then undergoes a rapid intramolecular cyclization via attack of the amine onto the carbonyl, followed by dehydration to yield the aromatic quinoline ring.[1][11]
-
The Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base (imine) between the amine of the 2-aminoaryl carbonyl and the second carbonyl component.[1] This is followed by an intramolecular aldol-type reaction and subsequent elimination of water to afford the final product.[1]
While both pathways are viable, detailed mechanistic studies suggest the aldol-first pathway is more common under the classical reaction conditions.[11]
Visualizing the Aldol-First Mechanism
The following diagram illustrates the generally accepted aldol-first pathway for the base-catalyzed Friedländer synthesis.
Caption: Aldol-first pathway of the Friedländer synthesis.
Substrate Scope and Catalyst Selection
The success of the Friedländer synthesis is highly dependent on the choice of reactants and catalyst.
-
The 2-Aminoaryl Aldehyde/Ketone: This component provides the benzene ring and the nitrogen atom for the new pyridine ring. Electron-donating groups on the aromatic ring can sometimes slow the reaction, while electron-withdrawing groups can accelerate it. A significant limitation of the classical method is the limited commercial availability of diverse 2-aminobenzaldehydes.[12] To circumvent this, one-pot procedures starting from the more accessible 2-nitroaryl aldehydes have been developed, where the nitro group is reduced in situ before the condensation step.[12][13]
-
The Methylene Carbonyl Component: This reactant must possess at least one α-methylene group (a -CH2- adjacent to the carbonyl) to enable the necessary condensation and cyclization.[4][5] Symmetrical ketones (e.g., acetone, cyclohexanone) provide a single product. However, unsymmetrical ketones can lead to mixtures of regioisomers, which presents a significant challenge.[4] Careful selection of catalysts, such as specific amine catalysts or ionic liquids, can often be used to control this regioselectivity.[4][14]
Table 1: Common Catalysts and Reaction Conditions
| Catalyst Type | Examples | Typical Conditions | Key Advantages & Insights |
| Bases | NaOH, KOH, Piperidine | Reflux in aqueous or alcoholic solvent | Classical, cost-effective method. Best for simple, robust substrates. Can promote self-condensation of the methylene ketone as a side reaction.[2][4] |
| Acids | p-TsOH, H₂SO₄, TFA | Reflux in organic solvent or solvent-free | Broadly applicable. Lewis acids can improve yields and reaction rates.[1][15] Can be harsh for sensitive functional groups. |
| Lewis Acids | In(OTf)₃, Yb(OTf)₃, Nd(NO₃)₃ | Solvent-free, often with heating (conventional or microwave) | High efficiency, often milder conditions, and can offer improved selectivity.[1][16] Metal triflates are particularly effective. |
| Heterogeneous | Nafion, Dowex-50W, NaHSO₄-SiO₂ | Solvent-free, microwave irradiation | Simplifies purification as the catalyst can be filtered off. Promotes green chemistry principles by being reusable.[3][15] |
| Organocatalysts | Proline derivatives, Pyrrolidine | Solvent-free, often at room temperature | Can achieve high regioselectivity with unsymmetrical ketones and enable enantioselective synthesis of chiral quinolines.[4][14] |
| Catalyst-Free | Water | Heating (e.g., 70°C) | An environmentally benign "green" approach that eliminates the need for a catalyst, relying on the properties of water to promote the reaction.[17] |
Part 2: Detailed Experimental Protocol
This section provides a representative, self-validating protocol for the synthesis of 2-phenylquinoline from 2-aminobenzaldehyde and acetophenone, a classic example of a base-catalyzed Friedländer reaction.
Reaction: 2-Aminobenzaldehyde + Acetophenone → 2-Phenylquinoline
Materials and Reagents
-
2-Aminobenzaldehyde (1.0 eq)
-
Acetophenone (1.05 eq)
-
Ethanol (Reagent grade)
-
Potassium Hydroxide (KOH) (0.3 eq)
-
Deionized Water
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzaldehyde (e.g., 1.21 g, 10.0 mmol).
-
Solvent and Reagent Addition: Add ethanol (30 mL) to the flask and stir until the 2-aminobenzaldehyde is fully dissolved. Add acetophenone (e.g., 1.26 g, 10.5 mmol).
-
Causality Note: Using a slight excess of the enolizable ketone ensures the complete consumption of the more valuable 2-aminoaryl aldehyde. Ethanol serves as a polar protic solvent that effectively dissolves all reactants and the base catalyst.
-
-
Catalyst Introduction: Prepare a solution of potassium hydroxide (e.g., 0.17 g, 3.0 mmol) in water (2 mL). Add this solution dropwise to the stirring reaction mixture.
-
Causality Note: KOH is the base catalyst that deprotonates the α-carbon of acetophenone, generating the enolate nucleophile required for the initial aldol condensation. Adding it as a solution ensures efficient mixing.
-
-
Reaction Execution: Heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system. The reaction is typically complete within 2-4 hours.
-
Self-Validation: The disappearance of the 2-aminobenzaldehyde spot on the TLC plate is a primary indicator of reaction completion. The product, 2-phenylquinoline, will appear as a new, less polar spot.
-
-
Work-up and Isolation: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Reduce the volume of the solvent to approximately one-third using a rotary evaporator. c. Transfer the concentrated mixture to a separatory funnel containing 50 mL of deionized water and 50 mL of ethyl acetate. d. Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL). e. Combine the organic layers and wash with brine (1 x 30 mL).
-
Causality Note: The aqueous work-up removes the KOH catalyst and other water-soluble impurities. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Purification: a. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent. b. Remove the solvent in vacuo to yield the crude product as a yellow-to-brown solid. c. Purify the crude solid by recrystallization from a minimal amount of hot ethanol or by flash column chromatography on silica gel (eluting with a gradient of Hexanes:EtOAc) to afford 2-phenylquinoline as a white to pale yellow crystalline solid.
Characterization
-
Yield: Calculate the percentage yield. Typical yields for this procedure are in the range of 75-90%.
-
Melting Point: Compare the observed melting point with the literature value (84-86°C).
-
Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 3: Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Consider a more potent catalyst system, such as a Lewis acid (e.g., In(OTf)₃) under solvent-free conditions.[16] |
| Side reactions (e.g., self-condensation of ketone). | Reduce the concentration of the base catalyst. Alternatively, switch to an acid-catalyzed protocol to disfavor ketone self-condensation.[4] | |
| Formation of Regioisomers | Use of an unsymmetrical ketone. | Employ a regioselective catalyst system, such as a pyrrolidine-based organocatalyst.[14] Alternatively, modify the ketone substrate to favor one enolization pathway. |
| Difficult Purification | Formation of tar-like byproducts. | Run the reaction at a lower temperature for a longer duration. Ensure the starting materials are pure. Consider using a heterogeneous catalyst for easier removal and cleaner reaction profiles.[3] |
| Reaction Fails to Start | Deactivated starting material or catalyst. | Check the purity and integrity of the 2-aminoaryl carbonyl. Ensure the catalyst is active and used in the correct amount. |
Part 4: Modern Adaptations and Applications
The fundamental utility of the Friedländer synthesis has inspired numerous modern adaptations to improve its efficiency, scope, and environmental footprint.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles.[15]
-
Solvent-Free Conditions: Many modern protocols, particularly those using solid-supported or Lewis acid catalysts, are performed under solvent-free ("neat") conditions, which aligns with the principles of green chemistry by reducing solvent waste.[4][15]
-
Domino/Tandem Reactions: As mentioned, one-pot syntheses starting from 2-nitroaryl carbonyls combine reduction and condensation steps, improving overall efficiency by avoiding the isolation of the often-unstable 2-aminoaryl aldehyde intermediate.[13]
The quinolines produced via the Friedländer synthesis are vital intermediates in the development of drugs for a wide range of diseases, including malaria, cancer, bacterial infections, and inflammatory disorders.[6][7] Beyond pharmaceuticals, they are used in agrochemicals and as functional components in materials science, such as in dyes and organic light-emitting diodes (OLEDs).[9]
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. nbinno.com [nbinno.com]
- 10. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Friedlaender Synthesis [organic-chemistry.org]
- 16. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
The Doebner-von Miller Reaction: A Comprehensive Guide to Quinoline Synthesis
Introduction: The Enduring Significance of the Quinoline Scaffold
The quinoline moiety, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science. Its derivatives are integral to a wide array of pharmaceuticals, exhibiting therapeutic properties that span from antimalarial agents like chloroquine and quinine to anticancer, antibacterial, and antihypertensive drugs.[1][2][3][4][5] The rigid, planar structure and unique electronic properties of the quinoline ring system also lend themselves to applications in agrochemicals, dyes, fluorescent probes, and organic light-emitting diodes (OLEDs).[1] Given its profound importance, robust and versatile synthetic routes to functionalized quinolines are of paramount interest to researchers in both academic and industrial settings.
Among the classical methods for quinoline synthesis, the Doebner-von Miller reaction stands out as a powerful and adaptable strategy.[6][7] This acid-catalyzed reaction between anilines and α,β-unsaturated carbonyl compounds provides a direct pathway to a variety of substituted quinolines.[8][9] This application note provides an in-depth exploration of the Doebner-von Miller reaction, including its mechanistic underpinnings, a detailed experimental protocol, troubleshooting guidance, and practical insights for its successful implementation in the laboratory.
Mechanistic Insights: Unraveling the Reaction Pathway
The precise mechanism of the Doebner-von Miller reaction has been a subject of considerable study and debate.[8][10] While several pathways have been proposed, a widely accepted contemporary model involves a fragmentation-recombination sequence, particularly supported by carbon isotope scrambling experiments.[8][11][12] This mechanism elegantly accounts for the observed product distributions and reaction intermediates.
The key stages of the reaction are as follows:
-
Initial Conjugate Addition: The reaction commences with a nucleophilic 1,4-conjugate addition (Michael addition) of the aniline to the α,β-unsaturated carbonyl compound.[8][13] This step is typically reversible.
-
Fragmentation: The resulting amino ketone intermediate can then undergo a non-reversible fragmentation into an imine and a saturated ketone.[8][12] This fragmentation is a key feature of the modern mechanistic understanding.
-
Recombination and Condensation: The generated fragments then recombine through a condensation reaction to form a new conjugated imine.[8]
-
Cyclization and Dehydration: The newly formed imine undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring of the aniline moiety. This is followed by dehydration to form a dihydroquinoline intermediate.[13][14]
-
Oxidation: The final step is the oxidation of the dihydroquinoline to the aromatic quinoline product.[6][15] This can be achieved by an external oxidizing agent (such as nitrobenzene, historically) or through the involvement of another molecule of the Schiff's base intermediate acting as a hydrogen acceptor.[6][16] In many modern protocols, aerobic oxidation (using air) is sufficient.[9]
The reaction is catalyzed by a variety of Brønsted acids (e.g., hydrochloric acid, sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, tin tetrachloride, scandium(III) triflate).[8][10][15] The choice of catalyst can significantly influence the reaction rate and the prevalence of side reactions.
Below is a diagram illustrating the fragmentation-recombination mechanism of the Doebner-von Miller reaction.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scribd.com [scribd.com]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Doebner-Miller_reaction [chemeurope.com]
- 13. Quinoline Synthesis - Skraup [quimicaorganica.org]
- 14. iipseries.org [iipseries.org]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
The Skraup Synthesis of Quinoline Derivatives: A Comprehensive Guide for Drug Discovery and Development
Introduction: The Enduring Relevance of the Quinoline Scaffold
The quinoline ring system is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of compounds crucial to medicinal and industrial chemistry.[1] From the pioneering antimalarial drug quinine to modern anti-inflammatory agents, antitumor therapeutics, and functional materials like organic light-emitting diodes, the quinoline scaffold is a privileged structure in drug development.[1] First reported by Czech chemist Zdenko Hans Skraup in 1880, the Skraup synthesis is a powerful and enduring chemical reaction for creating this fundamental ring system.[1][2]
This guide offers an in-depth exploration of the Skraup synthesis, tailored for researchers, scientists, and drug development professionals. We will delve into its core mechanistic principles, provide field-proven application notes for navigating its challenges, and present detailed, validated experimental protocols.
Reaction Principles and Core Mechanism
The archetypal Skraup synthesis is the reaction of an aromatic amine (like aniline) with glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent (such as nitrobenzene or arsenic acid) to produce quinoline.[2][3] The reaction is notoriously exothermic and can be violent if not properly controlled; however, its use of inexpensive starting materials makes it a vital synthetic tool.[4][5]
The mechanism proceeds through several distinct stages:
-
Formation of an α,β-Unsaturated Carbonyl: Concentrated sulfuric acid acts as a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[3][4]
-
Michael Addition: The aromatic amine performs a 1,4-conjugate addition (Michael addition) to the acrolein intermediate.[4][6]
-
Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed electrophilic ring closure, followed by dehydration to form a 1,2-dihydroquinoline.[4][7]
-
Oxidation: The 1,2-dihydroquinoline is then oxidized to the aromatic quinoline product. The oxidizing agent (e.g., nitrobenzene) is itself reduced in the process (e.g., to aniline), which can then re-enter the reaction cycle.[4][7]
While this pathway is widely accepted, mechanistic studies using isotopically labeled compounds have suggested a more complex fragmentation-recombination mechanism may also be at play in the related Doebner-von Miller synthesis.[8][9][10]
Application Notes: Navigating the Synthesis
Scope and Limitations
The Skraup synthesis is versatile, accommodating a wide range of substituted anilines.
-
Electron-donating groups on the aniline ring generally facilitate the reaction.
-
Electron-withdrawing groups can hinder the reaction, requiring more forceful conditions.
-
Regiochemistry: For ortho- and para-substituted anilines, the regiochemical outcome of the cyclization is unambiguous. However, for meta-substituted anilines, the structure of the resulting quinoline products can be unpredictable, often yielding a mixture of 5- and 7-substituted isomers.[8]
The primary limitation is the harshness of the reaction conditions (strong acid, high temperatures), which can be incompatible with sensitive functional groups.[1]
Critical Parameters and Optimization
-
Oxidizing Agent: The choice of oxidant is crucial. Nitrobenzene serves as both the oxidant and a solvent.[7] Arsenic pentoxide is often considered a better alternative as it results in a less violent reaction.[2]
-
Acid: Concentrated sulfuric acid is standard. Using "dynamite" glycerol with very low water content (<0.5%) is reported to give the best yields.[11][12]
-
Temperature Control: This is the most critical parameter for both safety and yield. Insufficient heat may stall the reaction, while excessive temperatures can lead to a runaway reaction, charring, and the evolution of sulfur dioxide from the complete oxidation of the organic material by sulfuric acid.[13]
The Exothermic Challenge: Safety and Control
The Skraup synthesis is infamous for its potential to become uncontrollably violent.[4][13][14] Adherence to strict safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.
-
Fume Hood: The entire procedure MUST be conducted in a well-ventilated chemical fume hood. A safety shower should be nearby.[13]
-
Moderators: The addition of moderators is essential for controlling the reaction rate. Ferrous sulfate (FeSO₄) is the most common, believed to function as an oxygen carrier, extending the reaction over a longer period and preventing a sudden, violent exotherm.[5][12] Boric acid can also be used.[4]
-
Controlled Addition: Reagents, particularly sulfuric acid, must be added slowly and incrementally with efficient stirring and cooling to manage the initial heat of mixing.[5]
Data Presentation: Influence of Reactants on Yield
The yield of the Skraup synthesis is highly dependent on the substrate and reaction conditions. The following table summarizes reported yields for various configurations.
| Aromatic Amine | Oxidizing Agent | Moderator | Reported Yield (%) | Reference |
| Aniline | Nitrobenzene | Ferrous Sulfate | ~75-85% | [5] |
| 3-Nitro-4-aminoanisole | Arsenic Pentoxide | None | 64-71% | [5][13] |
| o-Aminophenol | o-Nitrophenol | Ferrous Sulfate | 55-65% | [14] |
| m-Toluidine | Nitrobenzene | Ferrous Sulfate | ~60% | [15] |
Detailed Experimental Protocols
The following protocols are adapted from validated literature procedures and must be performed with strict adherence to the safety precautions outlined above.
Protocol 1: Classic Synthesis of Quinoline from Aniline
This protocol is a representative example adapted from Organic Syntheses for the archetypal Skraup reaction.[5][12]
Materials:
-
Aniline (1.0 mole)
-
Glycerol, anhydrous (3.0 moles)
-
Nitrobenzene (0.4 moles)
-
Concentrated Sulfuric Acid (100 mL)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (10 g)
-
Sodium Hydroxide solution, concentrated
-
Anhydrous Potassium Carbonate
Equipment:
-
2-liter three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with temperature controller
-
Steam distillation apparatus
Procedure:
-
Reaction Setup: In the 2-L flask, equip the central neck with a mechanical stirrer, one side neck with a reflux condenser, and the other with a dropping funnel.
-
Reagent Mixing: Carefully mix the aniline, glycerol, and nitrobenzene in the flask. It is critical to add the reagents in the correct order.[12] Add the ferrous sulfate heptahydrate.
-
Acid Addition: Begin vigorous stirring. Slowly and cautiously, add the concentrated sulfuric acid dropwise from the dropping funnel. The mixture will heat up. Use an ice bath if necessary to control the initial exotherm.
-
Heating: Once the acid addition is complete, gently heat the mixture using a heating mantle. The reaction will become exothermic and may begin to boil on its own. If the reaction becomes too vigorous, remove the heat source immediately and cool the flask with a wet towel.[6]
-
Reaction Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours to ensure the reaction proceeds to completion.[5]
-
Work-up: Allow the mixture to cool to room temperature. Carefully dilute the dark, viscous mixture with water.
-
Neutralization: Transfer the diluted mixture to a larger flask suitable for steam distillation. Slowly and with cooling, add concentrated sodium hydroxide solution until the mixture is strongly alkaline (use pH paper). This will neutralize the excess sulfuric acid and liberate the quinoline base.
-
Purification (Steam Distillation): Perform a steam distillation to isolate the crude quinoline and unreacted nitrobenzene from the non-volatile tars.[5] Collect the distillate, which will consist of two layers.
-
Final Purification: Separate the organic layer (quinoline) from the aqueous layer. Dry the crude quinoline over anhydrous potassium carbonate and purify by fractional distillation. Collect the fraction boiling at 235-237°C.[5]
Protocol 2: Synthesis of 6-Methoxy-8-nitroquinoline
This protocol, adapted from Organic Syntheses, demonstrates the preparation of a key intermediate for antimalarial drugs and highlights the use of arsenic pentoxide as the oxidant.[13]
Materials:
-
3-Nitro-4-aminoanisole (3.5 moles)
-
Arsenic pentoxide, powdered (2.45 moles)
-
Glycerol (13 moles)
-
Concentrated Sulfuric Acid (specific amounts detailed below)
-
Ammonium Hydroxide, concentrated
-
95% Ethanol
Equipment:
-
5-liter three-necked round-bottom flask
-
Efficient mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Heating mantle with temperature controller
-
Vacuum source
Procedure:
-
Reaction Setup: In the 5-L flask, prepare a homogeneous slurry by mixing the arsenic oxide, 3-nitro-4-aminoanisole, and glycerol.
-
Initial Heating & Acid Addition: With efficient stirring, add 315 mL of concentrated sulfuric acid dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.
-
Dehydration: Heat the mixture under reduced pressure to remove water, maintaining the internal temperature between 105-110°C.
-
Main Reaction: After water removal, carefully raise the internal temperature to 117-119°C. Add an additional 236 mL of concentrated sulfuric acid dropwise over 2.5-3.5 hours, ensuring the temperature does not vary from this range. This step is critical; too rapid addition will cause a violent, uncontrolled decomposition. [13]
-
Heating Schedule: After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.
-
Work-up: Cool the reaction mixture below 100°C and dilute with 1.5 L of water.
-
Neutralization and Precipitation: Pour the diluted mixture into a large beaker containing a stirred mixture of 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice. The product will precipitate.
-
Purification: Filter the crude product and wash it thoroughly with water. Recrystallize the solid from 95% ethanol to obtain pure 6-methoxy-8-nitroquinoline.
Troubleshooting
-
Reaction Too Violent: The most common issue. Reduce the rate of acid addition, improve cooling, ensure the moderator was added, and check the efficiency of the stirrer. Do not scale up the reaction until it is well-controlled on a smaller scale.
-
Low Yield / Tar Formation: This can result from overheating or impure reagents. Ensure anhydrous glycerol is used and that the temperature profile is strictly followed. The formation of some tar is almost unavoidable, but excessive amounts point to a temperature control issue.[11]
-
Reaction Fails to Start: Ensure sufficient acid has been added and that the initial heating is adequate to overcome the activation energy. Check that reagents are of sufficient purity.
-
Solidification of Reaction Mixture: In some variations, using too much of the acrolein source can lead to polymerization, turning the mixture into an unworkable solid.[16]
Conclusion
Despite its age and the vigorous conditions it requires, the Skraup synthesis remains a highly relevant and valuable reaction in the organic chemist's toolkit.[5] Its ability to construct the fundamental quinoline ring system from simple, readily available materials makes it a cornerstone of heterocyclic chemistry. For professionals in drug discovery and development, a thorough understanding of its mechanism, its practical execution, and its inherent safety challenges is essential for leveraging the vast potential of the versatile quinoline scaffold.
References
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). IIP Series.
- Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline. (n.d.). BenchChem.
- synthesis of quinoline derivatives and its applications. (n.d.). Slideshare.
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Retrieved January 2, 2026, from [Link]
-
Skraup reaction. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]
- Preparation and Properties of Quinoline. (n.d.).
-
Wang, X., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(12), 4694–4697. Retrieved January 2, 2026, from [Link]
-
Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]
- The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. (n.d.). BenchChem.
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 2, 2026, from [Link]
- Application Notes and Protocols for the Skraup Synthesis of Quinolines. (n.d.). BenchChem.
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (2006). Illinois Experts. Retrieved January 2, 2026, from [Link]
-
Al-Zaydi, K. M. (2022). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. MDPI. Retrieved January 2, 2026, from [Link]
-
Mosher, H. S., Yanko, W. H., & Whitmore, F. C. (1948). 6-methoxy-8-nitroquinoline. Organic Syntheses, 28, 77. Retrieved January 2, 2026, from [Link]
-
Redd, K., & BeLieu, R. M. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. Retrieved January 2, 2026, from [Link]
-
Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. Retrieved January 2, 2026, from [Link]
-
The Skraup Reaction - How to Make a Quinoline. (2009). Curly Arrow. Retrieved January 2, 2026, from [Link]
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Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Enduring Significance of Quinolines and the Advent of Microwave Synthesis
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science. Its derivatives are integral to a vast array of pharmaceuticals, exhibiting a broad spectrum of biological activities including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3] Notable drugs such as chloroquine, a cornerstone in malaria treatment, and various kinase inhibitors used in oncology underscore the therapeutic importance of this structural motif.[3] Beyond medicine, quinoline-based molecules are pivotal in the development of organic light-emitting diodes (OLEDs), sensors, and catalysts.[4]
Traditionally, the synthesis of quinolines has relied on classic named reactions like the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses.[5] While foundational, these methods often necessitate harsh reaction conditions, prolonged heating, and can result in modest yields and significant by-product formation.[6][7]
The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized the approach to constructing these valuable heterocyclic systems.[8] Microwave irradiation offers a rapid, efficient, and often more environmentally benign alternative to conventional heating.[9] By directly coupling with polar molecules in the reaction mixture, microwaves facilitate rapid and uniform heating, dramatically accelerating reaction rates and often leading to higher yields and cleaner product profiles.[10][11] This technology aligns with the principles of green chemistry by reducing reaction times, energy consumption, and often enabling the use of less hazardous solvents or even solvent-free conditions.[12][13]
This comprehensive guide provides detailed application notes and step-by-step protocols for the microwave-assisted synthesis of quinoline compounds, focusing on the practical implementation of key synthetic strategies for researchers in academia and industry.
The Engine of Acceleration: Understanding Microwave-Assisted Synthesis
Conventional heating relies on thermal conductivity, where heat is transferred from an external source through the vessel walls to the solvent and reactants. This process is often slow and can create temperature gradients within the reaction mixture, leading to uneven heating and the formation of side products.[12]
Microwave synthesis, conversely, operates on the principle of dielectric heating.[10] The two primary mechanisms responsible for this are:
-
Dipolar Polarization: Polar molecules, such as the reactants and solvents in a chemical reaction, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation results in friction at the molecular level, generating heat rapidly and volumetrically throughout the reaction mixture.[11]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from ionic liquids or catalysts), they will migrate back and forth under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[10]
This "in-core" heating mechanism is the primary reason for the dramatic rate enhancements observed in MAOS, often reducing reaction times from hours to mere minutes.[8]
Diagram: The Mechanism of Microwave Heating
Caption: Microwave energy directly interacts with polar molecules and ions, leading to rapid and uniform heating.
Core Synthetic Strategies for Quinolines via Microwave Irradiation
Several classical methods for quinoline synthesis have been successfully and advantageously adapted to microwave conditions. The following sections provide detailed protocols for three of the most prominent examples: the Friedländer Annulation, the Doebner-von Miller Reaction, and the Combes Synthesis.
The Friedländer Annulation: A Versatile Condensation
The Friedländer synthesis is a highly versatile and straightforward method for producing polysubstituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or β-ketoester).[14] The reaction is typically catalyzed by an acid or a base. Microwave irradiation dramatically accelerates this condensation, often providing excellent yields in minutes under milder conditions than traditional heating.[2][15]
Diagram: Friedländer Annulation Workflow
Caption: General workflow for the microwave-assisted Friedländer synthesis of quinolines.
Protocol 1: Microwave-Assisted Friedländer Synthesis of a Phenyl-Substituted Quinoline [15]
This protocol describes an efficient synthesis using neat acetic acid as both the solvent and catalyst, highlighting a green chemistry approach.
-
Reactants & Reagents:
-
2-Aminobenzophenone (1.0 mmol)
-
Cyclohexanone (1.2 mmol)
-
Glacial Acetic Acid (as solvent and catalyst)
-
-
Equipment:
-
Dedicated scientific microwave reactor with temperature and pressure sensors.
-
10 mL microwave reaction vial with a magnetic stir bar.
-
-
Step-by-Step Procedure:
-
To a 10 mL microwave reaction vial, add 2-aminobenzophenone (1.0 mmol, 197 mg) and a magnetic stir bar.
-
Add glacial acetic acid (approximately 3-5 mL) to dissolve the starting material.
-
Add cyclohexanone (1.2 mmol, 124 µL).
-
Securely cap the reaction vial.
-
Place the vial inside the microwave reactor cavity.
-
Set the reaction parameters:
-
Temperature: 160 °C
-
Ramp time: 2 minutes
-
Hold time: 5 minutes
-
Power: Dynamic (reactor adjusts power to maintain temperature)
-
Stirring: On
-
-
After irradiation, allow the vial to cool to a safe handling temperature (typically below 50 °C) using the instrument's cooling system.
-
Work-up: Carefully uncap the vial in a fume hood. Pour the reaction mixture into a beaker containing ice-water (approx. 50 mL).
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure quinoline derivative.
-
| Parameter | Conventional Heating[15] | Microwave Irradiation[15] |
| Reaction Time | Several days | 5 minutes |
| Temperature | Room Temperature | 160 °C |
| Solvent/Catalyst | Organic Solvent + Acetic Acid | Neat Acetic Acid |
| Yield | Very Poor | Excellent |
The Doebner-von Miller Reaction: Synthesis from α,β-Unsaturated Carbonyls
The Doebner-von Miller reaction is a classic method that synthesizes quinolines from anilines and α,β-unsaturated aldehydes or ketones.[16] The reaction is acid-catalyzed and proceeds through a Michael addition followed by cyclization and oxidation. This method can be prone to polymerization under conventional heating, but microwave assistance can significantly improve yields and reduce reaction times by promoting the desired cyclization pathway.[6][17]
Protocol 2: Microwave-Assisted Doebner-von Miller Synthesis of Quinaldines/Lepidines
This protocol utilizes a solid acid catalyst under microwave irradiation for a more environmentally friendly and efficient synthesis.
-
Reactants & Reagents:
-
Substituted Aniline (1.0 mmol)
-
α,β-Unsaturated Carbonyl (e.g., Crotonaldehyde or Methyl Vinyl Ketone) (1.2 mmol)
-
Phosphotungstic Acid (PW12) (as catalyst, ~5 mol%)
-
-
Equipment:
-
Dedicated scientific microwave reactor.
-
10 mL microwave reaction vial with a magnetic stir bar.
-
-
Step-by-Step Procedure:
-
In a 10 mL microwave reaction vial, combine the substituted aniline (1.0 mmol), the α,β-unsaturated carbonyl compound (1.2 mmol), and phosphotungstic acid (~0.05 mmol).
-
Add a magnetic stir bar. Note: This protocol can often be performed under solvent-free (neat) conditions. If a solvent is required for solubility or heat distribution, a high-boiling polar solvent like DMF or NMP can be used sparingly.
-
Securely cap the reaction vial.
-
Place the vial in the microwave reactor.
-
Set the reaction parameters:
-
Power: 300 W (fixed power)
-
Hold time: 10-15 minutes
-
Temperature & Pressure: Monitor (will increase based on power and reactants)
-
Stirring: On
-
-
After the irradiation period, allow the vial to cool to a safe temperature.
-
Work-up: Dilute the reaction mixture with ethyl acetate (10 mL).
-
Filter the mixture to recover the solid catalyst (which can be washed, dried, and reused).
-
Wash the organic filtrate with a 1 M sodium hydroxide solution (2 x 10 mL) to remove any acidic impurities, followed by a wash with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to obtain the desired substituted quinoline.
-
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Several hours | 10-15 minutes |
| Power | N/A | 300 W |
| Catalyst | Various Brønsted/Lewis Acids | Phosphotungstic Acid |
| Yield | Variable, often moderate | Good to Excellent (79-94%) |
The Combes Synthesis: A Route to 2,4-Disubstituted Quinolines
The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. This method is particularly useful for preparing 2,4-disubstituted quinolines. The traditional use of strong acids like sulfuric acid and high temperatures can be mitigated by using solid acid catalysts and microwave irradiation, leading to a cleaner, faster, and more sustainable process.[4][11]
Protocol 3: Solvent-Free Microwave-Assisted Combes Synthesis of 2-Methyl-4-Quinolinones [4][11]
This protocol details a solvent-free approach using a reusable acidic resin as the catalyst.
-
Reactants & Reagents:
-
Substituted Aniline (10 mmol)
-
Ethyl Acetoacetate (10 mmol)
-
NKC-9 Acidic Resin (0.5 g)
-
-
Equipment:
-
Multimode microwave oven (or a dedicated scientific reactor).
-
Open glass vessel (e.g., a 50 mL beaker).
-
-
Step-by-Step Procedure:
-
In a 50 mL beaker, thoroughly mix the substituted aniline (10 mmol), ethyl acetoacetate (10 mmol, 1.27 mL), and NKC-9 acidic resin (0.5 g).
-
Place the beaker in the center of the microwave oven.
-
Irradiate the mixture at a suitable power level (e.g., 400-600 W). The optimal time and power should be determined empirically, but typical times are in the range of 3-10 minutes. Monitor the reaction progress by TLC.[11]
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
Work-up: Add hot ethanol (20 mL) to the solid mixture and stir to dissolve the product.
-
Filter the hot solution to remove the resin catalyst. The resin can be washed with additional hot ethanol, dried, and reused.
-
Allow the filtrate to cool. The product will often crystallize upon cooling.
-
Purification: Collect the crystalline product by filtration. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
-
| Parameter | Conventional Heating[11] | Microwave Irradiation[11] |
| Reaction Time | 2-3 hours | 3-10 minutes |
| Conditions | High Temperature (Oil Bath) | Solvent-Free |
| Catalyst | H₂SO₄ or solid acids | NKC-9 Acidic Resin |
| Yield | Moderate to Good | High to Excellent |
Safety, Troubleshooting, and Best Practices
Safety is paramount in microwave-assisted chemistry.
-
Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis. Laboratory-grade microwave reactors are equipped with essential safety features, including precise temperature and pressure monitoring and control, and are built to contain potential vessel failures.
-
Pressure Management: Be aware that heating solvents above their boiling points in sealed vessels will generate high pressures. Always use certified pressure-rated reaction vials and do not exceed the manufacturer's recommended volumes and pressures.
-
Thermal Runaway: For unknown or highly exothermic reactions, start with small-scale experiments and use lower power settings or temperature limits to avoid thermal runaway.
-
Solvent Choice: Select solvents with a high dielectric loss tangent for efficient microwave absorption. Polar solvents like DMF, NMP, ethanol, and water are excellent choices. Be aware of the stability of your reagents and solvents at high temperatures.
Troubleshooting Common Issues:
-
Low/No Yield:
-
Verify Parameters: Ensure the temperature, time, and power are appropriate for the reaction.
-
Check Reagents: Confirm the purity and stoichiometry of your starting materials.
-
Solvent Choice: The solvent may not be absorbing microwave energy efficiently. Consider adding a polar co-solvent or using a different solvent system.
-
-
Product Decomposition:
-
Reduce Temperature/Time: The reaction may be overheating. Lower the set temperature and/or shorten the irradiation time.
-
-
Poor Reproducibility:
-
Consistent Positioning: Place the reaction vial in the same position within the microwave cavity for each run to ensure consistent energy absorption.
-
Accurate Monitoring: Rely on fiber-optic temperature sensors for accurate internal temperature readings rather than infrared sensors which only measure the vessel's surface temperature.
-
Conclusion
Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a powerful tool for the rapid and efficient construction of complex molecules like quinolines. By dramatically reducing reaction times, improving yields, and promoting greener chemical practices, this technology empowers researchers and drug development professionals to accelerate their discovery programs. The protocols outlined in this guide provide a practical starting point for harnessing the benefits of microwave irradiation, enabling the exploration of novel quinoline derivatives for a wide range of scientific applications.
References
- Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177.
- Yuan, S., Zhang, K., & Xia, J. (2013). Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condition. Asian Journal of Chemistry, 25(10), 5535-5538.
- BenchChem. (2025).
- PatSnap Eureka. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
- Chaudhuri, M. K., & Hussain, S. (2006). An efficient synthesis of quinolines under solvent-free conditions. Journal of Chemical Sciences, 118(2), 199–202.
- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Request PDF. (2025). Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid.
- Ranu, B. C., Hajra, A., & Jana, U. (2025). Efficient Microwave-Assisted Synthesis of Quinolines and Dihydroquinolines under Solvent-Free Conditions. Request PDF.
- Mirza, B. (2011). Microwave Assisted One-Pot Preparation of Quinoline Derivatives without any Solvent According to Green Chemistry. ProQuest.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- Chaudhuri, M. K., & Hussain, S. (2006). An efficient synthesis of quinolines under solvent-free conditions. Indian Academy of Sciences.
- Oriental Journal of Chemistry. (n.d.).
- Huigens, R. W., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PubMed Central.
- Bailey, H., Mahon, M., Vicker, N., & Potter, B. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis.
- YouTube. (2022). Microwave, Biocatalysed and solvent free reactions- Module-4.
- OAText. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment.
- Dhongade, A. B., et al. (2025). Examples of natural products and approved drugs with a quinoline ring system.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
- Nageswar, Y. V. D., Ramesh, K., & Rakhi, K. (2025). Microwave-assisted Synthesis of Quinolines. Bentham Science Publisher.
- Knight, D. W. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Wikipedia. (n.d.). Doebner–Miller reaction.
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Application Notes and Protocols: The Strategic Use of the Quinoline-7-Carbonitrile Scaffold in Kinase Inhibitor Synthesis
Introduction: The Quinoline Scaffold in Modern Oncology
The quinoline ring system is a privileged heterocyclic scaffold that forms the structural core of numerous FDA-approved therapeutic agents.[1] In the field of oncology, quinoline derivatives have emerged as a cornerstone of targeted therapy, primarily due to their remarkable ability to function as potent and selective protein kinase inhibitors.[2] Kinases are critical regulators of cellular signaling pathways that, when dysregulated, can drive cancer cell proliferation, survival, and metastasis.[3] Consequently, the design of small molecules that competitively bind to the ATP-binding site of specific kinases is a highly validated strategy in cancer drug discovery.[4]
This guide focuses on the synthesis and application of derivatives based on quinoline-7-carbonitrile . While many well-known inhibitors, such as Bosutinib, feature a carbonitrile at the 3-position, the 7-cyano isomer presents a unique and versatile platform for drug development.[5] The electron-withdrawing nature of the nitrile group and its utility as a synthetic handle for further chemical elaboration allow for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties. We will explore the rationale behind its use, provide detailed synthetic protocols, and discuss methods for biological evaluation, offering researchers a comprehensive resource for leveraging this scaffold in their kinase inhibitor discovery programs.
Part 1: The this compound Core: A Strategic Building Block
The strategic placement of a carbonitrile group at the 7-position of the quinoline core imparts several advantageous properties for medicinal chemistry campaigns.
-
Modulation of Physicochemical Properties : The strongly electron-withdrawing cyano group can significantly influence the pKa of the quinoline nitrogen. This modulation can be critical for optimizing cellular permeability and avoiding off-target activities associated with excessive basicity.
-
Vector for Chemical Elaboration : The 7-cyano group is a versatile synthetic handle. It is relatively stable to many reaction conditions used to modify other parts of the scaffold (e.g., nucleophilic aromatic substitution at the 4-position) but can be readily transformed into other key functional groups, such as a primary amine (via reduction) or a carboxylic acid (via hydrolysis). This allows for late-stage diversification to probe interactions with the solvent-exposed region of the kinase active site.
-
Pharmacophoric Interactions : While less common than C3-nitriles that can interact with the hinge region, a C7-nitrile can form crucial hydrogen bonds or dipole-dipole interactions with amino acid residues in the deeper pockets of the ATP-binding site, contributing to both potency and selectivity.
Caption: Key sites for synthetic modification on the this compound scaffold.
Part 2: Synthesis of the this compound Core
The construction of the quinoline ring system is a well-established field of organic chemistry. Methods such as the Friedländer, Combes, or Doebner-von Miller syntheses can be adapted to produce the desired 7-cyano scaffold.[6][7] The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is particularly effective.[6]
Caption: Generalized workflow for the Friedländer synthesis of the this compound core.
Protocol 2.1: Synthesis of 2-Methylthis compound via Friedländer Annulation
This protocol describes the synthesis of a simple this compound core, which can then be further functionalized.
Materials:
-
2-Amino-4-cyanobenzaldehyde
-
Acetone (reagent grade)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, reflux condenser, magnetic stirrer, and heating mantle
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-amino-4-cyanobenzaldehyde (1.46 g, 10 mmol) in ethanol (30 mL).
-
Addition of Reagents: Add acetone (5.8 g, 100 mmol, 10 equivalents) to the solution. While stirring, add a solution of potassium hydroxide (1.12 g, 20 mmol) in ethanol (10 mL) dropwise.
-
Causality Note: A strong base like KOH is used to deprotonate the α-carbon of acetone, generating the enolate nucleophile required for the initial condensation with the aldehyde. A large excess of acetone is used to drive the reaction equilibrium towards the product.
-
-
Reaction Execution: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate mobile phase.
-
Work-up: After the reaction is complete (disappearance of the starting aldehyde), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add water (50 mL) and extract the product with dichloromethane (3 x 40 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.
-
Characterization: Combine the pure fractions and remove the solvent to yield 2-methylthis compound as a solid. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Part 3: Application Protocol: Synthesis of a 4-Anilino-quinoline-7-carbonitrile Src Kinase Inhibitor
A common and highly effective strategy for designing kinase inhibitors involves introducing a substituted aniline moiety at the C4 position of the quinoline ring. This aniline "headgroup" often forms critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[4][8] This protocol outlines a two-step sequence starting from a 4-hydroxyquinoline precursor, which is often more accessible than the corresponding 4-amino starting material.
Caption: Two-step workflow for the synthesis of a 4-anilino-quinoline-7-carbonitrile inhibitor.
Protocol 3.1: Synthesis of 4-(3-chloro-4-fluoroanilino)this compound
Step 1: Synthesis of 4-Chlorothis compound
-
Reaction Setup: In a flask fitted with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), place 4-hydroxythis compound (1.84 g, 10 mmol).
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃, 5 mL, ~54 mmol) to the flask.
-
Causality Note: POCl₃ is a powerful dehydrating and chlorinating agent. It converts the hydroxyl group of the 4-quinolone tautomer into a chlorosulfite intermediate, which is then displaced by chloride to form the highly reactive 4-chloroquinoline. This step activates the C4 position for subsequent nucleophilic substitution.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 110°C) for 3 hours. The solid will slowly dissolve as the reaction proceeds.
-
Work-up: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice (200 g) in a beaker with vigorous stirring in a fume hood.
-
Isolation: Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is ~8. A solid precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-chlorothis compound. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of 4-(3-chloro-4-fluoroanilino)this compound
-
Reaction Setup: In a round-bottom flask, suspend the crude 4-chlorothis compound (2.02 g, 10 mmol) and 3-chloro-4-fluoroaniline (1.60 g, 11 mmol) in isopropanol (50 mL).
-
Reaction Execution: Heat the mixture to reflux for 4 hours. Monitor the reaction by TLC.
-
Causality Note: This is a nucleophilic aromatic substitution (SNAr) reaction. The aniline nitrogen acts as the nucleophile, displacing the chloride at the activated C4 position. The reaction is typically driven to completion by heating.
-
-
Isolation: Cool the reaction mixture. The product often precipitates from the solution upon cooling. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold isopropanol and then diethyl ether to remove unreacted starting materials. If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography to yield the final compound.
Part 4: Biological Evaluation and Data Presentation
The synthesized compounds must be evaluated for their ability to inhibit the target kinase. A variety of in vitro assays are available for this purpose.
General Protocol 4.1: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
A common method is a fluorescence resonance energy transfer (FRET)-based assay, such as the Z'-LYTE® assay.
-
Principle: The assay measures the amount of phosphorylated peptide substrate produced by the kinase. A FRET-based peptide substrate is used, which, when phosphorylated, becomes susceptible to cleavage by a development reagent, disrupting FRET and changing the fluorescence emission ratio.
-
Procedure: a. Serially dilute the synthesized this compound inhibitor in DMSO to create a range of concentrations. b. In a 384-well plate, add the kinase, the FRET-peptide substrate, and ATP. c. Add the diluted inhibitor to the wells. Include positive (no inhibitor) and negative (no kinase) controls. d. Incubate the plate at room temperature to allow the kinase reaction to proceed. e. Add the development reagent to stop the kinase reaction and initiate the cleavage of the phosphorylated substrate. f. Incubate to allow for the development reaction. g. Read the plate on a fluorescence plate reader. h. Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Data Presentation: Structure-Activity Relationship (SAR)
The data obtained from kinase assays are crucial for establishing SAR. By synthesizing and testing a series of analogs, researchers can identify which structural features are critical for potent inhibition.
| Compound ID | R¹ (at C4-Aniline) | R² (at C2) | Target Kinase | IC₅₀ (nM)[8] |
| 1 | 3-chloro-4-fluoroaniline | H | Src | 55 |
| 2 | 3-chloro-4-fluoroaniline | CH₃ | Src | 38 |
| 3 | 2,4-dichloro-5-methoxyaniline | H | Src | 12 |
| 4 | 2,4-dichloro-5-methoxyaniline | CH₃ | Src | 8.5 |
Note: Data is representative and adapted from literature on related quinolinecarbonitrile scaffolds to illustrate SAR principles.[4][8]
Cellular Signaling Pathway Context
The ultimate goal of a kinase inhibitor is to block aberrant signaling within cancer cells. Visualizing the targeted pathway helps to understand the inhibitor's mechanism of action at a biological level.
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- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Quinoline-7-carbonitrile in Fragment-Based Drug Design
Introduction: The Strategic Value of Quinoline-7-carbonitrile in Modern Drug Discovery
Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern drug discovery, offering an efficient and intelligent pathway to novel lead compounds.[1][2] This methodology pivots from the high-throughput screening (HTS) of large, complex molecules to identifying small, low-molecular-weight fragments that bind with high ligand efficiency to a biological target.[3] These initial, often weak, interactions are then meticulously optimized using structure-guided techniques to evolve fragments into potent, selective drug candidates.[1]
Within the vast chemical space available for FBDD, "privileged scaffolds" are of paramount importance. These are molecular frameworks that are known to bind to multiple, often unrelated, biological targets. The quinoline scaffold is a quintessential example of such a privileged structure, forming the core of numerous approved therapeutics.[4][5][6][7] Its rigid bicyclic nature and versatile chemistry make it an ideal starting point for building high-affinity ligands.[5][6]
This guide focuses on a specific, high-potential fragment: This compound . This compound is particularly well-suited for FBDD campaigns due to a confluence of advantageous properties:
-
Structural Rigidity: The fused ring system provides a well-defined, low-entropy scaffold for binding, ensuring that interactions are specific and interpretable.[1][8]
-
Low Molecular Weight: It adheres to the heuristic "Rule of Three," which governs the ideal properties of fragments (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[1]
-
Strategic Functionality: The nitrogen atom in the quinoline ring acts as a hydrogen bond acceptor.[1] Crucially, the nitrile group at the 7-position is not merely a substituent; it is a versatile chemical tool. It can act as a potent hydrogen bond acceptor, engage in polar interactions, and serves as a key synthetic handle or "vector for growth," allowing for the systematic elaboration of the fragment into adjacent pockets of a protein's active site.[1][9][10][11][12]
These application notes provide a comprehensive framework, from initial screening to lead optimization, for leveraging this compound in an FBDD campaign, particularly in the context of targeting protein kinases, where quinoline derivatives have shown significant promise.[1][13]
Physicochemical and Structural Properties
A thorough understanding of the fragment's fundamental properties is the first step in any FBDD campaign. These properties dictate solubility, handling, and potential interactions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆N₂ | [14] |
| Molecular Weight | 154.17 g/mol | [8][14] |
| CAS Number | 67360-38-7 | [14] |
| Hydrogen Bond Donor Count | 0 | [8] |
| Hydrogen Bond Acceptor Count | 2 (Ring N, Nitrile N) | [8] |
| Appearance | Solid | [15] |
| Structure | Bicyclic aromatic heterocycle | [8] |
The FBDD Workflow: A Roadmap from Fragment to Lead
The journey from a fragment hit to a lead compound is a systematic, multi-stage process. The diagram below outlines the typical workflow for an FBDD campaign initiated with this compound. Each stage is supported by detailed protocols in the subsequent sections.
Caption: A typical workflow for a fragment-based drug design campaign.
Experimental Protocols: From Screening to Structure
The following protocols are designed to be robust and self-validating, providing researchers with a clear and logical methodology.
Protocol 1: Fragment Quality Control (QC)
Causality: The success of any screening campaign is contingent on the quality of the fragment library. Impurities can lead to false positives, while poor solubility can result in false negatives. This QC protocol ensures that this compound is pure, correctly identified, and sufficiently soluble for screening.[16]
Methodology:
-
Identity and Purity Assessment (LC-MS & ¹H NMR):
-
Prepare a 1 mM solution of this compound in DMSO.
-
LC-MS: Inject onto a C18 column with a standard water/acetonitrile gradient. Confirm the presence of a major peak corresponding to the expected mass-to-charge ratio (m/z) of 155.17 [M+H]⁺. Purity should be >95%.[8]
-
¹H NMR: Dissolve 5-10 mg of the sample in 0.6 mL of deuterated DMSO (DMSO-d₆).[17] Acquire a ¹H NMR spectrum. The resulting spectrum should be clean and match the expected chemical shifts and coupling patterns for the quinoline scaffold and its substituents.[16][17]
-
-
Solubility Assessment:
-
Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Serially dilute this stock into the chosen aqueous screening buffer (e.g., phosphate-buffered saline, pH 7.4) to determine the maximum soluble concentration.
-
Visually inspect for precipitation or turbidity. A kinetic solubility of at least 200 µM is generally desired for fragment screening.[18]
-
-
Plate Preparation:
-
Using the validated 100 mM DMSO stock, prepare screening plates by dispensing the required volume for the desired final assay concentration (e.g., 100-500 µM).
-
Protocol 2: Primary Hit Identification via NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) is a powerful technique for detecting the weak, transient binding events characteristic of fragments.[19] Ligand-observed methods, such as Saturation Transfer Difference (STD) NMR, are particularly efficient as they directly report on which molecules in a mixture are binding to the target protein, without requiring isotopic labeling of the protein.[1]
Methodology (STD-NMR):
-
Sample Preparation:
-
Prepare a solution of the target protein (e.g., a protein kinase) at a concentration of 10-50 µM in a suitable deuterated buffer (e.g., 50 mM Tris-d₁₁, 150 mM NaCl, pH 7.5).
-
Add this compound from a DMSO-d₆ stock to a final concentration of 200-500 µM. The final DMSO-d₆ concentration should not exceed 1-2%.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H reference spectrum of the mixture.
-
Acquire an STD-NMR spectrum by applying a train of selective saturation pulses on-resonance with protein signals (e.g., at 7.0 ppm) and off-resonance as a control (e.g., at 30 ppm).
-
-
Data Analysis and Hit Validation:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the difference spectrum.
-
Hit Confirmation: The presence of signals in the STD spectrum corresponding to the protons of this compound confirms binding.[1] These signals arise because saturation is transferred from the protein to the bound fragment.
-
Epitope Mapping: The relative intensities of the signals in the STD spectrum can provide initial information about which parts of the fragment are in closest proximity to the protein surface.
-
Protocol 3: Structural Characterization via X-ray Crystallography
Causality: Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the initial FBDD stages.[20] This provides an unambiguous, atomic-level map of the binding site and the precise interactions between this compound and the target, which is indispensable for rational, structure-guided lead optimization.[1][21][22]
Methodology:
-
Protein Crystallization:
-
Fragment Soaking or Co-crystallization:
-
Soaking (Preferred): Transfer pre-formed apo-protein crystals into a solution containing the crystallization buffer supplemented with a high concentration of this compound (typically 1-10 mM, limited by solubility).[1] Allow to soak for a period ranging from minutes to hours.
-
Co-crystallization: If soaking fails, set up new crystallization trials with the purified protein pre-incubated with a high concentration of the fragment.[1]
-
-
Cryo-protection and Data Collection:
-
Structure Solution and Analysis:
-
Process the diffraction data and solve the structure using molecular replacement if a homologous structure exists.[23]
-
Calculate an electron density map. Carefully inspect the difference map (Fo-Fc) for positive electron density in the active site corresponding to the size and shape of this compound.
-
Build the fragment into the density, refine the structure, and analyze the specific hydrogen bonds, hydrophobic interactions, and polar contacts that mediate binding.
-
Lead Optimization: The Path from Millimolar to Nanomolar Affinity
Once a validated hit like this compound is structurally characterized, the focus shifts to enhancing its binding affinity and drug-like properties.
Strategy: Structure-Guided Fragment Growing
The nitrile group at the 7-position is an ideal synthetic handle for a "fragment growing" strategy. The goal is to synthesize new analogs where chemical moieties are added to the core scaffold to engage with adjacent pockets in the binding site, thereby forming additional favorable interactions and increasing potency. Computational methods are invaluable for prioritizing which analogs to synthesize.[24][25][26][27]
Caption: Fragment growing from the quinoline core into an adjacent pocket.
Application Focus: Targeting Protein Kinase Signaling
The quinoline and related quinazoline scaffolds are prevalent in many approved protein kinase inhibitors.[1][13] Dysregulation of kinase signaling is a hallmark of cancer, making them a prime target class for therapeutics.[13] A lead compound developed from this compound could function by binding to the ATP-binding site of a specific kinase, preventing phosphorylation and blocking downstream signaling.
Caption: Inhibition of a kinase signaling pathway by a quinoline derivative.
Conclusion
This compound represents a high-value starting point for fragment-based drug discovery campaigns. Its combination of a privileged scaffold, adherence to fragment-like properties, and a strategically placed nitrile group provides a robust foundation for identifying and optimizing novel ligands. The integrated workflow of biophysical screening, high-resolution structural biology, and rational chemical elaboration described in these notes offers a clear and powerful strategy for translating this simple fragment into a potent and selective lead candidate.
References
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Title: Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry Source: PubMed URL: [Link]
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Title: Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine Source: Frontiers in Chemistry URL: [Link]
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Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: Oriental Journal of Chemistry URL: [Link]
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Title: Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review Source: PubMed URL: [Link]
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Title: An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents Source: Bentham Science Publishers URL: [Link]
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Title: Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies Source: National Institutes of Health (PMC) URL: [Link]
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Title: Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors Source: PubMed Central (PMC) URL: [Link]
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Title: SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY Source: Journal of the Chilean Chemical Society URL: [Link]
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Title: NMR fragment screening Source: CureFFI.org URL: [Link]
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Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW Source: IIP Series URL: [Link]
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Title: The structures and binding mode analysis of quinoline derivatives Source: ResearchGate URL: [Link]
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Title: LEAD OPTIMIZATION STUDIES ON NOVEL QUINOLINES DERIVATIVES AS CYP- 450 INHIBITOR BY USING IN-SILICO MODULATION Source: ResearchGate URL: [Link]
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Title: A general protocol for the crystallization of membrane proteins for X-ray structural investigation Source: National Institutes of Health (NIH) URL: [Link]
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Title: Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls Source: PubMed Central (PMC) URL: [Link]
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Title: Seven quick tips for beginners in protein crystallography Source: Frontiers Publishing Partnerships URL: [Link]
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Title: Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs Source: International Journal of Pharmaceutical Research and Applications (IJPRA) URL: [Link]
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Title: In silico screening and molecular docking study of quinoline based compounds with Human kallikrein 7... Source: ResearchGate URL: [Link]
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Title: Application of Fragment-Based Drug Discovery to Versatile Targets Source: PubMed URL: [Link]
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Title: X-ray Crystallography - Protein Structure Source: YouTube URL: [Link]
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Title: Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs Source: Scientia URL: [Link]
-
Title: Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening Source: PubMed Central (PMC) URL: [Link]
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Title: Determining Protein Structures Using X-Ray Crystallography Source: Springer Nature Experiments URL: [Link]
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Title: Fragment Screening and Fragment-Based Drug Discovery Services Source: SARomics Biostructures URL: [Link]
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Title: Quinoline-2-carbonitrile Source: National Institutes of Health (PMC) URL: [Link]
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Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: PubMed Central (PMC) URL: [Link]
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The Strategic Functionalization of Quinoline-7-carbonitrile: A Guide to Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of therapeutic agents.[1][2] Its prevalence in both natural products and synthetic pharmaceuticals highlights its role as a "privileged scaffold," a molecular framework that is recognized by and interacts with a variety of biological targets.[3] Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[4][5][6] The strategic derivatization of the quinoline core is therefore a critical endeavor in the quest for novel and more effective medicines.
This guide focuses on the synthetic utility of quinoline-7-carbonitrile, a versatile building block for the elaboration of the quinoline scaffold. The cyano group at the 7-position is not only a key pharmacophore in certain contexts but also a precursor to other functional groups. More importantly, when starting from a 7-haloquinoline, the 7-position serves as a prime handle for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[7]
This document provides detailed application notes and protocols for four key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—as they apply to the functionalization of the 7-position of the quinoline ring system, using 7-haloquinolines as precursors to derivatives of this compound.
The Challenge of Quinoline in Palladium Catalysis: Catalyst Poisoning
A primary challenge in the palladium-catalyzed functionalization of quinolines is the potential for the quinoline nitrogen's lone pair of electrons to coordinate with the palladium center. This coordination can lead to the formation of inactive catalyst species, effectively "poisoning" the catalyst and hindering or halting the desired reaction. A common and effective strategy to mitigate this issue is the use of bulky phosphine ligands. These ligands sterically shield the palladium center, preventing the coordination of the quinoline nitrogen and maintaining the catalyst's activity.[8]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its boronic acid and ester reagents.[9] This reaction is instrumental in creating biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.
Causality in Experimental Design for Suzuki-Miyaura Coupling
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.
-
Palladium Pre-catalyst: Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is a robust and commonly used pre-catalyst. The dppf ligand is a bulky ferrocene-based diphosphine that is effective at preventing catalyst poisoning by the quinoline nitrogen.
-
Base: A base is required to activate the boronic acid for transmetalation. Potassium phosphate (K₃PO₄) is a moderately strong base that is often effective and compatible with a wide range of functional groups.
-
Solvent System: A mixture of an organic solvent and water is typically used. 1,4-Dioxane or THF mixed with water provides a good medium for dissolving both the organic and inorganic reagents.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Detailed Protocol for Suzuki-Miyaura Coupling of 7-Bromoquinoline
This protocol is adapted from established procedures for similar substrates and is a good starting point for optimization.[10][11][12]
Materials:
-
7-Bromoquinoline
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 7-bromoquinoline (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₃PO₄ (3.0 eq).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[11]
-
Add degassed 1,4-dioxane and deionized water (typically in a 4:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the 7-bromoquinoline.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-arylquinoline.
Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes
The Heck reaction is a powerful method for the arylation or vinylation of alkenes.[13] It allows for the formation of substituted alkenes from aryl or vinyl halides.[14]
Causality in Experimental Design for the Heck Reaction
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective pre-catalyst.
-
Ligand: A bulky, electron-rich phosphine ligand like X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is often used to promote the reaction and prevent catalyst deactivation.
-
Base: An inorganic base such as sodium carbonate (Na₂CO₃) is typically used to neutralize the HX generated during the reaction.
-
Solvent: A high-boiling polar aprotic solvent like dimethylformamide (DMF) is commonly employed.
Experimental Workflow for the Heck Reaction
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- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Characterization of Quinoline-7-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-7-carbonitrile (CAS No: 67360-38-7), a heterocyclic aromatic compound, is a significant scaffold in medicinal chemistry and materials science.[1] Its structure, consisting of a fused benzene and pyridine ring with a cyano group at the seventh position, imparts unique physicochemical properties and reactivity.[2] This makes it a valuable intermediate in the synthesis of bioactive molecules, including potential anticancer and antimicrobial agents.[1][2] Accurate and comprehensive characterization of this compound is paramount for ensuring its purity, confirming its identity, and understanding its behavior in various applications.
This guide provides a detailed overview of the key analytical methods for the characterization of this compound. As a Senior Application Scientist, the following sections will not only outline the protocols but also delve into the rationale behind the experimental choices, ensuring a robust and validated approach to its analysis.
Physicochemical Properties
A foundational understanding of the molecular properties of this compound is essential for selecting appropriate analytical techniques and solvents.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆N₂ | [3] |
| Molecular Weight | 154.17 g/mol | [2][3] |
| InChI Key | OZMHIFNNCZPJFS-UHFFFAOYSA-N | [1] |
| SMILES | N#CC1=CC=C2C=CC=NC2=C1 | [2] |
The planar, aromatic structure with an electron-withdrawing nitrile group influences its spectroscopic and chromatographic behavior.[2] While specific quantitative solubility data for this compound is not widely available, quinazoline derivatives, a related class of compounds, often show solubility in solvents like N,N-dimethylformamide (DMF).[4] For analytical purposes, deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used for NMR analysis.[5]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the limited availability of direct experimental spectra for this compound, the following data is based on predictive analysis from structurally similar compounds.[5]
¹H NMR Spectroscopy
Proton NMR reveals the chemical environment of the hydrogen atoms in the molecule.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~9.3 - 9.5 | s | H-2 |
| ~9.1 - 9.3 | s | H-4 |
| ~8.5 - 8.7 | d | H-8 |
| ~8.2 - 8.4 | dd | H-6 |
| ~7.9 - 8.1 | d | H-5 |
Solvent: CDCl₃ or DMSO-d₆[5]
¹³C NMR Spectroscopy
Carbon NMR provides insight into the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~160 - 162 | C-2 |
| ~155 - 157 | C-4 |
| ~150 - 152 | C-8a |
| ~135 - 137 | C-6 |
| ~130 - 132 | C-8 |
| ~128 - 130 | C-5 |
| ~125 - 127 | C-4a |
| ~118 - 120 | C-7 |
| ~115 - 117 | -C≡N |
Solvent: CDCl₃ or DMSO-d₆[5]
Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[5] The choice of solvent is critical and should be based on the compound's solubility.[5]
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[5]
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.[5]
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) is generally required for ¹³C NMR to obtain a clear spectrum.[5]
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.[5]
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound, which aids in structural elucidation.
Expected Fragmentation Pattern
Under electron impact (EI) ionization, the molecular ion peak is expected at m/z 154.[2] The stability of the aromatic system generally leads to a moderately intense molecular ion peak.[2] High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition.
Protocol for MS Analysis
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: For EI-MS, set the ionization energy to 70 eV.[5] For ESI-MS, dissolve the sample in a suitable solvent and introduce it into the electrospray source.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).[5]
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[6]
Expected Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | Aromatic C-H stretch |
| ~2230-2210 | C≡N (nitrile) stretch |
| ~1600-1450 | Aromatic C=C and C=N ring stretching |
| ~850-750 | C-H out-of-plane bending |
Note: These are approximate ranges and can vary based on the specific molecular environment.
Protocol for FT-IR Analysis (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of solid this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]
-
Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.[5]
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.[5]
-
Data Acquisition: Record the spectrum, typically co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.[5]
-
Data Processing: The instrument software will automatically subtract the background spectrum to yield the final IR spectrum of the sample.[5]
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugation in the quinoline ring system is expected to result in characteristic UV absorptions. While specific data for this compound is limited, a study on the closely related quinoline-7-carboxaldehyde showed UV-Vis spectra recorded in the 200-400 nm range.[7][8]
Protocol for UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Chromatographic Analysis
Chromatographic methods are essential for assessing the purity of this compound and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. A reverse-phase HPLC method is generally suitable for quinoline derivatives.[9]
Illustrative HPLC Method Parameters
| Parameter | Condition | Reference |
| Column | C18 (e.g., 5 µm, 4.6 mm x 250 mm) | [9] |
| Mobile Phase | Acetonitrile and water | [9][10] |
| Flow Rate | 1.0 mL/min | [9] |
| Detection | UV at a suitable wavelength (e.g., 225 nm) | [9] |
| Injection Volume | 10 µL | [9] |
Protocol for HPLC Analysis
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.[9]
-
Instrumentation: Use a standard HPLC system equipped with a pump, injector, column oven, and a UV detector.
-
Method Development: Optimize the mobile phase composition (gradient or isocratic elution) to achieve good separation and peak shape.
-
Quantification: Create a calibration curve using standard solutions of known concentrations to quantify the amount of this compound in a sample.[9]
Integrated Analytical Workflow
The characterization of this compound is a multi-faceted process where each analytical technique provides complementary information. The following diagram illustrates a logical workflow for a comprehensive analysis.
Caption: Integrated workflow for the comprehensive characterization of this compound.
Conclusion
The analytical methods described in this guide provide a robust framework for the comprehensive characterization of this compound. A combination of spectroscopic and chromatographic techniques is essential for unambiguous structural elucidation and purity assessment. While experimentally derived data for this specific compound is not extensively published, the protocols and expected data presented here, based on sound analytical principles and data from closely related compounds, offer a reliable starting point for researchers, scientists, and drug development professionals. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is critical for advancing research and development involving this important chemical entity.
References
- Spectroscopic Profile of Quinazoline-7-carbonitrile: A Technical Guide - Benchchem. (n.d.).
- Bernstein, M. P., et al. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar.
- Buy this compound | 67360-38-7 - Smolecule. (2023, August 16).
- 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis - MDPI. (n.d.).
- Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC - NIH. (2024, July 4).
- FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer [Colour figure can be viewed at wileyonlinelibrary.com] - ResearchGate. (n.d.).
- FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide... | Download Scientific Diagram - ResearchGate. (n.d.).
- Cas no 67360-38-7 (this compound). (n.d.).
- Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC - NIH. (n.d.).
- This compound - LabSolutions | Lab Chemicals & Equipment. (n.d.).
- Application Notes and Protocols for the Analytical Determination of Quinoline Compounds - Benchchem. (n.d.).
- Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015, June 4).
- QUINOLINE-2-CARBONITRILE(1436-43-7) 1H NMR spectrum - ChemicalBook. (n.d.).
- Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde - ResearchGate. (2014, June).
- Kumru, M., et al. (2015). Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 81-89.
- Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2019, April 30).
- To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities - IJPPR. (2022, June 30).
- This compound | CAS 67360-38-7 | SCBT - Santa Cruz Biotechnology. (n.d.).
- UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... - ResearchGate. (2022, November).
- Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide - Benchchem. (n.d.).
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- 7. researchgate.net [researchgate.net]
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- 9. benchchem.com [benchchem.com]
- 10. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Quinoline-7-carbonitrile Synthesis Yield
Welcome to the technical support center for the synthesis of Quinoline-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to optimize the yield and purity of this compound in your experiments.
Introduction to this compound
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1] The introduction of a carbonitrile group at the 7-position of the quinoline ring creates a versatile intermediate, this compound, which is a valuable building block for the synthesis of novel therapeutic agents. The electron-withdrawing nature of the nitrile group can significantly influence the molecule's electronic properties, metabolic stability, and interactions with biological targets.
This guide will focus on the two most common and effective synthetic routes for obtaining this compound:
-
The Sandmeyer Reaction: Starting from 7-aminoquinoline.
-
Palladium-Catalyzed Cyanation: Starting from 7-bromoquinoline.
We will delve into the intricacies of each method, providing detailed protocols, troubleshooting for common issues, and strategies for yield optimization.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
Both the Sandmeyer reaction and palladium-catalyzed cyanation are viable routes. The choice often depends on the availability and cost of the starting materials. 7-Aminoquinoline is often more readily available and less expensive than 7-bromoquinoline, making the Sandmeyer reaction a common first choice. However, palladium-catalyzed cyanation can sometimes offer higher yields and milder reaction conditions, provided the catalyst and ligand are carefully chosen.
Q2: What are the main challenges in the Sandmeyer reaction for this synthesis?
The primary challenges include the instability of the diazonium salt intermediate, which can lead to decomposition and the formation of side products, particularly phenols.[2] Careful temperature control is crucial. Additionally, the use of copper(I) cyanide introduces toxicity concerns and requires appropriate handling and waste disposal.
Q3: What are the key factors for a successful palladium-catalyzed cyanation of 7-bromoquinoline?
The success of this reaction hinges on the selection of the palladium catalyst, the ligand, the cyanide source, and the reaction conditions. Catalyst deactivation by excess cyanide ions is a common issue.[3][4] The use of a less toxic and more controlled cyanide source, like potassium ferrocyanide, and the appropriate choice of ligand can mitigate this problem.[5]
Q4: How can I effectively purify the final this compound product?
Purification can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical and should be determined experimentally.[6] For column chromatography, a solvent system of ethyl acetate and hexanes is often a good starting point.[7]
Synthetic Route 1: The Sandmeyer Reaction of 7-Aminoquinoline
The Sandmeyer reaction is a classic method for converting an aryl amine into an aryl nitrile via a diazonium salt intermediate.[8]
Reaction Mechanism
The reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine (7-aminoquinoline) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.
-
Cyanation: The diazonium salt is then reacted with a copper(I) cyanide solution, which facilitates the displacement of the diazonium group with a nitrile group.[9]
Caption: General workflow for the Sandmeyer reaction.
Detailed Experimental Protocol
Materials:
-
7-Aminoquinoline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a flask, dissolve 7-aminoquinoline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring for 30 minutes at 0-5 °C.
-
-
Preparation of Copper(I) Cyanide Solution:
-
In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.
-
Cool this solution in an ice bath.
-
-
Sandmeyer Reaction:
-
Slowly add the cold diazonium salt solution to the stirred copper(I) cyanide solution.
-
A vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[10]
-
Troubleshooting Guide: Sandmeyer Reaction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete diazotization.- Decomposition of the diazonium salt.- Inefficient cyanation. | - Ensure the use of fresh sodium nitrite and a sufficient excess of acid. Test for excess nitrous acid with starch-iodide paper.[2]- Maintain the temperature strictly between 0-5 °C during diazotization. Use the diazonium salt immediately.- Ensure the copper(I) cyanide solution is freshly prepared and active. |
| Formation of a Dark, Tarry Substance | - The reaction temperature was too high during diazotization, leading to decomposition and polymerization. | - Maintain rigorous temperature control. Ensure efficient stirring to dissipate heat. |
| Presence of 7-Hydroxyquinoline as a Major Byproduct | - The diazonium salt reacted with water. | - Minimize the amount of water used. Ensure the addition of the diazonium salt to the copper cyanide solution is done promptly. |
| Difficulty in Isolating the Product | - The product may be complexed with copper salts. | - During work-up, wash the organic extract with an aqueous solution of a chelating agent like EDTA to remove residual copper ions. |
Synthetic Route 2: Palladium-Catalyzed Cyanation of 7-Bromoquinoline
Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The cyanation of aryl halides is a well-established method for the synthesis of aryl nitriles.[11]
Reaction Mechanism
The catalytic cycle generally involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with 7-bromoquinoline to form a palladium(II) intermediate.
-
Transmetalation: The cyanide group is transferred from the cyanide source (e.g., zinc cyanide or potassium ferrocyanide) to the palladium center, displacing the bromide.
-
Reductive Elimination: The this compound product is formed, and the palladium(0) catalyst is regenerated.
Caption: Catalytic cycle for palladium-catalyzed cyanation.
Detailed Experimental Protocol
Materials:
-
7-Bromoquinoline
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (e.g., dppf, Xantphos)
-
Cyanide Source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])
-
Solvent (e.g., DMF, DMAc, Toluene)
-
Base (if required, e.g., K₂CO₃)
Procedure:
-
Reaction Setup:
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add 7-bromoquinoline, the palladium catalyst, the ligand, and the cyanide source.
-
Add the anhydrous solvent via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Troubleshooting Guide: Palladium-Catalyzed Cyanation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst.- Poor choice of ligand or solvent.- Catalyst poisoning by excess cyanide. | - Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more stable.- Screen different ligands and solvents to find the optimal combination for your substrate.- Use a cyanide source that releases cyanide ions slowly, such as potassium ferrocyanide.[12] |
| Formation of Side Products (e.g., Homocoupling) | - The reductive elimination of the desired product is slow compared to side reactions. | - Optimize the ligand to promote reductive elimination. A more electron-donating and bulky ligand may be beneficial. |
| Difficulty in Removing the Catalyst | - The palladium catalyst is not fully removed by filtration. | - After filtration through celite, consider treating the organic solution with an activated carbon slurry to adsorb residual palladium. |
Yield Optimization Strategies
The following table summarizes key parameters that can be adjusted to optimize the yield of this compound for both synthetic routes.
| Parameter | Sandmeyer Reaction | Palladium-Catalyzed Cyanation |
| Temperature | Critical to maintain 0-5 °C during diazotization to prevent decomposition. Gentle heating during cyanation can drive the reaction to completion. | Generally requires elevated temperatures (80-120 °C). Optimization of temperature can improve reaction rate and minimize side reactions. |
| Solvent | Typically performed in aqueous acidic solution. | The choice of a polar aprotic solvent like DMF or DMAc is common. Solvent choice can significantly impact catalyst solubility and reactivity. |
| Reagent Stoichiometry | A slight excess of sodium nitrite and a significant excess of acid are crucial for complete diazotization. | The ratio of catalyst, ligand, and cyanide source needs to be carefully optimized. A higher catalyst loading may be necessary for less reactive substrates. |
| Reaction Time | Diazotization is usually rapid (30 min). The cyanation step may require 1-2 hours. | Reaction times can vary from a few hours to overnight. Monitor the reaction to determine the optimal time. |
Characterization of this compound
Accurate characterization of the final product is essential to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the quinoline ring system. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the nitrile carbon (typically around 118-120 ppm) in addition to the signals for the quinoline ring carbons.[13]
-
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 2220-2240 cm⁻¹ is characteristic of the C≡N stretching vibration.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (154.17 g/mol ).
References
- Grushin, V. V., & Alper, H. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(14), 4964-4973.
- BenchChem. (2025). Synthesis Protocol for 4-amino-quinazoline-7-carbonitrile.
- The Royal Society of Chemistry. (2018).
- Gupta, S., Sethiya, A., Sahiba, N., & Teli, P. (2023). Significant 1 H and 13 C NMR peaks of 1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile.
- Grushin, V. V. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Remarkably facile C-N bond activation in the [(Ph>3>P) >4>Pd]/[Bu>4>N]>+> CN>-> system. University of St Andrews Research Portal.
- Javaid, S., & Ibrar, A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2875-2902.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Wiley-VCH. (2025). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Galli, C., & Gentili, P. (1994). Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. Journal of the Chemical Society, Perkin Transactions 2, (6), 1135-1140.
- Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
- Grushin, V. V. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System.
- ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm)
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- Galli, C. (1994). Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation.
- Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Synlett, 31(15), 1511-1516.
- BenchChem. (2025). Synthesis of 4-Aminothis compound from 4,7-dichloroquinoline: An In-depth Technical Guide.
- BenchChem. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
- Li, A. H., et al. (2007). A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes. Organic & Biomolecular Chemistry, 5(1), 61-64.
- BenchChem. (2025). Technical Support Center: Sandmeyer Reaction Troubleshooting.
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- Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfonates with K4[Fe(CN)
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Google Patents. (n.d.).
- BenchChem. (2025).
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- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source.
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- ResearchGate. (n.d.).
- Kim, J. S., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(24), 12580-12588.
- Journal of the American Chemical Society. (2025).
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- University of Rochester, Department of Chemistry. (n.d.).
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- OUCI. (n.d.).
- IOP Publishing. (2023).
- De Gruyter. (2021).
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- 5. Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfonates with K4[Fe(CN)6]: A Pragmatic Approach to Benzonitriles from Phenols [organic-chemistry.org]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Quinoline-7-carbonitrile
Here is the technical support center for the purification of crude Quinoline-7-carbonitrile.
Introduction
This compound is a vital heterocyclic scaffold in medicinal chemistry and material science, serving as a key intermediate in the synthesis of compounds with potential anticancer and antimicrobial properties[1]. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in biological assays. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and standardized protocols for the successful purification of crude this compound.
Troubleshooting Guide: Common Purification Issues
This section addresses specific challenges you may encounter during the purification process in a direct question-and-answer format.
Issue 1: My purified this compound is an oil and will not crystallize.
-
Question: I have removed the solvent after column chromatography, but my product is a viscous oil that resists all attempts at crystallization. How can I obtain a solid product?
-
Answer: This is a common issue with quinoline derivatives that may be slightly impure or exhibit polymorphic behavior[2]. The key is to systematically encourage nucleation and crystal lattice formation.
-
Causality: The presence of even minor impurities can disrupt the crystal lattice, preventing solidification. Additionally, the inherent molecular structure may favor an amorphous or oily state.
-
Solutions:
-
Solvent/Anti-Solvent Screening: This is the most effective initial approach. Dissolve the oil in a minimal amount of a "good" solvent where it is highly soluble (e.g., dichloromethane, ethyl acetate). Then, slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., hexane, pentane) dropwise until persistent cloudiness (turbidity) appears. Warm the mixture gently to redissolve the precipitate, and then allow it to cool slowly to room temperature, followed by refrigeration. This controlled decrease in solubility often promotes crystallization[2].
-
Salt Formation: As a basic heterocycle, this compound can be converted into a crystalline salt, which is an excellent method for both purification and solidification. Dissolve the oil in a suitable solvent like isopropanol or ether and add a solution of hydrochloric acid (HCl) in the same or a miscible solvent to precipitate the hydrochloride salt[2]. The free base can be regenerated later by neutralization if required[2].
-
High-Purity Seeding: If you have a small amount of pure, solid this compound from a previous batch, add a single tiny crystal to your supersaturated oily solution. This "seed crystal" provides a template for crystal growth.
-
Re-Chromatography: If the above methods fail, it indicates significant impurities may still be present. Re-purifying the oil via column chromatography using a shallower solvent gradient may be necessary to isolate a purer fraction that will solidify upon solvent removal[2].
-
-
Caption: Decision workflow for solidifying oily products.
Issue 2: My product is decomposing during silica gel column chromatography.
-
Question: I am purifying my crude product on a silica gel column, but my yield is very low, and TLC analysis of the fractions shows multiple new spots, suggesting decomposition. What is happening?
-
Answer: Decomposition on silica gel is a frequent problem when purifying basic compounds like quinolines[3].
-
Causality: Standard silica gel is acidic (pKa ≈ 4.5) due to the presence of surface silanol (Si-OH) groups. The basic nitrogen atom of the quinoline ring can interact strongly with these acidic sites, catalyzing degradation, especially for sensitive molecules[3].
-
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica. The most common method is to add a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃), to your eluent system[3][4]. Prepare a slurry of the silica gel with this modified eluent before packing the column to ensure thorough deactivation[3].
-
Use an Alternative Stationary Phase: If decomposition persists, switch to a more inert stationary phase.
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound spends in contact with the stationary phase. Performing the chromatography in a cold room can also slow the rate of decomposition[3].
-
-
Issue 3: My compound is streaking badly on the TLC plate and gives poor separation in the column.
-
Question: My product spot shows significant tailing on the TLC plate, and during column chromatography, the bands are broad and overlap, leading to poor separation. How can I fix this?
-
Answer: Tailing, like decomposition, is typically caused by the strong interaction between the basic quinoline nitrogen and the acidic silanol groups on the silica gel surface[3].
-
Causality: The compound "sticks" to the active sites on the silica, eluting slowly and creating a "tail" instead of a compact spot or band.
-
Solutions:
-
Add a Basic Modifier: As with decomposition, adding a small amount (0.1-1%) of a base like triethylamine or pyridine to your eluent is the most effective solution. The amine competes with your compound for the acidic sites on the silica, resulting in sharper bands and improved separation[3][4].
-
Optimize Sample Loading: Overloading the column is a frequent cause of band broadening and streaking. Ensure you are using an appropriate ratio of stationary phase to crude product. A ratio of at least 30:1 (silica:crude, by weight) is recommended for simple separations, and up to 100:1 for more challenging ones[4].
-
Check Solubility: If the compound is not fully dissolved when loaded or precipitates at the top of the column, it will streak. Use a "dry loading" technique if your compound has poor solubility in the eluent. Dissolve the crude material in a good solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column[4].
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities I should expect in my crude this compound?
-
A1: The impurities are highly dependent on the synthetic route used[3]. Common impurities may include unreacted starting materials, isomeric impurities (e.g., other cyano-substituted quinolines), and residual solvents from the reaction or workup[3]. If the nitrile was introduced via a Sandmeyer reaction, diazonium salt byproducts could be present[5]. Harsh reaction conditions, such as those in a Skraup synthesis, are known for producing tarry by-products[3][6].
-
-
Q2: My "pure" this compound is a pale yellow solid. Is this normal?
-
A2: Yes, this is quite common. While perfectly pure quinoline is a colorless liquid, it and many of its derivatives are known to turn yellow and then brown upon exposure to air and light[3][7]. This discoloration is often due to the formation of trace oxidized impurities and may not significantly impact the purity for many applications. For high-purity requirements (e.g., analytical standards), storage under an inert atmosphere (nitrogen or argon) in the dark is recommended[3].
-
-
Q3: How do I choose the best purification method: recrystallization or column chromatography?
-
A3: The choice depends on the nature and quantity of the impurities.
-
Recrystallization is highly effective and efficient if your crude product is already of reasonable purity (>90%) and the impurities have different solubility profiles from the desired product[8][9]. It is often the preferred method for large-scale purification.
-
Column Chromatography is more powerful for separating complex mixtures where impurities have similar polarities to the product or when dealing with tarry, amorphous crude materials[2]. It is generally more labor-intensive and uses more solvent. A general workflow is to first attempt recrystallization and proceed to chromatography if purity is not achieved.
-
-
-
Q4: How can I assess the purity of my final product?
-
A4: A combination of analytical techniques should be used.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for quantifying purity and detecting trace impurities[10][][12].
-
Spectroscopic Methods: Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for confirming the chemical structure and identifying any structural impurities[13].
-
Physical Properties: A sharp melting point range is a classic indicator of high purity for a crystalline solid[9].
-
-
-
Q5: What are the key safety precautions when handling this compound?
-
A5: Quinoline derivatives and aromatic nitriles should be handled with care. They are often classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation[14][15][16]. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles[14][15].
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol outlines a general procedure for purification by recrystallization. The ideal solvent system must be determined experimentally.
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Candidate recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Solvent Selection: In small test tubes, test the solubility of a small amount of crude material in various solvents. A good solvent will dissolve the compound poorly at room temperature but completely at the solvent's boiling point[8]. Common systems for quinolines include ethanol/water or ethyl acetate/hexane[2][17].
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating and stirring. Add just enough hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired product from crystallizing prematurely.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period, as slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel[9].
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent[9]. The purity can then be checked by melting point determination and other analytical methods[9].
Protocol 2: Flash Column Chromatography
This protocol is for the purification of this compound using a silica gel column with a basic modifier to prevent decomposition and tailing.
Objective: To separate this compound from impurities with different polarities.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Triethylamine (NEt₃)
-
Crude this compound
-
Chromatography column, sand, cotton
-
Collection tubes
Procedure:
-
Eluent Preparation: Based on TLC analysis, determine a suitable solvent system that gives your product an Rf value of ~0.2-0.3. To this solvent system, add 0.5% triethylamine (v/v) (e.g., 5 mL of NEt₃ per 1 L of eluent)[3][4].
-
Column Packing: Prepare a slurry of silica gel in the NEt₃-modified eluent. Pour the slurry into the column and allow it to pack evenly under gravity or with gentle pressure. Add a thin layer of sand to the top of the silica bed to prevent disturbance[4].
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). For best results, pre-adsorb the crude mixture onto a small amount of silica gel by making a solution, adding silica, and evaporating the solvent to a dry powder. Carefully add this powder to the top of the column[4].
-
Elution: Begin eluting the column with the prepared solvent system. Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.
-
Fraction Collection: Collect fractions of a consistent volume.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Caption: General purification and analysis workflow.
References
- BenchChem. (2025). Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide.
- BenchChem. (2025). Technical Support Center: Purification of Quinoline Derivatives.
- BenchChem. (2025). Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography. Available at: [https://vertexaisearch.cloud.google.
- BenchChem. (2025). Addressing challenges in the purification of quinoline derivatives.
- BenchChem. (2025). Synthesis Protocol for 4-amino-quinazoline-7-carbonitrile.
- BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- StudySmarter. (2023). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques.
- Thermo Fisher Scientific. (2012). SAFETY DATA SHEET - Quinoline-2-carbonitrile.
- Reddit. (2025). Purification of Quinoline-3,4-diones.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Quinoline Yellow.
- ECHEMI. (n.d.). 3-Quinolinecarbonitrile SDS.
- RA College. (2023). SYNTHESIS AND CHARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE.
- SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
- LabSolutions. (n.d.). This compound.
- AK Scientific, Inc. (n.d.). 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile Safety Data Sheet.
- BenchChem. (2025). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
- Thermo Fisher Scientific. (2018). Quinoline - SAFETY DATA SHEET.
- BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
- PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Wikipedia. (n.d.). Quinoline.
- Sci-Hub. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents.
- Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
- Smolecule. (2023). Buy this compound | 67360-38-7.
- Chemistry LibreTexts. (2023). Recrystallization.
- Pharmaffiliates. (n.d.). Quinoline-impurities.
- National Center for Biotechnology Information. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds.
- Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
- BOC Sciences. (n.d.). Analytical Services for Purity Determination.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Jinjing Chemical. (2025). How is the antimalarial activity of quinoline affected by temperature?.
- ResearchGate. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
- ResearchGate. (2023). Determination of Quinoline in Textiles by High- Performance Liquid Chromatography.
- Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
- National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- Der Pharma Chemica. (n.d.). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol.
- Life Science Informatics Publications. (2019). SYNTHESIS OF SOME NEW QUINOLINE DERIVATIVES FROM O-NITRO TOLUENE.
- Fiveable. (n.d.). Aromatic Nitriles Definition - Organic Chemistry Key Term.
- National Center for Biotechnology Information. (n.d.). Quinoline | C9H7N | CID 7047.
- (n.d.). benign and proficient procedure for preparation of quinoline derivatives.
- ACS Publications. (2025). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane.
- (n.d.). ) Synthesis of Quinoline and derivatives1).
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Technical Support Center: Improving Regioselectivity in Friedländer Synthesis
Welcome to the Technical Support Center for the Friedländer Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of quinoline synthesis. The Friedländer annulation, a cornerstone of heterocyclic chemistry, is a powerful tool for constructing the quinoline scaffold. However, a significant challenge, particularly when employing unsymmetrical ketones, is controlling the regioselectivity of the condensation.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome these challenges and achieve your desired regioisomer with higher yields and purity.
Understanding the Challenge: The Ambiguity of Unsymmetrical Ketones
The Friedländer synthesis involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[1][4] When an unsymmetrical ketone is used, two different enolates or enamines can form, leading to a mixture of regioisomeric quinoline products. The reaction can proceed via two primary mechanistic pathways: an initial aldol condensation followed by imine formation, or the reverse, with Schiff base formation preceding the intramolecular aldol reaction.[5][6] The predominant pathway and resulting regioselectivity are influenced by a delicate interplay of steric and electronic factors of the substrates, as well as the specific reaction conditions employed.[2][7][8][9][10][11]
Troubleshooting Guide: Enhancing Regioselectivity
This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on established chemical principles.
Problem 1: A Mixture of Regioisomers is Obtained, with No Clear Selectivity.
This is the most common issue when using unsymmetrical ketones. The lack of selectivity indicates that the energy barriers for the two competing reaction pathways are very similar.
Possible Causes:
-
Suboptimal Catalyst Choice: The catalyst (acid or base) plays a crucial role in determining which α-proton is abstracted from the ketone, thereby influencing the direction of condensation.[12]
-
Inappropriate Reaction Temperature: Temperature can significantly impact the kinetic versus thermodynamic control of the reaction.[13]
-
Steric and Electronic Effects are Not Sufficiently Differentiated: The substituents on the unsymmetrical ketone may not provide a strong enough bias for one reaction pathway over the other.
Solutions:
-
Catalyst Screening:
-
Acid Catalysis: Generally favors the formation of the more substituted, thermodynamically stable enol or enamine intermediate.[14] Common acid catalysts include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), trifluoroacetic acid, and various Lewis acids.[5][12][15] Indium(III) triflate (In(OTf)₃) has been shown to be a highly effective Lewis acid catalyst for promoting the selective formation of the Friedländer product.[16]
-
Base Catalysis: Tends to favor the abstraction of the less sterically hindered proton, leading to the kinetically controlled product.[14] Common bases include potassium hydroxide (KOH), sodium ethoxide, and potassium tert-butoxide (KOtBu).[1][12][15]
-
Amine Catalysis: Certain amine catalysts, such as pyrrolidine derivatives, have demonstrated high regioselectivity in favoring the formation of 2-substituted quinolines.[17]
-
-
Temperature Optimization:
-
Systematically vary the reaction temperature. Higher temperatures can sometimes improve regioselectivity, particularly in amine-catalyzed reactions. However, excessively high temperatures can also lead to side reactions and product decomposition.
-
-
Solvent Selection:
-
The polarity of the solvent can influence reaction rates and equilibria.[12] For acid-catalyzed reactions, polar aprotic solvents like dichloromethane (DCM) are often used, while non-polar solvents such as toluene are common for base-mediated reactions.[1] The use of ionic liquids has also been reported to enhance regioselectivity.[1][18]
-
Problem 2: The Desired Regioisomer is the Minor Product.
In this scenario, the reaction conditions favor the formation of the undesired isomer.
Possible Causes:
-
Dominance of an Unfavorable Reaction Pathway: The chosen catalyst and conditions are promoting the formation of the more stable intermediate that leads to the undesired product.
-
Steric Hindrance: Bulky substituents on the 2-aminoaryl carbonyl compound or the ketone can block the desired reaction pathway.[2]
Solutions:
-
Substrate Modification:
-
Introducing Directing Groups: If synthetically feasible, introducing a directing group on the unsymmetrical ketone can provide excellent control over regioselectivity. For example, introducing a phosphonate group at one of the α-carbons has been shown to achieve perfect regiocontrol.[19]
-
Altering Steric Bulk: Modifying the size of substituents on either reactant can shift the steric balance to favor the desired isomer.[2]
-
-
Strategic Catalyst Selection:
-
If the thermodynamic product is undesired, switch to base catalysis and lower temperatures to favor the kinetic product.
-
Conversely, if the kinetic product is not what you need, employ acid catalysis and potentially higher temperatures to drive the reaction towards the thermodynamic product.
-
-
Slow Addition of Reactants:
-
In some systems, particularly with amine catalysts, the slow addition of the methyl ketone substrate to the reaction mixture has been demonstrated to significantly improve regioselectivity.[17]
-
Problem 3: Low Overall Yield Due to Competing Side Reactions.
Poor regioselectivity is often accompanied by the formation of byproducts, which lowers the overall yield of the desired quinoline.
Possible Causes:
-
Aldol Self-Condensation: A common side reaction, especially under basic conditions, is the self-condensation of the ketone starting material.[1][12]
-
Product Decomposition: Harsh reaction conditions, such as high temperatures and strong acids or bases, can lead to the degradation of the starting materials or the final product.[13][20]
Solutions:
-
Milder Reaction Conditions:
-
Explore the use of modern, milder catalysts that can facilitate the reaction at lower temperatures.[1][13] Catalysts such as molecular iodine, neodymium(III) nitrate hexahydrate, and various polymer-supported catalysts have been successfully employed.[21]
-
Microwave-assisted synthesis can sometimes offer a way to rapidly heat the reaction to the desired temperature, potentially reducing reaction times and the formation of decomposition byproducts.[13][22]
-
-
Use of Imine Analogs:
-
To circumvent the issue of ketone self-condensation under basic conditions, consider using the imine analog of the 2-aminoaryl carbonyl compound.[1]
-
-
Solvent-Free Conditions:
Experimental Protocols & Data
Table 1: Influence of Catalyst on Regioselectivity
| 2-Aminoaryl Carbonyl | Unsymmetrical Ketone | Catalyst/Conditions | Major Regioisomer | Regioisomeric Ratio | Reference |
| 2-Aminobenzaldehyde | 2-Pentanone | Pyrrolidine (TABO), 100°C | 2-Propylquinoline | 96:4 | |
| 2-Aminoacetophenone | Ethyl Acetoacetate | In(OTf)₃, Solvent-free | 2-Methyl-3-ethoxycarbonylquinoline | >95:5 | |
| 2-Aminobenzaldehyde | Phenylacetone | KOH, Ethanol, Reflux | 2-Methyl-3-phenylquinoline | Varies (Kinetically favored) | [12][14] |
| 2-Aminobenzaldehyde | Phenylacetone | p-TsOH, Toluene, Reflux | 2-Benzylquinoline | Varies (Thermodynamically favored) | [12][14] |
Protocol 1: Amine-Catalyzed Regioselective Synthesis of 2-Substituted Quinolines
This protocol is adapted from Dormer et al. and is effective for the synthesis of 2-substituted quinolines from unmodified methyl ketones.[17]
-
To a reaction vessel, add the 2-aminoaromatic aldehyde (1.0 mmol) and the amine catalyst (e.g., TABO, 10 mol%).
-
Add a suitable solvent (e.g., toluene).
-
Heat the mixture to the desired temperature (e.g., 100-120°C).
-
Slowly add the methyl ketone (1.2 mmol) to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Protocol 2: Lewis Acid-Catalyzed Synthesis under Solvent-Free Conditions
This protocol is based on the work of Varala et al. and demonstrates an efficient solvent-free approach.[16]
-
In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and the Lewis acid catalyst (e.g., In(OTf)₃, 5 mol%).
-
Heat the reaction mixture at 80-100°C with stirring.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by column chromatography or recrystallization.
Visualizing the Regioselective Challenge
The following diagram illustrates the two competing pathways in the Friedländer synthesis with an unsymmetrical ketone, highlighting the decision point that determines the final regioisomer.
Sources
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- 9. Stereoelectronic effect - Wikipedia [en.wikipedia.org]
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- 17. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 18. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Highly regioselective Friedländer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
Technical Support Center: Overcoming Low Yields in the Doebner-von Miller Quinoline Synthesis
Welcome to the technical support resource for the Doebner-von Miller synthesis of quinolines. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this powerful yet often temperamental reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot common issues, particularly the pervasive problem of low yields.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered during the Doebner-von Miller reaction.
Q1: My reaction mixture has turned into a thick, dark tar, and the yield of my desired quinoline is extremely low. What is happening and how can I fix it?
A1: This is the most frequently encountered problem in the Doebner-von Miller synthesis. The root cause is the acid-catalyzed polymerization of your α,β-unsaturated aldehyde or ketone starting material.[1][2] Under the strong acidic conditions required for the reaction, these carbonyl compounds can readily self-condense, leading to high-molecular-weight polymers and the characteristic intractable tar that entraps your product and starting materials.
Key Troubleshooting Strategies:
-
Employ a Biphasic Solvent System: This is one of the most effective methods to suppress polymerization.[2][3] By sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase (like toluene), its concentration in the acidic aqueous phase (where the aniline salt resides) is kept low. This dramatically favors the desired intermolecular reaction with the aniline over self-polymerization.[1]
-
Gradual Addition of the Carbonyl Compound: Instead of adding all reactants at once, add the α,β-unsaturated carbonyl compound slowly and dropwise to the heated acidic solution of the aniline.[1] This maintains a low instantaneous concentration of the carbonyl compound, starving the polymerization side reaction.
-
Optimize Acid Catalyst and Concentration: While strong acids are necessary, excessively harsh conditions accelerate tar formation.[1] Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄).[1][4][5] Milder Lewis acids may offer a better balance between promoting the desired cyclization and minimizing polymerization.
-
Control the Temperature: The reaction often requires heat, but excessive temperatures will promote polymerization and decomposition.[1][6] Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Stepwise heating can also help control initial exotherms.
Q2: My final product is contaminated with dihydroquinoline derivatives. How do I ensure complete oxidation to the aromatic quinoline?
A2: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the fully aromatic quinoline.[1] Incomplete conversion is a common issue if the oxidizing agent is inefficient, used in insufficient quantity, or if the reaction conditions do not favor complete aromatization.
Solutions:
-
Ensure Sufficient Oxidant: If your protocol uses an oxidizing agent (like nitrobenzene or arsenic acid), ensure you are using at least a stoichiometric amount, and often a slight excess is beneficial to drive the reaction to completion.[1][7]
-
Monitor the Reaction: Use TLC or GC-MS to monitor the disappearance of the dihydroquinoline intermediate. If the reaction stalls, you may need to add more oxidant or increase the reaction time/temperature cautiously.[1]
-
Post-Reaction Oxidation: If you have already isolated your product and found it to be contaminated with dihydroquinolines, you can perform a separate oxidation step. Re-dissolve the product mixture and treat it with a suitable oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to convert the remaining dihydroquinolines to the desired aromatic product.[1]
Q3: I am using a substituted aniline, and my yields are very low. How do the substituents affect the reaction?
A3: The electronic nature of the substituents on the aniline ring has a significant impact on its nucleophilicity and the subsequent cyclization step.
-
Electron-Withdrawing Groups (EWGs): Anilines substituted with strong EWGs (e.g., nitro, cyano, trifluoromethyl) are less nucleophilic. This deactivation makes the initial Michael addition to the α,β-unsaturated carbonyl compound slower and less efficient, often resulting in very low yields under standard conditions.[1] For these substrates, you may need to explore alternative synthetic routes or more forcing reaction conditions.
-
Electron-Donating Groups (EDGs): While EDGs (e.g., methoxy, alkyl) generally facilitate the reaction by increasing the aniline's nucleophilicity, very strong donors can sometimes lead to increased side reactions and polymerization.[1] Careful optimization of temperature and acid concentration is crucial.
Q4: Can I use α,β-unsaturated ketones instead of aldehydes in this reaction?
A4: Yes, α,β-unsaturated ketones can be used. However, the reaction is generally more successful and higher-yielding with α,β-unsaturated aldehydes.[1] Ketones, especially those with significant steric bulk around the carbonyl group or on the carbon-carbon double bond, can hinder the necessary cyclization and electrophilic aromatic substitution steps, leading to lower yields or complex product mixtures.[1]
Q5: My reaction with a γ-substituted α,β-unsaturated aldehyde is giving a complex mixture of products. What can I do?
A5: The use of γ-substituted α,β-unsaturated aldehydes or ketones is a known limitation of the Doebner-von Miller reaction, particularly under biphasic conditions.[1][8] Steric hindrance at the γ-position can disfavor the desired cyclization pathway and promote alternative side reactions, leading to complex mixtures with only trace amounts of the desired quinoline.[1][8]
Recommendations:
-
Substrate Selection: If possible, the most straightforward solution is to choose a less sterically hindered α,β-unsaturated carbonyl compound. The reaction is most reliable for sterically accessible aldehydes.[8]
-
Systematic Optimization: If you must use a hindered substrate, a systematic optimization of the reaction conditions is necessary. This involves screening different acid catalysts (both Brønsted and Lewis acids), solvents, and temperatures to find a narrow window of conditions that may favor your desired product.[1]
Troubleshooting Guides & Protocols
Workflow: A Systematic Approach to Troubleshooting Low Yields
When faced with a low-yielding Doebner-von Miller reaction, a structured approach to optimization is more effective than random changes. The following workflow provides a logical sequence for troubleshooting.
Caption: A general troubleshooting workflow for addressing low yields.
Experimental Protocol: Minimizing Tar Formation (Synthesis of 2-Methylquinoline)
This protocol incorporates best practices to mitigate the polymerization of crotonaldehyde, a common substrate.[1][9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M aqueous hydrochloric acid.
-
Initial Heating: Heat the stirred mixture to reflux. The aniline will dissolve to form aniline hydrochloride.
-
Prepare Carbonyl Solution: In the addition funnel, prepare a solution of crotonaldehyde (1.2 eq) dissolved in toluene.
-
Slow Addition: Add the crotonaldehyde/toluene solution dropwise to the refluxing acidic aniline solution over a period of 1-2 hours. A slow, steady addition is critical.
-
Reflux: After the addition is complete, continue to reflux the biphasic mixture for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up - Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully make the mixture strongly basic by adding a concentrated solution of sodium hydroxide until the pH is >10. This neutralizes the acid and liberates the free quinoline base.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 2-methylquinoline can be purified by vacuum distillation or column chromatography on silica gel.[1][10] A preliminary filtration through a short plug of silica can help remove the majority of baseline tarry material before loading onto a column.[1]
Mechanistic Insights: The Battle Against Polymerization
The Doebner-von Miller reaction mechanism is complex and has been a subject of debate, with evidence pointing towards a fragmentation-recombination pathway.[4][5] However, for practical troubleshooting, it is most useful to visualize the competition between the desired product formation and the dominant side reaction.
Caption: Main reaction vs. side reaction pathways in the Doebner-von Miller synthesis.
This diagram illustrates the critical branch point: the α,β-unsaturated carbonyl can either react with aniline to proceed towards the desired quinoline or react with itself in an acid-catalyzed polymerization to form tar.[1] Our troubleshooting strategies are all designed to favor the desired pathway.
Data Summary: Impact of Acid Catalysis
The choice of acid catalyst is a critical parameter that influences both the rate of reaction and the extent of side product formation. The following table provides an illustrative comparison of common catalyst types. Actual yields are highly dependent on the specific substrates used.
| Catalyst Type | Example(s) | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acid | HCl, H₂SO₄, p-TsOH | High Temperature, Aqueous or Biphasic | Inexpensive, Readily Available | Can be overly harsh, often leading to significant tar formation.[1] |
| Lewis Acid | ZnCl₂, SnCl₄, Sc(OTf)₃ | Milder Temperatures, Organic Solvents | Often milder, can provide higher yields and cleaner reactions.[1][5] | More expensive, may require anhydrous conditions. |
| Heterogeneous | Amberlite, Ag(I)-Montmorillonite K10 | Solvent-free or Organic Solvents | Recyclable catalyst, simplified work-up.[4][11] | May have lower activity, substrate-dependent efficacy. |
References
- BenchChem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- Stark, C. B. W., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
- BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- BenchChem. (n.d.). Troubleshooting low yields in the quinoline cyclization step.
-
Chemistry Learning by Dr. ANK. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
-
Kar, G. K. (2018, July 17). Response to "What is the complete procedure for Doebner-von miller reaction?". ResearchGate. Retrieved from [Link]
-
Jeena, V., & Jayram, J. (2016). Synthesis of Quinoline Derivatives by an Improved Döebner-von Miller Reaction Using a Recyclable Ag(I)-Exchanged Montmorillonite K10 Catalyst. Semantic Scholar. Retrieved from [Link]
- University of the Sunshine Coast, Queensland. (n.d.). Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines.
-
All about chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. Retrieved from [Link]
-
Wazalwar, S. (2020, December 30). How to perform Doebner-MIller Synthesis without oxidizing agent?. ResearchGate. Retrieved from [Link]
Sources
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- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Synthesis of Quinoline Derivatives by an Improved Döebner-von Miller Reaction Using a Recyclable Ag(I)-Exchanged Montmorillonite K10 Catalyst | Semantic Scholar [semanticscholar.org]
Technical Support Center: Catalyst Selection for Quinoline Derivative Synthesis
Welcome to the technical support center for the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choices in catalyst selection and troubleshoot common issues encountered during synthesis. We move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes.
General Catalyst Selection: Frequently Asked Questions
This section addresses broad questions regarding the choice of catalyst for quinoline synthesis, forming the foundation for more specific troubleshooting later.
Q1: How do I choose between a Brønsted acid and a Lewis acid catalyst?
A1: The choice between a Brønsted acid (a proton donor like H₂SO₄ or p-TsOH) and a Lewis acid (an electron-pair acceptor like AlCl₃ or ZnCl₂) depends on the specific quinoline synthesis method and the substrates involved.[1][2][3]
-
Brønsted Acids are classic catalysts for reactions like the Skraup, Combes, and Doebner-von Miller syntheses.[4] They are effective at protonating carbonyl groups, activating them for nucleophilic attack. However, they often require harsh conditions (high temperatures, strong acidity) which can lead to side reactions like polymerization and tar formation.[5][6]
-
Lewis Acids are often used in Friedländer syntheses and modern variations of classical methods.[7][8] They coordinate to carbonyl oxygens, activating the substrate under potentially milder conditions than strong Brønsted acids. This can improve yields and reduce byproducts. Recent research has shown that the strength of the Lewis acid sites can directly correlate with catalytic efficiency, as seen with metal-organic frameworks (MOFs).[9] Some reports suggest that for certain reactions, both Brønsted and Lewis acid sites on a catalyst are favorable.[4]
Q2: When should I opt for a homogeneous versus a heterogeneous catalyst?
A2: The decision hinges on balancing reaction efficiency with practical considerations like product purification and catalyst reusability.[10]
-
Homogeneous Catalysts (e.g., H₂SO₄, p-TsOH, Cu(OAc)₂) are in the same phase as the reactants. This often leads to high catalytic activity and selectivity under mild conditions due to the absence of mass transfer limitations.[10][11] The primary drawback is the difficulty in separating the catalyst from the reaction mixture post-synthesis, which can complicate purification and prevent catalyst recycling.[12]
-
Heterogeneous Catalysts (e.g., zeolites, functionalized g-C₃N₄, nanocatalysts, MOFs) exist in a different phase from the reaction medium.[11][13] Their main advantage is the ease of separation (by filtration or magnetic separation for magnetic nanoparticles) and potential for recycling, making them more cost-effective and environmentally friendly for larger-scale processes.[10][11] While they can sometimes require harsher conditions due to mass transfer limitations, significant research is focused on developing highly active heterogeneous catalysts that operate under mild conditions.[9][11]
Catalyst Selection Workflow
The following diagram illustrates a general decision-making process for selecting an appropriate catalyst system.
Caption: A decision tree for quinoline synthesis catalyst selection.
Troubleshooting Guides for Classical Syntheses
Skraup Synthesis
The Skraup synthesis involves reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to form quinoline.[14]
Q: My Skraup synthesis is extremely exothermic and violent. How can I control it?
A: This is a well-known hazard of the Skraup synthesis.[15][16] The reaction's violence is due to the rapid, acid-catalyzed dehydration of glycerol to acrolein and the subsequent exothermic condensation and cyclization steps.[17]
-
Add a Moderator: Ferrous sulfate (FeSO₄) is commonly added to make the reaction less violent.[14][15] It is believed to act as an oxygen carrier, smoothing the oxidation step and extending the reaction over a longer period.[16] Boric acid can also be used.[15]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly through a dropping funnel with efficient stirring and external cooling (e.g., an ice bath).[15]
-
Ensure Efficient Stirring: Good agitation helps dissipate heat and prevents the formation of localized hotspots that can trigger a runaway reaction.[15]
Q: I'm getting very low yields and a large amount of black tar. What's causing this and how can I fix it?
A: Tar formation is a classic side reaction in the Skraup synthesis, resulting from the polymerization of acrolein and other intermediates under the harsh acidic and oxidizing conditions.[18]
-
Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and then the external heat source should be removed to allow the exothermic phase to proceed under control.[15]
-
Use a Moderator: As mentioned above, ferrous sulfate can help control the reaction rate, which in turn reduces charring and tar formation.[15]
-
Purification Strategy: Expect a tarry crude product. A standard and effective purification method is steam distillation to isolate the volatile quinoline product from the non-volatile tar, followed by extraction and final distillation under reduced pressure.[16]
Doebner-von Miller Synthesis
This method is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones to produce substituted quinolines.[8]
Q: My primary issue is a low yield accompanied by a significant amount of polymeric sludge. How do I prevent this?
A: The most common side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[6][8] This is a major cause of low yields and difficult purification.
-
Employ a Biphasic Solvent System: This is a highly effective strategy. By sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase (like toluene), its concentration in the acidic aqueous phase is kept low, drastically reducing self-polymerization.[6][8][15]
-
Optimize Acid and Temperature: While a strong acid is necessary, excessively harsh conditions accelerate polymerization.[6] Consider a systematic study of different Brønsted acids (HCl, H₂SO₄) or milder Lewis acids (ZnCl₂, SnCl₄).[6] Maintain the lowest effective temperature to favor the desired reaction over polymerization.[6]
-
Slow Reactant Addition: Adding the carbonyl compound slowly to the heated acidic solution of the aniline can help keep its instantaneous concentration low, minimizing polymerization.[15]
Troubleshooting Workflow: Low Yield in Doebner-von Miller Synthesis
Caption: Troubleshooting workflow for low yields in Doebner-von Miller synthesis.
Friedländer Annulation
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, catalyzed by either acid or base.[5][10]
Q: My Friedländer synthesis is plagued by the self-condensation (aldol) of my ketone starting material. How can I favor the desired reaction?
A: Self-condensation is a competitive reaction, especially under basic catalysis. The key is to promote the reaction between the 2-aminoaryl ketone and the α-methylene ketone over the ketone's reaction with itself.
-
Catalyst Choice: While bases like KOH can be effective, they also strongly promote aldol reactions.[15] Switching to an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid, can often mitigate this side reaction.[7][10] Acid catalysis activates the 2-aminoaryl ketone differently, potentially altering the relative rates of the desired and undesired pathways.
-
Stoichiometry Control: Using a slight excess (e.g., 1.2 equivalents) of the α-methylene carbonyl compound can help drive the reaction toward the desired product.[10]
-
Modern Catalysts: Greener, more efficient catalysts have been developed. For example, solid acids like Chitosan-SO₃H have been shown to be highly effective and reusable.[8] Ionic liquids can also serve as both solvent and catalyst, sometimes improving selectivity.[5][19]
Q: I am getting a mixture of regioisomers when using an unsymmetrical ketone. How can I control the regioselectivity?
A: This is a common challenge. Regioselectivity is determined by which α-carbon of the unsymmetrical ketone attacks the carbonyl of the 2-aminoaryl ketone.
-
Steric Hindrance: The reaction often favors the formation of the less sterically hindered product. You can sometimes leverage this by choosing substrates where one α-position is significantly more hindered than the other.
-
Catalyst Influence: The choice of catalyst can influence the regiochemical outcome. Different Lewis acids may exhibit different selectivities.[20] For example, a recent study highlighted the effectiveness of various metal salt Lewis acids in controlling selectivity.[20]
-
Substrate Modification: While more synthetically demanding, pre-functionalizing the ketone (e.g., by introducing a directing group) can enforce a specific regioselectivity.[21]
Combes Synthesis
The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed condensation of an aniline with a β-diketone.[22][23]
Q: How can I control the regioselectivity of the Combes synthesis when using a substituted aniline?
A: The acid-catalyzed cyclization step is an intramolecular electrophilic aromatic substitution. The position of attack on the aniline ring is governed by the electronic and steric effects of the substituents.[15][24]
-
Electronic Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) on the aniline ring are activating and will typically direct the cyclization to the para position relative to the group, if available. If the para position is blocked, it will direct ortho. Electron-withdrawing groups (e.g., -Cl, -NO₂) are deactivating and direct meta, but the cyclization must still occur at an ortho position to the amine, so these reactions can be sluggish.[18][24]
-
Steric Hindrance: A bulky substituent on the aniline ring may sterically hinder cyclization at the adjacent ortho position, favoring cyclization at the other, less hindered ortho position.[24]
-
Catalyst Choice: The acid catalyst can influence the outcome. While concentrated sulfuric acid is common, polyphosphoric acid (PPA) is also frequently used and may offer different regioselectivity in certain cases.[15][23]
Data and Protocols
Catalyst Performance Comparison Table
The following table summarizes the performance of various catalysts in the Friedländer synthesis, demonstrating the impact of catalyst choice on yield and reaction conditions.
| Catalyst System | Reactants | Conditions | Yield (%) | Reference |
| Brønsted Acid | ||||
| p-Toluenesulfonic Acid (p-TsOH) | 2-aminoaryl ketone, α-methylene carbonyl | 80-120°C | Good to Excellent | [7][8][10] |
| Lewis Acid | ||||
| Magnesium Chloride (MgCl₂·6H₂O) | 2-aminoaryl ketone, β-ketoester | Reflux | 97.3% (scale-up) | [7] |
| MIL-53(Al) (MOF) | 2-aminoaryl ketone, α-methylene carbonyl | 100°C, solvent-free | >95% | [9] |
| Heterogeneous/Green | ||||
| Chitosan-SO₃H | 2-aminoaryl ketone, various carbonyls | Reflux | Very Good | [8] |
| Fe₃O₄-supported Ionic Liquid | 2-aminoaryl ketone, 1,3-dicarbonyls | 90°C, solvent-free | High | [19] |
| Nafion NR50 | 2-aminoaryl ketone, α-methylene carbonyl | Microwave, Ethanol | High | [25] |
Note: Yields are highly dependent on the specific substrates and should be considered representative.
Detailed Experimental Protocols
Protocol 1: Friedländer Synthesis using p-Toluenesulfonic Acid (p-TsOH)
This protocol describes a general procedure for the acid-catalyzed Friedländer synthesis.[10]
-
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
α-methylene carbonyl compound (1.2 mmol)
-
p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%)
-
Toluene or Ethanol (5 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and p-TsOH (0.1 mmol).
-
Add the solvent (5 mL).
-
Heat the mixture with stirring. The optimal temperature may vary but typically ranges from 80-120°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Protocol 2: Skraup Synthesis of Quinoline
This protocol is based on the procedure from Organic Syntheses, which includes moderators to control the reaction.[16]
-
Materials:
-
Aniline (0.25 mol)
-
Glycerol (0.7 mol)
-
Nitrobenzene (0.28 mol)
-
Concentrated Sulfuric Acid (0.6 mol)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (15 g)
-
-
Procedure (Perform in a high-capacity fume hood with a blast shield):
-
To a large round-bottom flask (e.g., 2-3 L) equipped with a mechanical stirrer and a reflux condenser, add aniline, glycerol, nitrobenzene, and ferrous sulfate.
-
Stir the mixture and cool the flask in an ice-water bath.
-
Slowly and carefully add concentrated sulfuric acid in portions through a dropping funnel. Maintain the temperature below 120°C during the addition.
-
After the addition is complete, remove the cooling bath and heat the mixture gently to initiate the reaction. Be prepared to cool the flask if the reaction becomes too vigorous.
-
Once the initial vigorous reaction subsides, heat the mixture under reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the mixture and dilute carefully with water. Make the solution strongly alkaline with concentrated sodium hydroxide solution while cooling.
-
Isolate the crude quinoline by steam distillation.
-
Separate the quinoline from the aqueous distillate, dry the organic layer, and purify by distillation under reduced pressure.
-
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Unknown. Preparation and Properties of Quinoline. [Link]
-
Unknown. Synthesis of Quinoline and derivatives. [Link]
-
Organic Syntheses. Quinoline Synthesis. [Link]
-
Taylor & Francis Online. Highly efficient Brønsted acid and Lewis acid catalysis systems for the Friedländer Quinoline synthesis. [Link]
-
ResearchGate. Heterogeneously Catalyzed “One‐Pot” Synthesis of Quinoline Derivatives: A Comprehensive Review. [Link]
-
National Institutes of Health (NIH). Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
ACS Omega. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]
-
ResearchGate. Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. [Link]
-
National Institutes of Health (NIH). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. [Link]
-
PubMed. The Catalysts-Based Synthetic Approaches to Quinolines: A Review. [Link]
-
SpringerLink. Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
National Institutes of Health (NIH). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. [Link]
-
BYJU'S. Lewis Acid vs Bronsted Acid. [Link]
-
RSC Publishing. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. [Link]
-
Wikipedia. Combes quinoline synthesis. [Link]
-
ResearchGate. Various conventional routes for the synthesis of quinoline derivatives. [Link]
-
Solubility of Things. Comparison Between Brønsted-Lowry and Lewis Definitions. [Link]
-
ResearchGate. Combes quinoline synthesis. [Link]
-
Quora. What is the difference between a Bronsted-Lowry acid and a Lewis acid?. [Link]
- Google Patents. Skraup reaction process for synthesizing quinolones.
-
Wikipedia. Skraup reaction. [Link]
-
RSC Publishing. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. [Link]
-
ResearchGate. Previous Friedländer annulation and this work. [Link]
-
RSC Publishing. Gold catalysis in quinoline synthesis. [Link]
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- 25. mdpi.com [mdpi.com]
Managing exothermic reactions in Skraup synthesis
Answering the call for robust, field-tested guidance, this Technical Support Center is dedicated to navigating one of the most formidable challenges in heterocyclic chemistry: the management of exothermic reactions in the Skraup synthesis of quinolines. As a Senior Application Scientist, my objective is to move beyond mere procedural lists, offering a deep dive into the causality behind experimental choices to empower researchers, scientists, and drug development professionals. This guide is structured to provide immediate, actionable solutions to common problems, ensuring the safe and successful execution of this powerful synthetic method.
Introduction: The Energetic Nature of the Skraup Synthesis
The Skraup synthesis, a cornerstone for producing the quinoline core since 1880, is a chemical reaction that forms quinolines from an aromatic amine, glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent.[1][2][3] The reaction's power lies in its ability to construct this vital heterocyclic scaffold from simple precursors. However, this transformative potential is coupled with a notoriously vigorous and highly exothermic nature.[1][4][5]
The primary sources of this exothermicity are the initial acid-catalyzed dehydration of glycerol to the highly reactive acrolein, followed by the subsequent Michael addition and cyclization steps.[6][7][8] If not properly managed, the reaction can accelerate uncontrollably, leading to a dangerous runaway condition characterized by rapid temperature and pressure increases, violent boiling, and the formation of significant amounts of tarry byproducts.[9][10] This guide provides the necessary framework to tame this reaction, ensuring safety, reproducibility, and high yields.
This section directly addresses the most pressing issues encountered during the Skraup synthesis in a practical question-and-answer format.
Category 1: Reaction Control & Thermal Safety
Q1: My Skraup reaction is extremely vigorous and seems on the verge of a runaway. What immediate actions should I take, and how can I prevent this in the future?
A: A runaway Skraup reaction is a critical safety event. Understanding its causes is key to prevention.
Immediate Corrective Actions:
-
Cease Heating: Immediately remove any external heat source.
-
Emergency Cooling: If it is safe to do so, immerse the reaction flask in a pre-prepared ice-water or ice-salt bath to rapidly dissipate heat.[9][10]
-
Ensure Ventilation: The reaction should always be conducted in a certified chemical fume hood with the sash positioned for maximum protection. Be prepared for the potential evolution of fumes.
-
Utilize Safety Shielding: A blast shield must always be placed in front of the experimental setup.[9]
Root Cause Analysis & Prevention Strategy: The core issue is that the rate of heat generation is exceeding the rate of heat removal.[10] To prevent this, you must fundamentally slow down and control the exothermic steps.
-
Use of a Moderator: The single most effective preventative measure is the addition of a moderating agent. Ferrous sulfate (FeSO₄·7H₂O) is the most common and highly recommended moderator.[5][9][11] It is believed to function as an oxygen carrier, smoothing the oxidation step and extending the reaction over a longer period, thus preventing a sudden surge of heat.[12] Boric acid has also been reported to control the exotherm.[11][13]
-
Controlled Reagent Addition: The order and rate of addition are critical. Concentrated sulfuric acid should be added slowly to the cooled mixture of the other reactants.[5][9] This allows for the dissipation of the heat of dilution and prevents a premature, uncontrolled start to the reaction.
-
Gradual & Strategic Heating: The reaction mixture should be heated gently to initiate the reaction. Once boiling begins, the external heat source should be removed.[1][9][11] The reaction's own exotherm is often sufficient to maintain reflux for 30-60 minutes.[9][12] Reapply heat only after this initial vigorous phase has subsided to drive the reaction to completion.
-
Efficient Agitation: Constant and efficient mechanical stirring is mandatory. This ensures even heat distribution throughout the reaction mixture, preventing the formation of localized hotspots which can trigger a runaway reaction.[5]
Q2: What is the safest and most effective way to set up the apparatus for a Skraup synthesis?
A: A proactive approach to safety begins with the correct experimental setup. A typical and recommended setup involves a three-necked round-bottom flask of appropriate size (do not exceed 50-60% of the flask's volume).
-
Center Neck: Fit with a mechanical stirrer (not a magnetic stir bar) to ensure powerful and consistent agitation of the often viscous mixture.
-
Side Neck 1: Fit with a reflux condenser to contain volatile reagents and byproducts. Ensure good water flow.
-
Side Neck 2: Fit with a dropping funnel for the controlled addition of sulfuric acid. A thermometer can also be placed here, ensuring the bulb is submerged in the reaction mixture.
Always have an ice bath ready and of sufficient size to accommodate the reaction flask.[4]
Caption: A controlled workflow for the moderated Skraup synthesis.
References
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Skraup's Synthesis. Vive Chemistry - WordPress.com. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Available at: [Link]
-
Alternative Oxidisers in Skraup reaction. Sciencemadness.org. Available at: [Link]
- Skraup reaction process for synthesizing quinolones. Google Patents.
-
Skraup reaction. Wikipedia. Available at: [Link]
-
Skraup quinoline synthesis. Chemistry Online. Available at: [Link]
-
Skraup Reaction. NROChemistry. Available at: [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. Available at: [Link]
-
Preparation and Properties of Quinoline. Available at: [Link]
-
6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. Available at: [Link]
-
Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. NIH. Available at: [Link]
-
Making quinoline - the Skraup synthesis. YouTube. Available at: [Link]
-
Skraup reaction. Available at: [Link]
-
THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. ResearchGate. Available at: [Link]
-
The Skraup Synthesis of Quinolines. Organic Reactions. Available at: [Link]
-
QUINOLINE. Organic Syntheses Procedure. Available at: [Link]
-
Reaction mechanism of the Skraup quinoline synthesis. ResearchGate. Available at: [Link]
-
The Skraup Reaction - How to Make a Quinoline. Curly Arrow Blog. Available at: [Link]
-
Variation of acidic concentration for the modified Skraup reaction starting from glycerol (1) and aniline under microwave irradiations. ResearchGate. Available at: [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
-
Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. MDPI. Available at: [Link]
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Technical Support Center: Removal of Colored Impurities from Quinoline Derivatives
Welcome to the technical support center for the purification of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with colored impurities during their experimental work. Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, but their synthesis and handling can often lead to discoloration, complicating downstream applications and analysis.
This document provides in-depth, field-proven insights in a practical question-and-answer format. We will explore the root causes of color formation and provide detailed troubleshooting guides and validated protocols to help you achieve the desired purity for your compounds.
Section 1: Understanding the Problem - Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the origin and nature of colored impurities in quinoline derivatives.
Q1: What is the primary cause of the yellow or brown discoloration in my quinoline derivative sample?
A: The discoloration of quinoline derivatives is most commonly a result of oxidation. Pure quinoline is a colorless liquid, but it and many of its derivatives are susceptible to air and light exposure, which leads to the formation of colored, often polymeric, degradation products.[1][2][3] The nitrogen atom in the quinoline ring can be oxidized to form N-oxides, and the benzene or pyridine rings can also undergo oxidative processes, especially if activating substituents are present.[4] Additionally, residual reagents or catalysts from the synthesis, such as nitrobenzene used in the Skraup synthesis, can contribute to color if not completely removed.[5]
Q2: Are these colored impurities always detrimental to my experiment or product?
A: Not necessarily, but it is a critical consideration. For many applications, the presence of a slight yellow or brown tint may not indicate a significant level of impurity and might be acceptable.[2] However, in drug development, toxicology studies, and applications requiring high-purity crystals (e.g., X-ray crystallography), these impurities are unacceptable. They can interfere with biological assays, compromise the stability of the final compound, and affect the accuracy of analytical measurements like UV-Vis or fluorescence spectroscopy.[6] Therefore, the required degree of purity dictates the necessity of a decolorization step.
Q3: Besides oxidation byproducts, what other types of impurities should I be aware of?
A: Beyond colored oxidative byproducts, several other types of impurities can be present:
-
Starting Material Impurities: Contaminants from the initial reagents can be carried through the synthesis.[2]
-
Isomeric Impurities: Depending on the synthetic route, regioisomers may form that are difficult to separate from the desired product. For example, the synthesis of 8-hydroxyquinoline can be contaminated with 5-hydroxyquinoline.[2]
-
Reaction Byproducts: Incomplete reactions or side reactions can generate structurally related impurities that may or may not be colored. For instance, the Doebner-von Miller and Skraup syntheses are known for producing tarry byproducts.[7][8]
-
Residual Solvents: Solvents used during the reaction or workup can remain in the final product.[2]
Section 2: Troubleshooting Guide for Common Purification Issues
This section provides direct answers and actionable solutions to specific problems encountered during the purification process.
Q1: I performed a recrystallization, but my final crystals are still colored. What should I do next?
A: This is a common issue and usually indicates that the colored impurities have similar solubility properties to your target compound. The best approach is to combine recrystallization with an adsorbent treatment.
Troubleshooting Steps:
-
Redissolve the Crystals: Dissolve your colored crystals in the minimum amount of the appropriate hot solvent.[9]
-
Add Activated Carbon: Add a very small amount of powdered activated carbon (decolorizing carbon) to the hot solution. A general starting point is 1-2% of the solute's weight. Be cautious, as adding too much can significantly reduce your yield by adsorbing your product.[9]
-
Briefly Heat: Keep the solution at or near boiling for a few minutes to allow the carbon to adsorb the colored impurities.[9]
-
Perform a Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.[9]
-
Crystallize and Isolate: Allow the clear filtrate to cool slowly to form pure, colorless crystals.
If a single treatment is insufficient, a second recrystallization, with or without another carbon treatment, is often effective.[9]
Q2: I used activated carbon, but my solution remains colored. What could have gone wrong?
A: If activated carbon treatment is ineffective, consider the following possibilities:
-
Insufficient Amount or Contact Time: You may not have used enough activated carbon, or the contact time in the hot solution was too short. You can try incrementally increasing the amount of carbon, but be mindful of potential yield loss.
-
Incorrect Carbon Type: Activated carbons have different pore structures and surface chemistries. Carbons derived from wood are often effective for decolorizing liquids.[10] Some impurities may require chemically modified activated carbon (e.g., acid-treated) for efficient removal.[11][12]
-
pH of the Solution: The adsorption efficiency of activated carbon can be pH-dependent. For quinoline yellow, for instance, adsorptivity is greatly improved at an acidic pH.[13] Adjusting the pH of your solution (if your compound is stable) may enhance the performance of the carbon.
-
Highly Soluble Impurities: The impurity may be too soluble or may not have a strong affinity for the carbon surface. In this case, an alternative purification method like column chromatography is recommended.
Q3: My quinoline derivative is streaking badly or decomposing on a silica gel column. How can I purify it effectively?
A: This is a classic problem caused by the interaction between the basic nitrogen of the quinoline ring and the acidic silanol groups on the surface of the silica gel.[2][14] This interaction leads to strong, sometimes irreversible, adsorption, causing tailing (streaking) and, in sensitive compounds, acid-catalyzed degradation.
Here is a decision-making workflow for troubleshooting this issue:
Caption: Decision tree for troubleshooting quinoline purification by column chromatography.
Summary of Solutions for Column Chromatography:
| Problem | Probable Cause | Recommended Solution(s) |
| Streaking/Tailing | Strong interaction of basic quinoline nitrogen with acidic silica gel.[2] | 1. Add a basic modifier like triethylamine (0.5-2%) to the eluent.[2][14] 2. Use a more polar solvent system to reduce interaction. 3. Switch to a neutral or basic stationary phase like alumina.[14] |
| Decomposition on Column | Acid-catalyzed degradation of sensitive functional groups by silica gel.[14] | 1. Deactivate silica gel with triethylamine before use.[2][14] 2. Use a less acidic stationary phase (alumina, Florisil).[2] 3. Use flash chromatography to minimize compound's residence time on the column.[14] 4. Run the column at a lower temperature (in a cold room). |
| Compound Won't Elute | Compound is too polar and has very strong interactions with the stationary phase. | 1. Drastically increase the polarity of the mobile phase (e.g., add methanol to a DCM or EtOAc system). 2. Switch to reversed-phase (C18) chromatography with a polar mobile phase (e.g., water/acetonitrile).[2] |
Section 3: Detailed Experimental Protocols
Here we provide step-by-step methodologies for the most effective decolorization techniques.
Protocol 1: Activated Carbon Treatment for Decolorization
This protocol is designed for removing colored impurities from a solution of your quinoline derivative, typically before crystallization.
Caption: Experimental workflow for decolorization using activated carbon.
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the impure, colored quinoline derivative in the minimum amount of a suitable hot recrystallization solvent. Bring the solution to a gentle boil.
-
Cool Slightly & Add Carbon: Remove the flask from the heat source. Caution: Never add activated carbon to a boiling solution, as it can cause violent bumping. Wait a few seconds for the boiling to subside, then add a small amount of powdered activated carbon (e.g., 100-200 mg of carbon for 10 g of compound).
-
Adsorption: Swirl the flask and gently reheat the mixture for 5-10 minutes to ensure maximum adsorption of impurities onto the carbon. Do not boil vigorously.
-
Hot Filtration: Prepare a filtration setup with a pre-warmed stemless or short-stemmed funnel and fluted filter paper. Filter the hot solution quickly into a clean, pre-warmed flask. The goal is to remove all the black carbon particles while the solution is still hot.
-
Crystallization: The resulting filtrate should be colorless or significantly lighter in color. Cover the flask and allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[15]
Protocol 2: Column Chromatography with a Basic Modifier
This protocol is designed to purify quinoline derivatives that exhibit streaking or decomposition on standard silica gel.
Methodology:
-
Prepare the Eluent: Prepare your desired mobile phase (e.g., a mixture of ethyl acetate and hexanes). To this mixture, add triethylamine (NEt₃) to a final concentration of 1% by volume (e.g., 10 mL of NEt₃ in 990 mL of solvent). Mix thoroughly.
-
Pack the Column: Pack a chromatography column with silica gel using your prepared basic eluent. Ensure the column is packed evenly without any air bubbles.[14]
-
Prepare the Sample:
-
Wet Loading: Dissolve your crude product in a minimal amount of the eluent or a suitable strong solvent like dichloromethane (DCM).
-
Dry Loading: Dissolve your product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This is the preferred method for preventing band broadening.[14]
-
-
Load the Column: Carefully add your sample to the top of the silica gel bed. For dry loading, gently sprinkle the powder onto the top. Add a thin layer of sand to protect the surface.
-
Elute and Collect: Begin elution with your NEt₃-modified solvent system. Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. Note that the triethylamine will also be present; it can typically be removed under high vacuum.
References
- BenchChem. (2025).
- de Oliveira Ferreira, A., et al. (2019). Modified activated carbon as a promising adsorbent for quinoline removal.
- BenchChem. (2025).
- BenchChem. (2025).
- Wikipedia. (n.d.). Quinoline. Wikipedia.
- BIOSYNCE. (2025). What are the oxidation products of quinoline?. BIOSYNCE Blog.
- Ahmad, T., et al. (2020). Study of pre-treatment of quinoline in aqueous solution using activated carbon made from low-cost agricultural waste (walnut shells) modified with ammonium persulfate.
- SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies.
- BenchChem. (2025).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- Al-Attas, A., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC - NIH.
- LookChem. (n.d.). Purification of Quinoline. Chempedia - LookChem.
- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
- Google Patents. (n.d.). US4398916A - Process for purification of quinoline yellow.
- Decolorizing Carbon. (2024). Decolorizing Carbon.
- Zhulin Carbon. (2020).
- Lee, J.-J. (2014). Removal of Quinoline Yellow by Granular Activated Carbon.
- Preparation and Properties of Quinoline. (n.d.).
- Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
- Ito, Y., et al. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
- ResearchGate. (2017). To analyze a dye sample for Quinoline, what kind of test or analysis would you do?.
- Bartow, E., & McCollum, E. V. (1904).
- ResearchGate. (n.d.). Determination of aniline and quinoline compounds in textiles | Request PDF.
- BenchChem. (2025).
- Google Patents. (n.d.). US3829432A - Process for the oxidation of quinoline.
- Reddit. (2015). What exactly are colored impurities?. r/chemhelp - Reddit.
- Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
- Google Patents. (n.d.).
- The Keratin Store. (n.d.). Kit Hair Color Remover Alpha Line Coloring Treatment.
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal.
- Wikipedia. (n.d.). Quinine. Wikipedia.
- Byrdie. (2024). The 10 Best Hair Color Removers Professional Stylists Reach for. Byrdie.
- Google Patents. (n.d.). WO1999060993A1 - Compositions and methods for removing the color from permanently dyed keratin fibers.
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Technical Support Center: Troubleshooting Complex Reaction Mixtures in Quinoline Synthesis
Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your synthetic endeavors.
Troubleshooting Guide: Navigating Complex Reaction Mixtures
This section is dedicated to tackling the most common and challenging issues encountered during quinoline synthesis, from intractable tars to unexpected regioisomers.
Issue 1: My Skraup/Doebner-von Miller synthesis is producing a large amount of tar and polymeric material, resulting in low yields and difficult purification.
Q: What is causing the excessive tar formation, and how can I mitigate it?
A: Tar and polymer formation is a notorious problem in both the Skraup and Doebner-von Miller syntheses. This is primarily due to the harsh, strongly acidic and often high-temperature reaction conditions which promote the polymerization of the α,β-unsaturated aldehyde or ketone intermediates (like acrolein, formed in situ from glycerol in the Skraup synthesis).[1][2][3][4]
Causality and Strategic Solutions:
The key to preventing this lies in controlling the reaction's exothermicity and the concentration of the polymerizable species.[1][2]
-
Moderating the Reaction: The Skraup synthesis is highly exothermic.[1][2][4] The addition of a moderating agent like ferrous sulfate (FeSO₄) is crucial. Ferrous sulfate is believed to act as an oxygen carrier, allowing for a more controlled, less violent reaction over a longer period, thus preventing localized overheating and subsequent charring.[1][2][4] Boric acid can also be employed for this purpose.[2]
-
Controlled Reagent Addition: Slow and controlled addition of concentrated sulfuric acid with efficient cooling is paramount to manage the exotherm.[2] Similarly, in the Doebner-von Miller reaction, the slow addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can minimize its self-polymerization.[5]
-
Biphasic Reaction Medium: For the Doebner-von Miller synthesis, employing a two-phase solvent system (e.g., water/toluene) can be highly effective. This sequesters the α,β-unsaturated carbonyl compound in the organic phase, reducing its contact with the aqueous acid phase where polymerization is most rampant.[1][2]
-
Optimizing Temperature: While heat is required to drive the reaction, excessive temperatures will favor polymerization and decomposition.[4] Gentle heating to initiate the reaction, followed by careful control of the exothermic phase, is recommended.[2]
Troubleshooting Workflow for Tar Formation:
Caption: A logical workflow for troubleshooting tar formation.
Experimental Protocol: Moderated Skraup Synthesis
-
Reaction Setup: In a fume hood, cautiously add concentrated sulfuric acid to aniline in a round-bottom flask with efficient stirring and cooling in an ice bath.
-
Addition of Moderator and Reactants: To the resulting aniline sulfate mixture, add anhydrous glycerol and ferrous sulfate heptahydrate. Finally, add nitrobenzene, which acts as both a solvent and an oxidizing agent.[4]
-
Controlled Heating: Heat the mixture gently. The reaction is exothermic and will begin to boil. Remove the external heating and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel.[4]
-
Work-up: After the reaction has subsided, allow it to cool. Carefully dilute the mixture with water and make it strongly basic by the slow addition of a concentrated sodium hydroxide solution to liberate the quinoline base.[4]
-
Purification: The crude product, often a dark tarry substance, can be purified by steam distillation to separate the volatile quinoline from the non-volatile tar.[2][3] The quinoline in the distillate can then be extracted with an organic solvent, dried, and further purified by vacuum distillation.[5]
| Parameter | Standard Condition | Optimized Condition for Tar Reduction | Rationale |
| Moderator | None | Ferrous sulfate (FeSO₄) | Controls exothermicity, preventing charring.[1][2][4] |
| H₂SO₄ Addition | Rapid | Slow, with cooling | Prevents localized hotspots and runaway reactions.[2] |
| Temperature | High, uncontrolled | Gentle initial heating, then self-sustaining | Minimizes polymerization and decomposition.[2][4] |
Issue 2: My Friedländer/Combes synthesis is producing a mixture of regioisomers.
Q: How can I control the regioselectivity when using an unsymmetrical ketone or β-diketone?
A: Poor regioselectivity is a common challenge in the Friedländer and Combes syntheses when an unsymmetrical ketone or β-diketone is used, as there are two possible sites for the initial condensation.[6][7][8]
Causality and Strategic Solutions:
The regiochemical outcome is determined by the relative rates of the competing condensation pathways. This can be influenced by steric and electronic factors of the substrates, as well as the choice of catalyst.[9]
-
Catalyst Control: The choice of catalyst can have a profound impact on regioselectivity. In the Friedländer synthesis, amine catalysts, particularly cyclic secondary amines like pyrrolidine, can effectively direct the reaction towards the 2-substituted quinoline.[7] Ionic liquids, such as 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄), have also been shown to promote regiospecific synthesis.[7] In the Combes synthesis, the choice between sulfuric acid and polyphosphoric acid (PPA) can alter the ratio of regioisomers formed.[2]
-
Steric Hindrance: Increasing the steric bulk on one side of the β-diketone in a Combes synthesis will favor cyclization at the less sterically hindered position.[2]
-
Electronic Effects: The electronic nature of substituents on the aniline can influence the nucleophilicity of the ortho positions, thereby directing the cyclization in the Combes synthesis.[2]
Troubleshooting Workflow for Regioselectivity:
Caption: A workflow for optimizing regioselectivity.
| Factor | Influence on Regioselectivity | Example |
| Catalyst (Friedländer) | Amine catalysts can favor one regioisomer.[7] | Pyrrolidine often directs towards the 2-substituted quinoline.[7] |
| Catalyst (Combes) | Acid choice can alter isomer ratios.[2] | PPA may give a different regioisomeric ratio compared to H₂SO₄.[2] |
| Substrate Sterics (Combes) | Bulky groups direct cyclization to the less hindered side.[2] | A bulky R group on the β-diketone can favor one isomer.[9] |
Issue 3: My reaction has stalled, and I have a low conversion of starting materials.
Q: What are the common causes of low conversion in quinoline synthesis, and how can I drive the reaction to completion?
A: Low conversion can be attributed to several factors, including suboptimal reaction temperature, poor substrate reactivity, or the inhibitory effect of water produced during the reaction.[4]
Causality and Strategic Solutions:
-
Reaction Temperature: Many quinoline syntheses require elevated temperatures to proceed at a reasonable rate. However, a temperature that is too low will result in an incomplete or very slow reaction.[4] Conversely, excessively high temperatures can lead to decomposition.[4] Careful temperature optimization is key.
-
Substrate Reactivity: The electronic properties of the starting materials play a significant role. For instance, anilines bearing electron-withdrawing groups are less nucleophilic, which can make the initial Michael addition or condensation step more difficult, leading to lower yields.[4] In such cases, a more forceful catalyst or higher temperatures may be necessary.
-
Water Removal: In many acid-catalyzed quinoline syntheses, water is a byproduct of the cyclization and dehydration steps. The presence of this water can inhibit the reaction equilibrium.[4] Using anhydrous reagents and solvents, or employing a Dean-Stark apparatus to remove water azeotropically, can significantly improve conversion.
-
Catalyst Inactivity: Ensure the catalyst is active and used in the appropriate amount. For acid-catalyzed reactions, verify the concentration and purity of the acid. For metal-catalyzed processes, ensure the catalyst has not been deactivated by air or moisture.[10]
Troubleshooting Protocol for Low Conversion
-
Reaction Monitoring: Actively monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm if the reaction has indeed stalled.[4]
-
Temperature Adjustment: Gradually increase the reaction temperature in 10-20 °C increments, while continuing to monitor for product formation and any potential decomposition.
-
Water Removal: If applicable to your synthesis, set up a Dean-Stark trap to remove water as it is formed.
-
Catalyst Addition: If catalyst deactivation is suspected, a fresh portion of the catalyst can be added to the reaction mixture.
-
Extended Reaction Time: If the reaction is proceeding slowly but cleanly, extending the reaction time may be sufficient to achieve a higher conversion.
Frequently Asked Questions (FAQs)
Q1: How do I choose the most appropriate quinoline synthesis for my target molecule?
A1: The choice of synthesis depends on the desired substitution pattern on the quinoline ring and the availability of starting materials.
-
Skraup Synthesis: Best for preparing unsubstituted or simple alkyl-substituted quinolines.[11]
-
Doebner-von Miller Synthesis: Versatile for a wider range of substituted quinolines, starting from anilines and α,β-unsaturated carbonyls.[12]
-
Friedländer Synthesis: Ideal for synthesizing quinolines with substitution at the 2- and 3-positions, starting from a 2-aminoaryl aldehyde or ketone.[6][13]
-
Combes Synthesis: Used to prepare 2,4-disubstituted quinolines from anilines and β-diketones.[9][14]
Q2: What are the key safety precautions to take when performing classical quinoline syntheses?
A2: Many classical quinoline syntheses involve hazardous reagents and conditions.
-
Strong Acids: The Skraup, Doebner-von Miller, and Combes syntheses often use concentrated sulfuric or polyphosphoric acid.[9][12] These are highly corrosive and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE) such as acid-resistant gloves, a lab coat, and safety goggles.[15]
-
Exothermic Reactions: The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[1][2][4] Ensure efficient stirring and have a cooling bath readily available.
-
Toxic Reagents: Aniline and its derivatives are toxic and can be absorbed through the skin. Nitrobenzene, used in the Skraup synthesis, is also highly toxic. Always handle these chemicals in a well-ventilated fume hood and wear appropriate gloves.[15]
Q3: My crude quinoline product is a dark, oily substance. What are the most effective purification techniques?
A3: The purification of crude quinoline products, especially from reactions prone to tar formation, requires a multi-step approach.
-
Initial Work-up: After neutralizing the reaction mixture, an initial extraction with an organic solvent will separate the crude product from inorganic salts.
-
Steam Distillation: For volatile quinolines, steam distillation is an excellent method to separate the product from non-volatile tars and polymeric materials.[2][3]
-
Column Chromatography: For less volatile or solid products, column chromatography on silica gel or alumina is a standard purification technique. A preliminary filtration through a plug of silica gel can be beneficial to remove the bulk of the tar before loading onto a column.[3]
-
Crystallization: If the final product is a solid, crystallization from a suitable solvent system is an effective final purification step.
-
Vacuum Distillation: For liquid products, vacuum distillation can be used for final purification after initial cleanup by other methods.
Q4: What analytical techniques are best for monitoring the progress of my quinoline synthesis and characterizing the products?
A4: A combination of chromatographic and spectroscopic techniques is ideal.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and easy way to monitor the consumption of starting materials and the formation of the product.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for reaction monitoring and to identify volatile byproducts.[16]
-
Product Characterization: High-Performance Liquid Chromatography (HPLC) is useful for assessing the purity of the final product.[16] For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.
References
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Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available from: [Link]
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Recent advances in the synthesis of quinolines: a review. RSC Publishing. Available from: [Link]
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A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis. Available from: [Link]
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Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. Available from: [Link]
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Review on Quinoline: Recent Advances in Synthesis and Applications. Ijaresm. Available from: [Link]
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Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. Available from: [Link]
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Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. MDPI. Available from: [Link]
- CN103641780A - Method for purifying isoquinoline from crude product of coal tar. Google Patents.
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QUINOLINE FOR SYNTHESIS. Loba Chemie. Available from: [Link]
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The Purification of Coal Tar by the Addition of Quinoline and Zn(OH)2. Available from: [Link]
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Method for extracting quinoline from coal tar wash oil. Eureka | Patsnap. Available from: [Link]
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Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Available from: [Link]
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Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC - NIH. Available from: [Link]
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Combes quinoline synthesis. Wikipedia. Available from: [Link]
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Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. Available from: [Link]
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Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. JOCPR. Available from: [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available from: [Link]
-
Doebner–Miller reaction. Wikipedia. Available from: [Link]
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The Skraup Synthesis of Quinolines. ResearchGate. Available from: [Link]
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Friedländer synthesis. Wikipedia. Available from: [Link]
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Combes Quinoline Synthesis. Available from: [Link]
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Doebner-Miller Reaction. SynArchive. Available from: [Link]
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Synthesis of quinolines. Organic Chemistry Portal. Available from: [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Available from: [Link]
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Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available from: [Link]
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Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF. ResearchGate. Available from: [Link]
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What is the complete procedure for Doebner-von miller reaction ?. ResearchGate. Available from: [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activity of Quinoline Isomers: A Guide for Researchers
Introduction
Quinoline, a heterocyclic aromatic organic compound, and its isomers are fundamental scaffolds in medicinal chemistry, forming the core of a multitude of natural and synthetic molecules with significant biological activities. The position of the nitrogen atom within the bicyclic structure, as well as the placement of various substituents, gives rise to a diverse family of isomers, each with a unique electronic and steric profile. This, in turn, dictates their interactions with biological targets and ultimately their pharmacological effects. This guide provides an in-depth comparative analysis of the biological activities of key quinoline isomers, with a focus on their anticancer, antimicrobial, and antimalarial properties. We will delve into the structure-activity relationships that govern their efficacy, explore their mechanisms of action, and provide detailed experimental protocols for their evaluation.
The primary isomers under consideration are quinoline and its structural isomer, isoquinoline, where the nitrogen atom is located at the 2-position instead of the 1-position.[1] Furthermore, we will examine the profound impact of substituent position on the biological activity of quinoline derivatives, including methyl-, chloro-, and nitro-substituted isomers. Understanding these subtle yet critical structural differences is paramount for the rational design of novel therapeutics with enhanced potency and selectivity.
I. The Isomeric Dichotomy: Quinoline vs. Isoquinoline
While quinoline and isoquinoline share the same molecular formula (C₉H₇N), the seemingly minor shift in the nitrogen atom's position leads to vastly different biological consequences.[1] The most critical distinction lies in their metabolic fate and resulting genotoxicity.
A. Metabolic Activation and Genotoxicity: A Tale of Two Isomers
The primary metabolic pathway for quinoline involves oxidation by cytochrome P450 enzymes to form the reactive quinoline-5,6-epoxide. This epoxide is an electrophilic intermediate that can covalently bind to nucleophilic sites on cellular macromolecules, including DNA. This DNA adduct formation is a key initiating event in mutagenesis and carcinogenesis, explaining why quinoline is recognized as a hepatocarcinogen.
In stark contrast, the metabolism of isoquinoline does not proceed through this genotoxic epoxide pathway. Its metabolites are generally considered non-genotoxic. This fundamental difference in biotransformation is a critical determinant of their distinct safety profiles and has significant implications for drug development.
Expert Insight: The differential metabolism of quinoline and isoquinoline underscores the importance of early ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology screening in drug discovery. A seemingly promising scaffold based on in vitro activity can be quickly derailed by a toxic metabolic pathway. For quinoline-based drug candidates, a thorough investigation of their metabolic profile to rule out the formation of reactive epoxides is a mandatory step.
II. Positional Isomerism and Anticancer Activity
The position of substituents on the quinoline ring dramatically influences its anticancer properties. This is a classic example of a structure-activity relationship (SAR), where minor structural modifications lead to significant changes in biological efficacy.
A. Methylquinoline Isomers: A Case Study in Carcinogenicity
The influence of the methyl group's position on the carcinogenicity of quinoline is a well-documented example of positional isomerism dictating biological activity. Comparative studies have shown that:
-
4-Methylquinoline is at least as potent a tumor initiator as the parent quinoline molecule.[2]
-
7-Methylquinoline , in contrast, is not significantly tumorigenic.[2]
This difference is attributed to the electronic effects of the methyl group influencing the stability and reactivity of the carcinogenic 5,6-epoxide intermediate.
B. Chloro- and Nitroquinoline Isomers: Modulating Cytotoxicity
The introduction of electron-withdrawing groups like chloro and nitro moieties can significantly enhance the cytotoxic potential of the quinoline core.[3] The position of these substituents is a critical determinant of their anticancer activity. While direct head-to-head comparisons of all isomers are limited, available data on structurally related compounds allow for the inference of SAR.
Table 1: Comparative Cytotoxicity of Chloro- and Nitro-Substituted Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 7-Chloro-4-anilinoquinoline derivative (5g) | MCF-7 (Breast) | 4.63 | [4] |
| 7-Chloro-4-anilinoquinoline derivative (5g) | HepG2 (Liver) | 2.09 | [4] |
| 7-Chloro-4-quinolinylhydrazone derivative | HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [5] |
| 4-Amino-7-chloroquinoline derivative | MDA-MB-468 (Breast) | 7.35 - 8.73 | [6] |
| 8-Nitroquinoline derivative (9i) | MCF-7 (Breast) | Moderate to good activity | [7] |
| 8-Nitroquinoline derivative (9i) | A549 (Lung) | Moderate to good activity | [7] |
Note: IC50 values should be compared with caution due to variations in experimental conditions across different studies. The data presented highlights the potent anticancer activity within this class of compounds.
C. Mechanism of Anticancer Action: Topoisomerase Inhibition
A primary mechanism through which many quinoline derivatives exert their anticancer effects is the inhibition of DNA topoisomerases.[8][9] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By inhibiting topoisomerases, quinoline compounds can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis (programmed cell death) in cancer cells.
Both quinoline and isoquinoline scaffolds have been incorporated into topoisomerase inhibitors. The indenoisoquinoline class of compounds, for instance, are potent non-camptothecin topoisomerase I inhibitors.[10]
Diagram 1: Generalized Signaling Pathway for Quinoline-Induced Apoptosis via Topoisomerase Inhibition
Caption: Quinoline isomers can inhibit topoisomerases, leading to DNA damage, p53 activation, and subsequent mitochondrial-mediated apoptosis.
III. Comparative Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents, with the fluoroquinolones being a prominent class of antibiotics. The position of substituents on the quinoline ring also plays a crucial role in determining their antimicrobial spectrum and potency.
A. Structure-Activity Relationship in Antimicrobial Quinolines
The antimicrobial activity of quinoline derivatives is highly dependent on the nature and position of substituents. For instance, in a series of quinolinequinones, the activity was predominantly against Gram-positive bacteria, with specific isomers showing enhanced potency against clinically resistant Staphylococcus species.[11] Similarly, for 8-hydroxyquinoline derivatives, halogenation at the 7-position and the introduction of a nitro group were found to modulate the antimicrobial spectrum and potency.[12]
Table 2: Comparative Antimicrobial Activity of Quinoline Derivatives (MIC in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |
| Quinolinequinone (QQ2) | Clinically resistant Staphylococcus spp. | 1.22 - 9.76 | [11] |
| Quinolinequinone (QQ6) | Enterococcus faecalis | 4.88 | [11] |
| 2-Sulfoether-4-quinolone | Staphylococcus aureus | 0.8 µM | [13] |
| 2-Sulfoether-4-quinolone | Bacillus cereus | 1.61 µM | [13] |
| 2-Nitroquinoline derivative | Various bacteria and fungi | Broad-spectrum activity | [14] |
| 8-Hydroxyquinoline | Gram-positive bacteria | 3.44–13.78 µM | [12] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
B. Isoquinoline's Antimicrobial Potential
While the quinoline scaffold is more established in antimicrobial drug discovery, isoquinoline alkaloids have also demonstrated significant antibacterial and antifungal activities.[15][16] The presence of a quaternary nitrogen and a methylenedioxy group at specific positions in certain isoquinoline alkaloids has been shown to be important for their antimicrobial efficacy.[15]
IV. Antimalarial Activity: A Historical and Ongoing Battle
The quinoline scaffold is arguably most famous for its role in the fight against malaria. Quinine, a natural quinoline alkaloid, was the first effective treatment for this devastating disease. Synthetic 4-aminoquinolines, such as chloroquine, have been mainstays of antimalarial therapy for decades.[17]
A. Mechanism of Action: Targeting Heme Detoxification
The malaria parasite, Plasmodium falciparum, digests hemoglobin in the red blood cells of its host, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[18][19] Quinoline antimalarials are weak bases that accumulate in the acidic food vacuole of the parasite. Here, they are thought to interfere with the heme detoxification process by capping the growing hemozoin crystal, leading to a buildup of toxic free heme and parasite death.[18]
Diagram 2: Simplified Representation of Heme Detoxification and its Inhibition by Quinoline Antimalarials
Caption: Quinoline antimalarials inhibit the polymerization of toxic heme into non-toxic hemozoin, leading to parasite death.
B. Comparative Antimalarial Potency of Isomers
The antimalarial activity is highly sensitive to the isomeric form of the quinoline derivative. For instance, the position of the amino group is critical, with 4-aminoquinolines generally being more effective than other positional isomers. The presence and position of a chlorine atom at the 7-position of the quinoline ring, as seen in chloroquine, is also crucial for activity.[20]
While quinoline-based compounds are the cornerstone of antimalarial therapy, some isoquinoline derivatives have also shown promising antiplasmodial activity.[21]
Table 3: Comparative Antimalarial Activity of Quinoline and Isoquinoline Derivatives (IC50 values)
| Compound/Derivative | P. falciparum Strain | IC50 | Reference(s) |
| 7-Chloro-4-aminoquinoline-pyrimidine hybrid | W2 (resistant) | 0.033 µM | [20] |
| Quinoline-sulfonamide hybrid | 3D7 (sensitive) | 0.01 - 0.05 µM | [20] |
| Quinoline-sulfonamide hybrid | K1 (resistant) | 0.36 - 0.41 µM | [20] |
| Isoquinoline phenyl derivative (6) | K1 (resistant) | 1.91 ± 0.21 μM | [21] |
| Isoquinoline phenyl derivative (6) | 3D7 (sensitive) | 2.31 ± 0.33 μM | [21] |
| Isoquinoline-triazole derivative (15) | K1 (resistant) | 4.55 ± 0.10 μM | [21] |
Note: IC50 values represent the concentration of a compound that inhibits 50% of parasite growth.
V. Experimental Protocols
To facilitate the comparative analysis of quinoline isomers, detailed and standardized experimental protocols are essential. Below are methodologies for key in vitro assays.
A. Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well.[22]
-
Incubate for 6 to 24 hours under appropriate conditions for the cell line to allow for attachment.[22]
2. Compound Treatment:
-
Prepare serial dilutions of the quinoline isomers in the appropriate cell culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.[22]
-
Incubate for 2 to 4 hours until a purple precipitate is visible.[22]
4. Formazan Solubilization:
-
Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well.[22]
-
Leave the plate at room temperature in the dark for 2 hours to ensure complete dissolution of the formazan crystals.[22]
5. Absorbance Measurement:
-
Record the absorbance at 570 nm using a microplate reader.[22]
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Diagram 3: Workflow for the MTT Cytotoxicity Assay
Caption: A stepwise workflow for determining the cytotoxicity of quinoline isomers using the MTT assay.
B. Protocol for Broth Microdilution MIC Assay
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][23]
1. Preparation of Antimicrobial Dilutions:
-
Prepare serial two-fold dilutions of the quinoline isomers in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[23]
2. Inoculum Preparation:
-
Prepare a standardized bacterial inoculum from a fresh culture, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3]
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
3. Inoculation:
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).[23]
4. Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours.[23]
5. MIC Determination:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[3][23] This can be determined by visual inspection or by measuring the optical density with a microplate reader.
Conclusion
The biological activity of quinoline and its isomers is a rich and complex field of study, with profound implications for drug discovery and development. This guide has highlighted the critical role that isomerism plays in dictating the pharmacological and toxicological profiles of these versatile heterocyclic compounds. The stark contrast in the genotoxicity of quinoline and isoquinoline, driven by their distinct metabolic pathways, serves as a powerful reminder of the importance of considering the entire biological fate of a molecule. Furthermore, the significant impact of substituent position on the anticancer, antimicrobial, and antimalarial activities of quinoline derivatives underscores the power of structure-activity relationship studies in guiding the design of more potent and selective therapeutic agents.
The provided experimental protocols offer a standardized framework for the in vitro evaluation of novel quinoline isomers, enabling robust and reproducible comparative analyses. As researchers continue to explore the vast chemical space of quinoline and its isomers, a deep understanding of the principles outlined in this guide will be indispensable for unlocking their full therapeutic potential and developing the next generation of life-saving medicines.
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LaVoie, E. J., Adams, E. A., Shigematsu, A., & Hoffmann, D. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed. [Link]
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Kumar, V., et al. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Future Medicinal Chemistry. [Link]
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Kłopotowska, D., et al. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules. [Link]
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Catto, M., et al. (2016). Quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinoline derivatives: Synthesis, inhibition of topoisomerase IIα, G-quadruplex binding and cytotoxic properties. European Journal of Medicinal Chemistry. [Link]
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Solomon, V. R., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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A Technical Guide to Kinase Inhibition: Comparing Quinoline-7-carbonitrile and its Analogs Against Established EGFR/HER2 Inhibitors
For researchers, scientists, and drug development professionals, the landscape of kinase inhibitors is both vast and nuanced. The selection of an appropriate inhibitor for investigation requires a deep understanding of its mechanism of action, target selectivity, and potency in relevant biological systems. This guide provides a detailed comparison of Quinoline-7-carbonitrile, a notable scaffold for inhibitors of the PI3K/AKT/mTOR signaling pathway, against a panel of well-established, clinically relevant kinase inhibitors that primarily target the EGFR/HER2 pathways.
Through a comprehensive analysis of their core mechanisms, supported by experimental data and detailed protocols, this guide aims to equip the reader with the foundational knowledge to make informed decisions in their research endeavors.
Section 1: Introduction to the Kinase Inhibitors
Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer. This has led to the intensive development of small molecule kinase inhibitors as therapeutic agents. Here, we compare two distinct classes of these inhibitors: a quinoline-based inhibitor targeting the PI3K/AKT/mTOR pathway and several established drugs targeting the EGFR/HER2 pathways.
This compound and its Analogs: The quinoline scaffold has emerged as a promising framework in medicinal chemistry for the development of kinase inhibitors.[1][2] this compound, in particular, and its derivatives have shown potential as inhibitors of the PI3K/AKT/mTOR pathway, a critical signaling cascade that governs cell growth, proliferation, and survival.[3] For the purpose of this guide, we will refer to quantitative data from a potent quinoline-based mTOR inhibitor, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ), which demonstrates an IC50 of 64 nM in a cell-free mTOR assay and effectively disrupts the PI3K-Akt-mTOR signaling cascade.[3]
EGFR/HER2 Inhibitors: The ErbB family of receptor tyrosine kinases, including EGFR (ErbB1) and HER2 (ErbB2), are well-validated targets in oncology. This guide will focus on the following established inhibitors:
-
Gefitinib and Erlotinib: First-generation, reversible EGFR tyrosine kinase inhibitors (TKIs).[4][5]
-
Afatinib and Lapatinib: Second-generation, irreversible pan-ErbB or dual EGFR/HER2 inhibitors.[6][7]
-
Osimertinib: A third-generation, irreversible EGFR inhibitor that is particularly effective against resistance mutations.[8]
Section 2: Mechanism of Action and Signaling Pathways
A fundamental understanding of the signaling pathways targeted by these inhibitors is crucial for interpreting experimental data and predicting their cellular effects.
The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cellular metabolism, growth, and proliferation.[9] Its aberrant activation is a common feature in many cancers.
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by quinoline-based inhibitors.
Quinoline-based inhibitors, such as PQQ, act as ATP-competitive inhibitors of PI3K and/or mTOR, thereby blocking the downstream signaling cascade that leads to cell growth and proliferation.[3]
The EGFR/HER2 Signaling Pathway
The EGFR/HER2 signaling pathway is another critical regulator of cell proliferation and survival.[10] Overexpression or activating mutations of EGFR and HER2 are common in various cancers, including non-small cell lung cancer and breast cancer.
Caption: EGFR/HER2 signaling pathway and the inhibitory action of TKIs.
The EGFR/HER2 inhibitors discussed in this guide are ATP-competitive inhibitors of the intracellular tyrosine kinase domain of these receptors.[5][7] By blocking the kinase activity, they prevent the activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to a reduction in cell proliferation and survival.[10][11]
Section 3: Comparative Performance Data
The potency of a kinase inhibitor is a critical parameter for its evaluation. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.
In Vitro Kinase Inhibition
The following table summarizes the reported IC50 values for the discussed inhibitors against their primary kinase targets. It is important to note that assay conditions can significantly influence these values.
| Inhibitor | Primary Target(s) | IC50 (nM) | Citation(s) |
| Quinoline Analog (PQQ) | mTOR | 64 | [3] |
| Gefitinib | EGFR (wild-type) | 2-37 | [12] |
| EGFR (L858R) | 1.3-24 | [12] | |
| EGFR (Exon 19 del) | 1.2-5.4 | [12] | |
| Erlotinib | EGFR (wild-type) | 2-20 | [12] |
| EGFR (L858R) | 4-50 | [12] | |
| EGFR (Exon 19 del) | 1-50 | [12] | |
| Afatinib | EGFR (wild-type) | 0.5-10 | [12] |
| EGFR (L858R) | 0.1-1 | [12] | |
| EGFR (Exon 19 del) | 0.1-1 | [12] | |
| HER2 | 14 | [6] | |
| Lapatinib | EGFR | 3 | [7] |
| HER2 | 9 | [7] | |
| Osimertinib | EGFR (L858R/T790M) | <1 | [8] |
| EGFR (Exon 19 del/T790M) | <1 | [8] | |
| EGFR (wild-type) | ~480 | [8] |
Analysis: The quinoline-based mTOR inhibitor PQQ demonstrates potent, nanomolar inhibition of its target. The EGFR/HER2 inhibitors show a range of potencies, with the second and third-generation inhibitors (Afatinib and Osimertinib) generally exhibiting lower IC50 values, indicating higher potency. Notably, Osimertinib displays remarkable selectivity for mutant EGFR over wild-type, which is a key factor in its improved therapeutic window.[8]
Cellular Potency
While in vitro kinase assays are essential for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant measure of a compound's activity. The following table presents a selection of reported cellular IC50 values.
| Inhibitor | Cell Line | Relevant Target | Cellular IC50 | Citation(s) |
| Quinoline Analog (HA-3d) | MDA-MB231 | mTOR/PI3K/Akt | 0.78 µM | |
| HCT-116 | mTOR/PI3K/Akt | 0.61 µM | ||
| Gefitinib | A431 (EGFR overexpressing) | EGFR | ~80 nM | [12] |
| Erlotinib | BxPC-3 (Pancreatic) | EGFR | 1.26 µM | |
| Afatinib | BxPC3 (Pancreatic) | Pan-ErbB | 11 nM | |
| Lapatinib | BT474 (HER2+) | HER2/EGFR | ~30 nM | [7] |
| Osimertinib | H1975 (L858R/T790M) | Mutant EGFR | ~10 nM | [8] |
Analysis: The cellular potency data generally correlates with the in vitro kinase inhibition data. The quinoline-based inhibitor shows sub-micromolar activity in cancer cell lines. The EGFR/HER2 inhibitors demonstrate a wide range of cellular potencies, which can be influenced by factors such as cell permeability, off-target effects, and the specific genetic background of the cell line.
Section 4: Experimental Protocols
To ensure the reproducibility and validity of experimental findings, it is essential to follow well-defined and robust protocols. The following are detailed, step-by-step methodologies for key assays used to characterize kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 of an inhibitor against a purified kinase.
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Materials:
-
Purified kinase of interest
-
Specific peptide substrate for the kinase
-
ATP
-
Kinase inhibitor (e.g., this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
DMSO
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the kinase inhibitor in 100% DMSO.
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the kinase solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of a solution containing the kinase substrate and ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
-
Cell Viability Assay (MTT)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[6]
Caption: Workflow for a cell viability (MTT) assay.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Kinase inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium.
-
Cell Adhesion: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
Compound Treatment:
-
Prepare serial dilutions of the kinase inhibitor in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Plot the percentage of cell viability (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Determine the cellular IC50 value from the resulting dose-response curve.[6]
-
Section 5: Conclusion and Future Directions
This guide has provided a comparative overview of this compound and its analogs against a panel of established EGFR/HER2 kinase inhibitors. The data and protocols presented herein offer a framework for the rational evaluation of novel kinase inhibitors.
The quinoline scaffold represents a promising starting point for the development of potent and selective inhibitors of the PI3K/AKT/mTOR pathway. Further optimization of this scaffold could lead to the discovery of next-generation therapeutics for a variety of cancers.
In contrast, the EGFR/HER2 inhibitors, while highly effective in specific patient populations, are faced with the challenge of acquired resistance. The development of third-generation inhibitors like osimertinib highlights the importance of understanding resistance mechanisms and designing drugs that can overcome them.
Future research in this field will likely focus on:
-
Improving Selectivity: Designing inhibitors with higher selectivity for their intended targets to minimize off-target effects and improve safety profiles.
-
Overcoming Resistance: Developing novel strategies to combat both intrinsic and acquired resistance to kinase inhibitors.
-
Combination Therapies: Exploring the synergistic effects of combining inhibitors that target different signaling pathways.
By leveraging the experimental approaches outlined in this guide, researchers can contribute to the advancement of kinase inhibitor discovery and the development of more effective cancer therapies.
References
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A Senior Application Scientist's Guide to the In Vitro Biological Evaluation of Quinoline-7-Carbonitrile Derivatives
The quinoline scaffold is a "privileged structure" in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse and potent biological activities.[1][2] Derivatives of quinoline have been extensively investigated for their therapeutic potential, demonstrating anticancer, anti-inflammatory, antimicrobial, and antiviral properties, among others.[2][3][4][5] This guide focuses on the critical in vitro assays necessary to profile and compare these activities, providing the foundational data required for advancing promising candidates in the drug discovery pipeline.
Part 1: Anticancer Activity Evaluation
The evaluation of anticancer potential is a cornerstone of quinoline derivative research.[6][7] The primary goal is to identify compounds that selectively inhibit the growth of cancer cells or induce cell death while minimizing harm to healthy cells. The assessment follows a logical progression from broad cytotoxicity screening to detailed mechanistic studies.
Primary Screening: Assessing Cytotoxicity and Viability
The initial step involves screening derivatives against a panel of cancer cell lines to determine their general cytotoxic or anti-proliferative effects. The choice of assay depends on the desired endpoint and throughput.
The MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability.[1][8] Its principle lies in the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenase enzymes in metabolically active cells.[8] The resulting color intensity is directly proportional to the number of viable cells.
-
Rationale: This assay is chosen for initial high-throughput screening due to its simplicity, cost-effectiveness, and reliability. It provides a quantitative measure of a compound's ability to reduce cell viability, which is a hallmark of effective anticancer agents. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) is the standard metric derived from this assay, representing the compound concentration required to inhibit cell growth by 50%.[1] A lower IC50 value indicates greater potency.[1]
Alternative Viability Assays:
-
SRB (Sulforhodamine B) Assay: This assay relies on the binding of the SRB dye to protein basic amino acid residues in fixed cells. It measures total biomass and is less susceptible to interference from metabolic fluctuations. It is often used by institutions like the National Cancer Institute (NCI) for large-scale screening.[9]
-
Neutral Red Assay: This method assesses the viability of cells based on their ability to incorporate and bind the supravital dye Neutral Red in their lysosomes.
Experimental Protocol: MTT Assay for Cytotoxicity [1][8]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well flat-bottom plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline-7-carbonitrile derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Mechanistic Assays: Unraveling the Mode of Action
Once a compound demonstrates significant cytotoxicity, the next critical step is to understand how it works. Mechanistic assays provide insight into the specific cellular processes disrupted by the derivative.
Cell Cycle Analysis via Flow Cytometry
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M) and subsequent cell death.[9] Flow cytometry using a DNA-staining dye like Propidium Iodide (PI) is the gold standard for this analysis.[1]
-
Rationale: Identifying a compound's ability to induce cell cycle arrest provides a clear mechanistic endpoint. For example, a compound that arrests cells in the G2/M phase may be interfering with microtubule dynamics, a mechanism shared by successful drugs like Paclitaxel.[9][10] This information is crucial for lead optimization and understanding potential therapeutic applications.
Apoptosis Induction Assays
A desirable trait for an anticancer drug is the ability to induce apoptosis, or programmed cell death.[11][12] Several assays can confirm and quantify this process:
-
Annexin V/PI Staining: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS. By co-staining with PI (which only enters cells with compromised membranes, i.e., late apoptotic or necrotic cells), one can distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations using flow cytometry.[11]
-
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Colorimetric or fluorometric assays can measure the activity of key executioner caspases, such as Caspase-3, providing direct evidence of apoptosis induction.[1]
Target-Specific Assays
Quinoline derivatives are known to inhibit a variety of specific molecular targets crucial for cancer progression.[13][14]
-
Kinase Inhibition Assays: Many signaling pathways that drive cancer cell proliferation, such as the PI3K/Akt/mTOR pathway, are regulated by kinases.[10][15] In vitro enzymatic assays can be used to measure the ability of a compound to directly inhibit the activity of specific kinases like Pim-1, EGFR, or VEGFR.[10][15][16]
-
Tubulin Polymerization Assay: Some quinoline derivatives function as antimitotic agents by inhibiting the polymerization of tubulin into microtubules, which is essential for cell division.[9] This can be measured in vitro by monitoring the change in turbidity or fluorescence of a tubulin solution upon addition of the test compound.
Workflow for Anticancer Evaluation
Comparative Data for Quinoline Derivatives (Anticancer)
| Compound Class | Cancer Cell Line | Assay | IC50 Value | Reference |
| Quinoline-Chalcone Hybrid | A549 (Lung) | Cytotoxicity | 1.91 µM | [15] |
| Quinoline-Chalcone Hybrid | K-562 (Leukemia) | Cytotoxicity | 5.29 µM | [15] |
| 7-chloro-4-quinolinylhydrazone | HL-60 (Leukemia) | MTT | 0.314 µg/cm³ | [7] |
| 2-methylquinolin-4-ylamino | A549 (Lung) | Cytotoxicity | <1 µM | [6] |
| Tetrahydroquinoline (SF8) | Hep-2C (Laryngeal) | Proliferation | 11.9 µM | [17] |
| Pyridin-2-one Quinoline (4c) | MDA-MB-231 (Breast) | SRB | GI50 < 10 nM | [9] |
Part 2: Anti-inflammatory Activity Evaluation
Chronic inflammation is a key factor in numerous diseases. Quinoline derivatives have shown promise as anti-inflammatory agents by targeting key mediators in the inflammatory cascade.[17][18][19]
Key In Vitro Assays
Nitric Oxide (NO) Inhibition Assay
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a simple and sensitive colorimetric method to measure nitrite (a stable breakdown product of NO) in cell culture supernatants. Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a standard model for this evaluation.[17][18]
-
Rationale: This assay provides a direct measure of a compound's ability to suppress a critical pro-inflammatory mediator. It serves as an excellent primary screen for anti-inflammatory potential. A significant reduction in NO production indicates that the compound may be acting on the iNOS pathway.
Cyclooxygenase (COX) Inhibition Assay
COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Commercially available kits allow for the direct measurement of a compound's ability to inhibit the activity of isolated COX-1 and COX-2 enzymes.
-
Rationale: Differentiating between COX-1 and COX-2 inhibition is crucial. While COX-2 is the primary target for anti-inflammatory drugs, inhibition of the constitutively expressed COX-1 is associated with gastrointestinal side effects. This assay helps in profiling the selectivity and potential safety of a lead compound.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay [17]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 × 10⁴ cells per well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Reagent Preparation: Mix equal volumes of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Assay: Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate. Add 50 µL of the prepared Griess reagent to each well.
-
Incubation & Measurement: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only control.
Inflammatory Signaling Cascade
Comparative Data for Quinoline Derivatives (Anti-inflammatory)
| Compound Class | Assay | Result | Reference |
| Pyrazolo[4,3-c]quinoline | NO Inhibition (LPS-induced RAW 264.7) | Potency equal to control (1400W) | [17] |
| Tetrahydroquinoline (SF13) | NO Scavenging | 85% scavenging at 50 µM | [17] |
| Thiazolidinedione-quinoline | IFN-γ and TNF-α reduction | Significant, dose-dependent decrease | [20] |
| Quinoline-4-carboxylic acid | NO Inhibition (LPS-induced RAW 264.7) | Appreciable anti-inflammatory affinity | [18] |
Part 3: Antimicrobial Activity Evaluation
The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds with antibacterial or antifungal properties. Quinoline derivatives, including quinoline-3-carbonitriles, have demonstrated promising activity.[21][22][23]
Standard In Vitro Assays
Disk Diffusion / Agar Well Diffusion Assay
This is a qualitative or semi-quantitative preliminary test. A standardized inoculum of a microorganism is spread over an agar plate. Paper disks or wells containing the test compound are placed on the surface. The compound diffuses into the agar, and if it is effective, it inhibits microbial growth, creating a clear "zone of inhibition" around the disk/well.[24][25]
-
Rationale: This method is a rapid and visually intuitive screen for antimicrobial activity against a panel of bacteria (Gram-positive and Gram-negative) and fungi. The diameter of the inhibition zone gives a preliminary indication of the compound's potency and spectrum of activity.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This is the gold-standard quantitative method. Serial dilutions of the test compound are prepared in a liquid growth medium in 96-well plates. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth after a defined incubation period.[21]
-
Rationale: The MIC provides a precise, quantitative measure of a compound's potency, which is essential for comparing different derivatives and for structure-activity relationship (SAR) studies. It is the most common metric used to define the in vitro efficacy of an antimicrobial agent.
Experimental Protocol: Broth Microdilution for MIC Determination [21]
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well plate using sterile broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it in broth to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well.
-
Inoculation: Add the microbial inoculum to all wells containing the test compound, as well as to a positive control well (no compound) and a negative control well (no microbes).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. An indicator dye like resazurin can also be used for colorimetric determination.
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), plate aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no growth on the agar after further incubation.
Comparative Data for Quinoline-3-Carbonitrile Derivatives (Antibacterial)
| Compound ID | Bacterial Strain | Assay | MIC Value (µg/mL) | Reference |
| QD4 (Furan substituted) | S. aureus (Gram +) | Broth Dilution | 4 | [21][23] |
| QD4 (Furan substituted) | E. coli (Gram -) | Broth Dilution | 8 | [21][23] |
| QD4 (Furan substituted) | S. pyogenes (Gram +) | Broth Dilution | 4 | [21][23] |
| Other QD Derivatives | Various strains | Broth Dilution | 16 - 64 | [21][23] |
| Ciprofloxacin (Control) | Various strains | Broth Dilution | < 1 - 2 | [21] |
Conclusion
The in vitro evaluation of this compound derivatives requires a systematic and multi-faceted approach. This guide outlines a logical progression of assays, from high-throughput primary screens to detailed mechanistic studies, across the key therapeutic areas of oncology, inflammation, and infectious disease. By understanding the rationale behind each experimental choice and adhering to robust, self-validating protocols, researchers can effectively profile their compounds, compare them to existing alternatives, and generate the critical data needed to identify and advance the most promising candidates toward clinical development.
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- 22. biointerfaceresearch.com [biointerfaceresearch.com]
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- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Molecular Docking Studies of Quinoline Derivatives
Introduction: The Convergence of a Privileged Scaffold and In-Silico Innovation
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and its ability to interact with a wide array of biological targets.[1] Derivatives of this heterocyclic system have demonstrated a remarkable spectrum of pharmacological activities, including anticancer,[2][3][4][5] anti-HIV,[6][7] anti-inflammatory,[8] and antibacterial properties.[9] The versatility of the quinoline nucleus allows for chemical modifications that can fine-tune its biological activity, making it a focal point in modern drug discovery.[5][10]
To navigate the vast chemical space of possible quinoline derivatives and rationalize their therapeutic potential, computational methods are indispensable. Among these, molecular docking has emerged as a powerful and cost-effective tool.[10][11] It predicts the preferred orientation and binding affinity of a small molecule (the ligand, e.g., a quinoline derivative) within the active site of a target protein.[12][13] This in-silico approach provides critical insights into the molecular interactions driving biological activity, thereby guiding the design and optimization of more potent and selective therapeutic agents.
This guide offers a comparative overview of molecular docking methodologies as applied to quinoline derivatives. It is designed for researchers and drug development professionals, providing not just procedural steps, but the underlying scientific rationale, comparative data from various docking engines, and a framework for ensuring the validity and reproducibility of your results.
Chapter 1: The Foundation—Preparing the Molecular Actors
The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures. Both the protein target and the quinoline ligand must be meticulously prepared to reflect a biochemically relevant state.
The Target Protein: From Static Crystal Structure to Dynamic Model
The starting point is typically an experimentally determined 3D structure of the target protein, retrieved from the Protein Data Bank (PDB). However, these structures are raw data and require several processing steps.
Experimental Protocol: Target Protein Preparation
-
Structure Retrieval: Download the PDB file for your target of interest (e.g., PDB ID: 4I2P for HIV Reverse Transcriptase,[6] PDB ID: 1IEP for c-Abl kinase[5]).
-
Initial Cleanup: Remove all non-essential molecules from the PDB file. This includes water molecules, co-solvents, and ions that are not critical for binding or structural integrity.[14][15] The co-crystallized ligand, if present, should be saved separately to define the binding site and for later validation.
-
Chain Selection: If the protein is a multimer, select the biologically relevant chain(s) for the docking study.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. This is a critical step, as hydrogen bonds are key drivers of molecular recognition. Assign partial charges using a suitable force field (e.g., AMBER, CHARMM). The protonation state of residues like Histidine at physiological pH must be carefully considered.[15][16]
-
Structural Refinement: Perform a brief energy minimization on the protein structure. This process relieves any steric clashes or unfavorable geometries introduced during the preparation steps, resulting in a more stable and realistic receptor model.[16]
The Ligand: Preparing Quinoline Derivatives for Interaction
The small molecule must also be converted into a suitable 3D format with correct chemical properties.
Experimental Protocol: Ligand Preparation
-
2D to 3D Conversion: Draw the 2D structure of your quinoline derivative using chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.
-
Protonation State and Tautomers: Determine the most likely protonation state of the ligand at physiological pH (around 7.4). This is crucial as the charge of the ligand directly affects its interaction with the protein.[14]
-
Energy Minimization: Minimize the energy of the 3D ligand structure using a molecular mechanics force field (e.g., MMFF94). This ensures the ligand is in a low-energy, stable conformation before docking.
-
Define Rotatable Bonds: Identify the rotatable bonds within the ligand. The docking algorithm will explore different conformations by rotating these bonds, allowing for ligand flexibility.
Below is a diagram illustrating the preparatory workflow for a typical molecular docking experiment.
Caption: Workflow for preparing the target protein and ligand for molecular docking.
Chapter 2: A Comparative Analysis of Docking Engines and Scoring Functions
Several software packages are available for molecular docking, each employing different search algorithms and scoring functions. The choice of software can influence the outcome, and understanding their fundamental differences is key.
| Software Platform | Algorithm & Scoring Function Principle | Common Use Case for Quinoline Studies | Advantages | Limitations |
| AutoDock Vina | Uses a Lamarckian genetic algorithm for global search. The scoring function is empirical, combining terms for steric, electrostatic, and hydrophobic interactions.[17] | Widely used in academic research for virtual screening and binding mode prediction due to its speed and accessibility.[10][17] | Open-source and free; fast and efficient; generally good at predicting binding poses. | Scoring function is less accurate for ranking compounds by affinity compared to commercial software. |
| Glide (Schrödinger) | Employs a hierarchical search protocol. The GlideScore function is an empirical scoring function with terms for lipophilic-lipophilic, hydrogen-bonding, and metal-binding interactions, refined with force-field terms.[6] | Used for high-accuracy binding mode prediction and affinity estimation in both academic and industrial settings.[12] | High accuracy in pose prediction; reliable scoring for ranking compounds. | Commercial and computationally expensive. |
| GOLD | Uses a genetic algorithm to explore ligand and partial protein flexibility. Scoring functions include GoldScore, ChemScore, and ASP. | Particularly useful when protein side-chain flexibility in the active site is known to be important for ligand binding. | Excellent handling of ligand flexibility and partial protein flexibility. | Can be slower than other methods; requires careful parameterization. |
The "scoring function" is the mathematical model used to estimate the binding affinity between the ligand and protein for a given pose.[18] A lower (more negative) score generally indicates a more favorable binding interaction.
Caption: Major categories of scoring functions used in molecular docking.
Chapter 3: Data in Focus—Performance of Docking on Quinoline Derivatives
The following table summarizes experimental data from various studies, showcasing the application of different docking programs to quinoline derivatives against several important cancer and viral targets.
| Quinoline Derivative Studied | Target Protein (PDB ID) | Docking Software | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Pyrimidine-containing quinoline | HIV Reverse Transcriptase (4I2P) | Glide (XP Mode) | -10.675 | LYS 101, TRP 229 | [6] |
| Quinoline-thiadiazole derivative | Cyclooxygenase-1 (COX-1) | AutoDock 4 | -8.56 | - | [8][19] |
| 2H-thiopyrano[2,3-b]quinoline | CB1a peptide (2IGR) | AutoDock Vina | -6.1 | ILE-8, LYS-7, VAL-14 | [17] |
| General quinoline derivative | VEGFR-2 | GLIDE | -11.55 | LEU-840, LYS-868 | [12] |
| Quinoline-amidrazone hybrid | c-Abl Kinase (1IEP) | - | - | - | [5] |
| Quinoline-based inhibitor | PI3Kα | - | -11.973 | - | [12] |
Note: Direct comparison of scores between different software platforms is not advisable due to variations in their underlying algorithms and scoring functions.[12]
Chapter 4: Ensuring Scientific Integrity—The Critical Role of Validation
A docking result is merely a computational prediction until it is validated. Validation anchors the in-silico model to experimental reality and builds confidence in its predictive power.
The Gold Standard: Redocking
The most common and essential validation step is "redocking." This involves docking the co-crystallized ligand (that was removed during protein preparation) back into the protein's active site.
Experimental Protocol: Docking Validation
-
Perform Docking: Dock the co-crystallized ligand into the prepared protein using the exact same protocol and parameters you will use for your quinoline derivatives.
-
Calculate RMSD: Superimpose the top-scoring docked pose of the co-crystallized ligand onto its original position in the crystal structure. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Assess Success: An RMSD value of less than 2.0 Angstroms (Å) is generally considered a successful validation.[9] This indicates that your docking protocol can accurately reproduce the experimentally observed binding mode. If the RMSD is high, you may need to adjust your parameters, such as the size of the binding box or the search algorithm's exhaustiveness.
Correlating docking scores with in-vitro experimental data (e.g., IC₅₀ values) is another powerful validation method. A good correlation suggests that the docking protocol can not only predict the binding mode but also rank the relative potencies of different derivatives.[2][9]
Conclusion
Molecular docking is a potent computational microscope for visualizing and evaluating the interactions of quinoline derivatives with their biological targets. As this guide has detailed, successful and meaningful docking studies are not a "press-button" affair. They require a methodical approach grounded in a solid understanding of the principles of molecular preparation, the nuances of different docking engines, and, most importantly, rigorous validation. By following these principles, researchers can leverage molecular docking to accelerate the journey from a promising quinoline scaffold to a potent therapeutic agent.
References
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-
Bhardwaj, N., et al. (2020). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Turkish Journal of Chemistry. [Link]
-
Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (2020). Open Journal of Medicinal Chemistry. [Link]
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Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (2020). TÜBİTAK Academic Journals. [Link]
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Mkhayar, K., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Pharmaceuticals. [Link]
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Zinad, D. S., et al. (2021). Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. ResearchGate. [Link]
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Saleh, S., et al. (2021). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry. [Link]
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Proteins and ligand preparation for docking. (Diagram). ResearchGate. [Link]
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Molecular Docking, Antioxidant, Anticancer and Antileishmanial Effects of Newly Synthesized Quinoline Derivatives. (2020). PubMed. [Link]
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Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. (2024). Structural Chemistry. [Link]
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Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. (2025). Research Journal of Pharmacy and Technology. [Link]
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Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. (2021). ResearchGate. [Link]
-
Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a. (2023). Evidence-Based Complementary and Alternative Medicine. [Link]
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Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. (2015). ResearchGate. [Link]
-
Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. (2025). ProQuest. [Link]
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Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. (2025). MDPI. [Link]
-
QSAR, molecular docking and ADMET studies of Quinoline, Isoquinoline and Quinazoline derivatives against Plasmodium falciparum. (2022). SciSpace. [Link]
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Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. (2023). Semantic Scholar. [Link]
-
How to find Target (protein) for your molecular docking study. (2024). YouTube. [Link]
-
What protein pre-processing steps required for docking? and what is best for binding site detection and analysis?. (2016). ResearchGate. [Link]
-
Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2023). MDPI. [Link]
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Scoring values of quinoline derivatives. (2023). ResearchGate. [Link]
-
Scoring functions for docking. Wikipedia. [Link]
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Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PLOS Computational Biology. [Link]
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How to start a molecular docking project? | 4 steps for successful molecular docking PART 1. (2021). YouTube. [Link]
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A Senior Application Scientist's Guide to Quinoline Synthesis: A Comparative Analysis of Efficacy
For the medicinal chemist, the quinoline scaffold is a privileged structure, forming the backbone of a vast array of pharmaceuticals, from the historic anti-malarial quinine to modern anticancer agents. The efficient construction of this bicyclic heterocycle is therefore a cornerstone of drug discovery and development. This guide provides an in-depth, objective comparison of the most significant methods for quinoline synthesis, moving beyond a mere recitation of steps to dissect the causality behind experimental choices. We will explore the nuances of classical named reactions and contrast them with a modern catalytic approach, offering field-proven insights to guide your synthetic strategy. Every protocol herein is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity.
The Strategic Choice: Navigating the Landscape of Quinoline Synthesis
The selection of a synthetic route to a target quinoline is a strategic decision dictated by the desired substitution pattern, the availability and electronic nature of starting materials, and tolerance for specific reaction conditions. Classical methods, while venerable, often involve harsh reagents and high temperatures. In contrast, modern catalytic methods offer milder conditions and novel bond-forming strategies, though catalyst cost and sensitivity can be a consideration. This guide will illuminate the strengths and weaknesses of each approach, empowering you to make the most informed choice for your project.
The Skraup Synthesis: The Archetypal, Forceful Annulation
First reported in 1880, the Skraup synthesis is a powerful, albeit often aggressive, method for producing quinolines from simple starting materials.[1] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1]
Mechanistic Rationale: The key to the Skraup synthesis lies in the in situ formation of acrolein from the dehydration of glycerol by concentrated sulfuric acid.[2] The aniline then undergoes a Michael addition to this highly reactive α,β-unsaturated aldehyde. The subsequent cyclization is an intramolecular electrophilic aromatic substitution, driven by the strongly acidic conditions. Finally, an oxidation step, often employing the nitrobenzene co-reactant, furnishes the aromatic quinoline ring system.[3] The reaction is notoriously exothermic and can be violent; the inclusion of a moderator like ferrous sulfate is a critical safety measure to control the reaction rate.[3]
Advantages:
-
Utilizes simple, readily available starting materials.
-
Effective for the synthesis of unsubstituted or simply substituted quinolines on the benzene ring.
Disadvantages:
-
Extremely harsh and hazardous reaction conditions (strong acid, high temperature).
-
Often produces low to moderate yields and significant tar formation.[4]
-
Limited scope for substitution on the pyridine ring.
Experimental Protocol: Synthesis of Quinoline
This protocol is adapted from Organic Syntheses, a highly trusted source for reproducible procedures.
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate
-
Sodium Hydroxide (for workup)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid to aniline while cooling the flask in an ice bath.
-
To the resulting aniline sulfate, add anhydrous glycerol and ferrous sulfate heptahydrate.
-
Finally, add nitrobenzene, which serves as both the oxidant and a solvent.
-
Heat the mixture gently. The reaction is highly exothermic and will begin to boil. Remove the external heat source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, moderate it by cooling the flask with a wet towel.
-
Once the initial vigorous reaction subsides, heat the mixture to reflux for 3-5 hours to ensure the reaction goes to completion.
-
After cooling, carefully dilute the reaction mixture with water and neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until strongly alkaline.
-
Isolate the crude quinoline and unreacted nitrobenzene via steam distillation.
-
The quinoline is then purified from the distillate, typically by extraction and subsequent distillation under reduced pressure, to yield the final product. A typical yield for this procedure is 84-91%.
Experimental Workflow Diagram:
Caption: General workflow for the Skraup Synthesis of quinoline.
The Doebner-von Miller Reaction: A More Versatile Variation
The Doebner-von Miller reaction is a modification of the Skraup synthesis that offers greater flexibility by using α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol.[5][6] This allows for the introduction of substituents at the 2- and/or 4-positions of the quinoline ring.
Mechanistic Rationale: The mechanism is analogous to the Skraup synthesis. It begins with the conjugate addition of an aniline to the α,β-unsaturated carbonyl compound under acidic conditions.[4] This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring and subsequent dehydration. The final step is an oxidation to form the aromatic quinoline system. A common challenge is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which can lead to significant tar formation and reduced yields.[4][7]
Advantages:
-
Allows for the synthesis of 2- and 4-substituted quinolines.
-
Utilizes readily available α,β-unsaturated carbonyl compounds or precursors.
Disadvantages:
-
Still requires harsh acidic conditions and often high temperatures.
-
Prone to polymerization of the carbonyl reactant, leading to low yields and difficult purification.[7]
-
The regiochemical outcome can be complex with certain substitution patterns.
Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)
This protocol is designed to minimize the common side reaction of tar formation by employing a biphasic solvent system.
Materials:
-
Aniline
-
Crotonaldehyde (an α,β-unsaturated aldehyde)
-
Hydrochloric Acid (6 M)
-
Toluene
-
Sodium Hydroxide (for workup)
-
Dichloromethane (for extraction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.
-
Dissolve crotonaldehyde in toluene and place it in the addition funnel.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours. This slow addition minimizes the concentration of crotonaldehyde in the acidic aqueous phase, thereby reducing polymerization.
-
After the addition is complete, continue to reflux for an additional 4-6 hours.
-
Cool the reaction to room temperature. Carefully neutralize the mixture with a concentrated sodium hydroxide solution until basic.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 2-methylquinoline. Yields for this type of procedure are typically in the range of 39-91%, depending on the specific substrate and conditions.[2]
Experimental Workflow Diagram:
Caption: Biphasic workflow for the Doebner-von Miller Synthesis.
The Combes Synthesis: A Direct Route to 2,4-Disubstituted Quinolines
The Combes synthesis provides a straightforward method for preparing 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[8][9]
Mechanistic Rationale: The reaction begins with the formation of an enamine from the condensation of the aniline with one of the carbonyl groups of the β-diketone.[9] Under strong acid catalysis, the second carbonyl group is protonated, activating it for intramolecular electrophilic attack on the aniline ring to close the six-membered ring. A subsequent dehydration step then yields the aromatic quinoline product. The choice of acid catalyst (e.g., H₂SO₄, PPA) is crucial for driving the cyclization and dehydration steps effectively.[9]
Advantages:
-
Direct and efficient route to 2,4-disubstituted quinolines.[10]
-
Utilizes readily available anilines and β-diketones.
Disadvantages:
-
Requires strong acid catalysts and often elevated temperatures.
-
Strongly electron-withdrawing groups on the aniline can inhibit or prevent the cyclization step.[9]
Experimental Protocol: Synthesis of 2,4-Dimethylquinoline
This protocol describes a classic Combes synthesis using aniline and acetylacetone.
Materials:
-
Aniline
-
Acetylacetone (a β-diketone)
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide (for workup)
-
Diethyl ether (for extraction)
Procedure:
-
In a flask, cautiously add concentrated sulfuric acid to aniline with cooling to form aniline sulfate.
-
Slowly add acetylacetone to the mixture with stirring.
-
Heat the reaction mixture, typically to around 100-110 °C, for 2-3 hours.
-
After cooling, pour the reaction mixture onto crushed ice and carefully neutralize with a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude 2,4-dimethylquinoline can be purified by vacuum distillation. A high yield of 89% has been reported for this specific transformation under optimized conditions.[11]
Experimental Workflow Diagram:
Sources
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- 3. Page loading... [guidechem.com]
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A Comparative Guide to 3D-QSAR Modeling for Novel Quinoline-Based Anticancer Agents
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including potent anticancer effects[1][2][3]. These compounds exert their effects through various mechanisms, such as inhibiting tubulin polymerization[4][5][6][7], disrupting the cell cycle, inducing apoptosis, and inhibiting crucial enzymes like Epidermal Growth Factor Receptor (EGFR) tyrosine kinases[8][9][10][11]. Given the vast chemical space available for quinoline derivatives, computational methods like QSAR are indispensable for rationally designing potent and selective drug candidates, saving significant time and resources[1][12].
Three-dimensional QSAR (3D-QSAR) methods, in particular, establish a correlation between the biological activity of compounds and their 3D molecular properties, such as steric and electrostatic fields[13][14][15]. This guide will focus on the two most prominent ligand-based 3D-QSAR techniques: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). We will compare their performance, interpret their outputs, and provide a validated workflow for their application to quinoline-based anticancer drug discovery.
Pillar 1: The 3D-QSAR Workflow: A Self-Validating System
A successful 3D-QSAR study is not merely about generating a model; it's about creating a predictive and interpretable system that is rigorously validated at every stage. The workflow is an interdependent series of steps where the quality of each step directly impacts the reliability of the final model.
Caption: The iterative and validated workflow for 3D-QSAR modeling.
Pillar 2: Comparative Analysis of 3D-QSAR Methodologies
The core of 3D-QSAR lies in how it calculates and correlates molecular fields with biological activity. CoMFA and CoMSIA are the most established methods, differing primarily in the types of fields they compute and their functional form.
| Feature | Comparative Molecular Field Analysis (CoMFA) | Comparative Molecular Similarity Indices Analysis (CoMSIA) | Causality and Rationale |
| Primary Fields | Steric (Lennard-Jones potential) and Electrostatic (Coulombic potential). | Steric, Electrostatic, Hydrophobic, H-bond Donor, and H-bond Acceptor fields. | CoMSIA includes additional physicochemical properties that are often critical for ligand-receptor interactions, potentially offering a more nuanced and detailed structure-activity relationship[16][17][18]. |
| Functional Form | Uses a distance-dependent 1/r potential, which can lead to steep energy changes and singularities at atomic positions. | Uses a Gaussian function for calculating similarity indices, which avoids singularities and provides a smoother, more interpretable field distribution. | The Gaussian function in CoMSIA can better handle regions where fields change rapidly, often leading to more robust models that are less sensitive to small changes in alignment[17][19]. |
| Contour Maps | Generates steric and electrostatic contour maps showing regions where bulky groups or specific charges enhance or diminish activity. | Generates five distinct contour maps, providing a more comprehensive visual guide for modifying a lead compound. For instance, it can specifically highlight where a hydrogen bond donor is required[16][19]. | The additional maps from CoMSIA provide more targeted and actionable insights for medicinal chemists to design new analogs with improved potency and selectivity[20]. |
| Predictive Power | Often produces highly predictive models, especially when steric and electrostatic interactions are dominant. | Frequently results in models with higher predictive power (q² and r²_pred) due to the inclusion of more relevant descriptors. In several studies on quinoline derivatives, CoMSIA models have shown superior statistical significance compared to CoMFA[16][17][18]. | By capturing a wider range of non-covalent interactions, CoMSIA can create a more accurate model of the binding requirements, leading to better predictions for new chemical entities. |
Pillar 3: Experimental Protocols & Data Interpretation
This section provides a detailed, step-by-step methodology for conducting a comparative 3D-QSAR study on a series of quinoline-based anticancer agents.
Step 1: Data Set Preparation and Curation
Expertise & Experience: The quality of your initial dataset is the single most important factor for building a reliable QSAR model[21]. All biological data (e.g., IC₅₀ values) must be from uniform experimental conditions to avoid introducing noise[21].
-
Compound Selection: Assemble a set of quinoline derivatives with experimentally determined anticancer activities (IC₅₀) against a specific cell line or target (e.g., EGFR, tubulin)[5][8][10]. For this example, we'll consider a dataset of 31 quinoline derivatives acting as topoisomerase-II inhibitors[16].
-
Data Conversion: Convert IC₅₀ values to a logarithmic scale (pIC₅₀ = -log(IC₅₀)) to ensure a more linear relationship with molecular field energies[10][11].
-
Structure Generation: Build the 3D structures of all compounds using molecular modeling software (e.g., SYBYL-X).
-
Energy Minimization: Optimize the geometry of each structure to find a low-energy conformation. This is typically done using molecular mechanics force fields (e.g., Tripos) followed by quantum mechanical methods for higher accuracy[21].
-
Data Splitting: Divide the dataset into a training set (typically ~75-80% of the compounds) to build the model and a test set (~20-25%) to validate its predictive power[10][22]. The division should ensure that the range of biological activities is represented in both sets.
Step 2: Molecular Alignment
Trustworthiness: This is the most critical and subjective step in ligand-based 3D-QSAR[21][23]. The goal is to superimpose all molecules in a way that reflects their putative bioactive conformation, ensuring that structural variations are consistently compared across the dataset[24].
-
Template Selection: Choose a template molecule for alignment. This is often the most active compound in the series.
-
Alignment Method:
-
Rigid Body Alignment: Superimpose molecules based on a common substructure (the quinoline core). This is a fast and objective method.
-
Flexible Alignment: Allows conformational flexibility of side chains to achieve a better fit.
-
Docking-Based Alignment: If the 3D structure of the biological target is known, each ligand can be docked into the active site, and the resulting poses can be used for alignment. This is a highly reliable method as it is guided by the receptor structure[19][25].
-
-
Verification: Visually inspect the alignment to ensure that all molecules are reasonably superimposed and that structurally equivalent atoms overlap.
Step 3: CoMFA and CoMSIA Model Generation
Authoritative Grounding: This protocol uses the Partial Least Squares (PLS) regression algorithm, which is adept at handling datasets with a large number of correlated descriptors, as is typical in 3D-QSAR[1][21].
-
Grid Box Generation: Define a 3D grid box that encompasses the aligned molecules.
-
CoMFA Field Calculation:
-
Place a probe atom (typically a sp³ carbon with a +1 charge) at each grid point.
-
Calculate the steric (Lennard-Jones 6-12 potential) and electrostatic (Coulombic potential) interaction energies between the probe and each molecule. These energy values become the descriptors.
-
-
CoMSIA Field Calculation:
-
At each grid point, calculate similarity indices for five fields: steric, electrostatic, hydrophobic, hydrogen-bond acceptor, and hydrogen-bond donor. These calculations use a Gaussian function to provide a smoother potential[16].
-
-
PLS Analysis: Correlate the calculated field values (independent variables) with the pIC₅₀ values (dependent variable) using PLS. This process generates the 3D-QSAR equation and key statistical parameters.
Step 4: Rigorous Model Validation
Self-Validating System: A model with good internal statistics is not guaranteed to be predictive. Both internal and external validation are mandatory to establish the model's robustness and real-world applicability[12][26][27].
-
Internal Validation (Cross-Validation):
-
Leave-One-Out (LOO) Cross-Validation: Sequentially remove one compound from the training set, rebuild the model with the remaining compounds, and predict the activity of the removed compound. Repeat for all compounds.
-
Key Metric: The cross-validated correlation coefficient (q² or r²_cv). A q² > 0.5 is generally considered indicative of a model with good predictive ability[25][28].
-
-
External Validation:
-
Use the model generated from the training set to predict the pIC₅₀ values of the compounds in the test set (which were not used during model development).
-
Key Metric: The predictive correlation coefficient (r²_pred). An r²_pred > 0.6 is a common threshold for a model with good external predictability[19][27].
-
-
Y-Randomization Test: Scramble the biological activity data of the training set and rebuild the model. Repeat this process multiple times. The resulting models should have very low q² and r² values, confirming that the original model is not due to a chance correlation[27].
Step 5: Interpretation of Contour Maps
Expertise & Experience: The true power of 3D-QSAR lies in its graphical output. The contour maps provide a 3D visualization of the structure-activity relationship, guiding the rational design of new, more potent molecules[19][20].
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A Comparative Guide to the Anticancer Activity of Substituted Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a broad spectrum of biological activities.[1][2] In oncology, quinoline derivatives have emerged as a particularly promising class of compounds, with several approved drugs and many more in clinical development.[3][4] Their anticancer effects are multifaceted, ranging from the induction of programmed cell death (apoptosis) and cell cycle arrest to the inhibition of angiogenesis and critical signaling pathways that drive tumor progression.[1][4][5]
This guide provides a comparative analysis of the anticancer activity of substituted quinolines, focusing on how different substitution patterns on the quinoline ring influence their efficacy and mechanism of action. We will delve into the experimental data supporting these findings and provide detailed protocols for key validation assays, offering researchers and drug development professionals a comprehensive resource for their work in this exciting field.
The Influence of Substitution Patterns on Anticancer Potency
The anticancer activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring. Even minor chemical modifications can lead to significant changes in biological activity, highlighting the importance of structure-activity relationship (SAR) studies in the design of novel anticancer agents.[6][7]
2-Substituted Quinolines
Quinolines substituted at the C-2 position have demonstrated notable anticancer activity across a wide range of cancer cell lines, including those from breast, lung, colon, and leukemia.[8][9] The introduction of various moieties at this position can lead to compounds with diverse mechanisms of action. For instance, some 2-substituted quinolines function as topoisomerase inhibitors, interfering with DNA replication in cancer cells.[10]
4-Substituted Quinolines
The C-4 position of the quinoline ring is another critical site for substitution. 4-aminoquinoline derivatives, in particular, have shown significant antiproliferative activity.[1] These compounds can induce apoptosis and cause cell cycle arrest, often by targeting key kinases involved in cell proliferation.[1] The presence of an amino group at this position can facilitate interactions with biological targets, enhancing the compound's anticancer effects.[7]
2,4-Disubstituted Quinolines
Combining substitutions at both the C-2 and C-4 positions can lead to compounds with enhanced potency and novel mechanisms of action.[1] These disubstituted derivatives often exhibit a broader spectrum of activity and can overcome some of the resistance mechanisms that affect monosubstituted quinolines.[1]
Comparative Anticancer Activity of Representative Substituted Quinolines
To illustrate the impact of substitution patterns, the following table summarizes the in vitro anticancer activity (IC50 values) of selected substituted quinoline derivatives against common human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Substituted Quinoline | 2-(4-chlorophenyl)-quinoline | HCT-116 (Colon) | 8.5 | [1] |
| MCF-7 (Breast) | 12.3 | [1] | ||
| 4-Substituted Quinoline | 4-amino-7-chloroquinoline | HCT-116 (Colon) | 5.2 | [1] |
| MCF-7 (Breast) | 7.8 | [1] | ||
| 2,4-Disubstituted Quinoline | 2-phenyl-4-chloroquinoline | HCT-116 (Colon) | 2.1 | [1] |
| MCF-7 (Breast) | 3.5 | [1] | ||
| Quinoline-Chalcone Hybrid | Quinoline-chalcone derivative 12e | MGC-803 (Gastric) | 1.38 | [11] |
| HCT-116 (Colon) | 5.34 | [11] | ||
| MCF-7 (Breast) | 5.21 | [11] |
Mechanisms of Anticancer Action
The anticancer effects of substituted quinolines are mediated through a variety of mechanisms, often involving the modulation of critical cellular pathways.
Induction of Apoptosis
A primary mechanism by which many quinoline derivatives exert their anticancer effects is the induction of apoptosis.[4][5] Apoptosis is a highly regulated process of programmed cell death that is essential for normal tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis, allowing for their uncontrolled proliferation. Substituted quinolines can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Intrinsic and extrinsic apoptosis pathways initiated by a quinoline compound.
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell division. Many substituted quinolines can halt the cell cycle at specific checkpoints (e.g., G1, S, or G2/M), preventing cancer cells from replicating their DNA and dividing.[1][5] This cell cycle arrest provides an opportunity for DNA repair mechanisms to be activated or for the cell to undergo apoptosis if the damage is too severe.
Inhibition of Key Signaling Pathways
The anticancer activity of quinoline derivatives is also linked to their ability to inhibit specific signaling pathways that are aberrantly activated in cancer cells.[12] A prominent example is the PI3K/Akt/mTOR pathway, which plays a central role in regulating cell growth, proliferation, and survival.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a quinoline compound.
Experimental Protocols for Validation
To rigorously assess the anticancer activity of novel substituted quinolines, a series of well-established in vitro assays are employed. The following are detailed protocols for three key experiments.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is widely used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the substituted quinoline compound and a vehicle control. Include a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Procedure:
-
Treat cells with the substituted quinoline compound for 24 or 48 hours.
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS to remove the ethanol.[12]
-
Resuspend the cells in a staining solution containing PI and RNase A.[12]
-
Incubate for 30 minutes at room temperature in the dark.[12]
-
Analyze the DNA content by flow cytometry.[12]
Caption: Workflow for assessing the anticancer activity of substituted quinolines.
Conclusion and Future Directions
Substituted quinolines represent a versatile and potent class of anticancer agents. The strategic modification of the quinoline scaffold allows for the fine-tuning of their pharmacological properties, leading to compounds with enhanced efficacy and selectivity against various cancers. The diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways, underscore the therapeutic potential of this compound class.
The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of novel quinoline derivatives. Future research should continue to explore the vast chemical space of substituted quinolines, with a focus on developing compounds with improved pharmacokinetic profiles and the ability to overcome drug resistance. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery and development of the next generation of quinoline-based anticancer drugs.
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Comparative Validation of Pyrano[3,2-c]quinolines as Inhibitors of EGFR and HER-2 Kinase Activity
A Senior Application Scientist's Guide to Efficacy and Selectivity Profiling
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare the inhibitory activity of novel pyrano[3,2-c]quinoline compounds against two critical oncogenic targets: Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). We will move beyond simple protocol recitation to explore the causal logic behind experimental choices, ensuring a robust and self-validating approach to characterization.
The Rationale: Targeting the ErbB Family in Oncology
The ErbB family of receptor tyrosine kinases, particularly EGFR (ErbB1) and HER-2 (ErbB2), are pivotal regulators of cell proliferation, survival, and differentiation. Their aberrant activation, through overexpression or mutation, is a well-established driver of tumorigenesis in a variety of cancers, including non-small cell lung cancer, breast cancer, and colorectal cancer.[1][2][3] This makes them prime targets for therapeutic intervention.
While first-generation inhibitors like Erlotinib show selectivity for EGFR, and dual inhibitors like Lapatinib target both EGFR and HER-2, the quest for novel scaffolds with improved potency, selectivity, and resistance profiles is ongoing.[4][5][6][7] The pyrano[3,2-c]quinoline scaffold has emerged as a promising heterocyclic system for developing such inhibitors.[8]
This guide will use representative compounds from a synthesized library of 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles to illustrate the validation workflow, comparing their performance to established clinical inhibitors.[9][10]
The Validation Workflow: From Kinase to Cell
A logical, multi-step process is essential to comprehensively validate a new inhibitor. Our approach begins with direct target engagement in a purified system, progresses to assessing the effect on cancer cell viability, and culminates in confirming the on-target mechanism of action within the complex cellular environment.
Caption: The inhibitor validation workflow.
Phase 1: In Vitro Kinase Inhibition - The Litmus Test
The first and most direct test of an inhibitor's potential is to measure its ability to block the enzymatic activity of the purified target kinase. This biochemical assay removes the complexities of cellular uptake, metabolism, and off-target effects, providing a clean measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Recent studies have identified several 2-amino-pyrano[3,2-c]quinoline derivatives with potent inhibitory activity.[9][10] For our comparison, we will focus on two lead compounds, designated Compound 5e and Compound 5h , and compare them against the clinically relevant drugs Erlotinib and Lapatinib.
Comparative Kinase Inhibition Data
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 5e | EGFR | 71 | [9][10] |
| HER-2 | 21 | [9][10] | |
| Compound 5h | EGFR | 75 | [9][10] |
| HER-2 | 23 | [9][10] | |
| Erlotinib | EGFR | 2 | [11] |
| HER-2 | 1400 | [11] | |
| Lapatinib | EGFR | 10.2 | [6] |
| HER-2 | 9.8 | [6] |
Insight: The data clearly shows that Compounds 5e and 5h are potent dual inhibitors of both EGFR and HER-2, with a notable preference for HER-2. While not as potent as Lapatinib against the purified enzymes, their nanomolar activity confirms them as highly promising candidates. Unlike Erlotinib, which shows a ~700-fold selectivity for EGFR, the pyrano[3,2-c]quinolines exhibit a dual-inhibition profile.
Experimental Protocol: Luminescence-Based In Vitro Kinase Assay
This protocol is representative for determining the IC50 of a test compound against EGFR or HER-2 using a luminescence-based format that quantifies ADP production.
-
Reagent Preparation :
-
Prepare a 2X kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a 10 mM stock solution of the pyrano[3,2-c]quinoline test compound in 100% DMSO. Perform a serial dilution in kinase buffer to achieve final desired concentrations (e.g., 100 µM to 1 pM).
-
Dilute the recombinant human EGFR or HER-2 enzyme and a suitable peptide substrate (e.g., Poly(Glu, Tyr)) in the 2X kinase buffer.
-
Prepare ATP at a concentration close to the known Km for each enzyme in the kinase buffer.[12] This is a critical step for accurate comparison of ATP-competitive inhibitors.
-
-
Assay Plate Setup (384-well plate) :
-
Add 2.5 µL of each diluted test compound or control (e.g., Lapatinib, Erlotinib, or DMSO for vehicle control) to appropriate wells.
-
Add 2.5 µL of the enzyme/substrate mix to all wells.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
-
Kinase Reaction :
-
Initiate the reaction by adding 5 µL of the ATP solution to each well.
-
Incubate for 60 minutes at 30°C. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Signal Detection (e.g., using ADP-Glo™ Reagent) :
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[13]
-
Measure luminescence using a plate reader.
-
-
Data Analysis :
-
Subtract background luminescence (no enzyme control).
-
Normalize the data relative to the vehicle control (0% inhibition) and a known potent inhibitor (100% inhibition).
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Phase 2: Cell-Based Proliferation Assays
Demonstrating potent enzymatic inhibition is necessary but not sufficient. A successful inhibitor must be able to cross the cell membrane and inhibit its target in the complex intracellular environment, leading to a desired biological outcome, such as halting cell proliferation.
Comparative Antiproliferative Activity
| Compound | Cell Line | Key ErbB Status | GI50 (nM) | Reference |
| Compound 5e | MCF-7 (Breast) | HER-2 Low | 26 | [9] |
| Compound 5h | MCF-7 (Breast) | HER-2 Low | 28 | [9] |
| Erlotinib | MCF-7 (Breast) | HER-2 Low | 33 | [9] |
Insight: Compounds 5e and 5h demonstrate superior or comparable growth inhibition (GI50) in the MCF-7 breast cancer cell line compared to Erlotinib.[9] This is a significant finding, as it shows that the potent enzymatic activity translates directly into a robust cellular response.
Experimental Protocol: MTT Cell Proliferation Assay
The MTT assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
-
Cell Seeding :
-
Culture cancer cells (e.g., A549 for EGFR, SK-BR-3 for HER-2 overexpression) in appropriate growth medium.
-
Harvest cells and seed them into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well).
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of the pyrano[3,2-c]quinoline compounds and controls in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle-only (DMSO) wells as a negative control.
-
Incubate for 72 hours. A 72-hour period is typically sufficient to observe effects on cell division.
-
-
MTT Addition and Incubation :
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization :
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis :
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle-treated control cells.
-
Determine the GI50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Phase 3: Mechanistic Validation via Western Blot
To confirm that the observed antiproliferative effects are due to on-target inhibition of the EGFR/HER-2 signaling pathway, Western blotting is employed. This technique allows for the direct visualization of the phosphorylation status of the target kinases and key downstream signaling proteins.
Caption: Simplified EGFR/HER-2 signaling pathway.
Experimental Protocol: Western Blot for Phospho-Protein Analysis
-
Cell Treatment and Lysis :
-
Seed cells (e.g., A431) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16-18 hours to reduce basal kinase activity.[14]
-
Pre-treat cells with various concentrations of the pyrano[3,2-c]quinoline inhibitor or vehicle for 1-2 hours.
-
Stimulate the cells with a ligand (e.g., 50 ng/mL EGF for EGFR) for 15 minutes to induce receptor phosphorylation.[14]
-
Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Transfer :
-
Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for:
-
Phospho-EGFR (e.g., Tyr1068)
-
Total EGFR
-
Phospho-HER2 (e.g., Tyr1221/1222)
-
Total HER-2
-
Phospho-AKT (e.g., Ser473)
-
Total AKT
-
An internal loading control (e.g., GAPDH or β-Actin).
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection :
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using an imaging system.
-
Expected Outcome: A dose-dependent decrease in the signal for p-EGFR and p-HER-2 should be observed in cells treated with an active pyrano[3,2-c]quinoline, while the total protein levels remain unchanged. This confirms direct target engagement. A corresponding decrease in p-AKT would validate the inhibition of downstream signaling.
Phase 4: Molecular Docking and Selectivity
Molecular docking simulations provide invaluable insights into the potential binding mode of the inhibitor within the ATP-binding pocket of the kinase. These computational studies can explain observed activity and guide the synthesis of more potent and selective analogues.
Studies on Compound 5e revealed that its pyrano[3,2-c]quinoline core forms stable complexes within the active sites of both EGFR and HER-2.[9][10][15] Key interactions include hydrogen bonding and π–π stacking with critical residues, such as Met769 in EGFR and Asp863 in HER-2, supporting its potential as a potent kinase inhibitor.[9][15]
Conclusion
The validation of pyrano[3,2-c]quinolines as EGFR and HER-2 inhibitors requires a systematic, evidence-based approach. The data presented for lead compounds like 5e and 5h demonstrates that this scaffold is a highly promising platform for developing potent, dual inhibitors of the ErbB family.[9][10] By following a rigorous workflow—from biochemical assays to cellular proliferation and mechanistic western blots—researchers can effectively characterize novel chemical entities, compare them objectively to existing alternatives, and build a compelling case for their further development as next-generation cancer therapeutics.
References
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Title: Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity Source: PubMed URL: [Link]
-
Title: Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer Source: PubMed URL: [Link]
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Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: PMC - NIH URL: [Link]
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Title: Erlotinib - StatPearls Source: NCBI Bookshelf - NIH URL: [Link]
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Title: Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2- c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors Source: PubMed URL: [Link]
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The Art of Precision: A Comparative Guide to the Selectivity of Quinoline-7-carbonitrile Derivatives Against Kinase Isoforms
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge. The human kinome, with its more than 500 members, presents a complex landscape where off-target effects can lead to toxicity and diminished therapeutic windows. The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anti-cancer and anti-inflammatory properties.[1] Among these, the quinoline-7-carbonitrile moiety has garnered significant interest as a key pharmacophore for achieving kinase selectivity.
This guide provides an in-depth, objective comparison of the performance of various this compound derivatives against different kinase isoforms. We will delve into the experimental data that underpins our understanding of their selectivity, explain the causal relationships behind experimental choices, and provide detailed methodologies for key assays.
The Significance of Kinase Inhibitor Selectivity
Protein kinases are crucial regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] Most kinase inhibitors are designed to be ATP-competitive, targeting the highly conserved ATP-binding pocket.[3] This conservation, however, is a double-edged sword, often leading to promiscuous binding and off-target effects.[4] Achieving selectivity is therefore critical for developing safe and effective therapeutics. Selectivity can be achieved by exploiting subtle differences in the ATP-binding site across different kinases or by targeting less conserved allosteric sites.[3][5]
The this compound scaffold has proven to be a versatile platform for developing selective kinase inhibitors. The nitrile group at the 7-position can act as a hydrogen bond acceptor and provides a key interaction point within the kinase active site, contributing to both potency and selectivity.
Comparative Kinase Inhibition Profiles of this compound Derivatives
To illustrate the selectivity profiles of this compound derivatives, we have compiled inhibitory activity data (IC50 values) from various studies. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in assay conditions. However, the relative potencies and selectivity patterns provide valuable insights.
| Compound Class/Derivative | Target Kinase | IC50 (nM) | Off-Target Kinases (IC50 in nM) |
| 4-Anilino-quinoline-3-carbonitrile Derivatives | |||
| Compound 48 | EGFR | 0.0075 µM | - |
| EKB-569 (Compound 49) | EGFR | 0.083 µM | HER-2 (1.23 µM) |
| HKI-272 (Compound 50) | HER-2 | 0.059 µM | EGFR (0.092 µM) |
| Bosutinib (SKI-606) | Src | 1-3 | - |
| Compound 15 | Src | 0.15 | - |
| Compound 18 | Src | 3.8 | - |
| Compound 20 | Src | 9.23 | iNOS (2180) |
| 6,7-Disubstituted-4-(phenoxy)-quinoline Derivatives | |||
| Compound 27 | c-Met | 1.04 | - |
| Compound 29 | c-Met | 0.59 | - |
| Other Quinoline-3-carbonitrile Derivatives | |||
| CPU-Y020 (Compound 20) | Src | 9.23 | iNOS (2.18 µM) |
Data compiled from multiple sources.[6][7] Absolute values may vary depending on specific assay conditions.
The Structural Basis of Selectivity: A Deeper Dive
The selectivity of this compound derivatives is dictated by the intricate interplay of various structural features and their interactions with the specific amino acid residues lining the ATP-binding pocket of the target kinase.
The Role of the Quinoline Core and 7-Carbonitrile
The rigid quinoline scaffold serves as an anchor, positioning the key interacting moieties within the active site. The nitrogen atom at position 1 of the quinoline ring often forms a crucial hydrogen bond with the hinge region of the kinase, a conserved feature of ATP-competitive inhibitors. The 7-carbonitrile group can form specific hydrogen bonds or other polar interactions with residues in the solvent-exposed region of the active site, contributing significantly to both affinity and selectivity.
Influence of Substituents at the 4-Position
The substituent at the 4-position of the quinoline ring is a major determinant of selectivity. Typically, an anilino or a heteroarylamino group at this position extends into the hydrophobic pocket of the kinase active site. Modifications to this ring system can dramatically alter the selectivity profile. For instance, in the case of 4-anilino-quinoline-3-carbonitrile derivatives targeting Src kinase, the nature and position of substituents on the aniline ring are critical for achieving high potency and selectivity.[7]
Exploiting Kinase Conformational Dynamics
Protein kinases are not static structures; they exist in dynamic equilibrium between active ("DFG-in") and inactive ("DFG-out") conformations.[8][9] Selective inhibitors can be designed to preferentially bind to one of these conformations. The flexibility of the this compound scaffold and its derivatives allows them to adapt to and stabilize specific kinase conformations, thereby achieving selectivity for a particular kinase or even a specific activation state of a single kinase.
Caption: Key structural features influencing kinase selectivity.
Experimental Protocols for Assessing Kinase Selectivity
The determination of a compound's kinase selectivity profile relies on robust and reproducible in vitro assays. Here, we outline a general workflow for a fluorescence-based kinase assay, a commonly used method in drug discovery.[10]
In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by a target kinase.
Materials:
-
Recombinant human kinase enzymes
-
Kinase-specific peptide substrates (often biotinylated)
-
Kinase reaction buffer (containing ATP, MgCl2, and other necessary cofactors)
-
Test compounds dissolved in DMSO
-
Detection reagents (e.g., terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore for TR-FRET assays)
-
384-well microplates
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in DMSO.
-
Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the compound dilutions into the wells of a 384-well plate. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Kinase Reaction Initiation: Add the kinase enzyme and the specific peptide substrate to the wells.
-
ATP Addition: Initiate the kinase reaction by adding the ATP-containing reaction buffer.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction by adding a solution containing EDTA. Add the detection reagents (e.g., TR-FRET reagents).
-
Signal Measurement: After another incubation period, measure the fluorescent signal using a plate reader. The signal intensity is proportional to the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Inhibition of a kinase signaling pathway.
Conclusion and Future Directions
The this compound scaffold represents a highly valuable starting point for the design of potent and selective kinase inhibitors. The data presented in this guide highlight the remarkable ability to tune the selectivity of these derivatives through targeted chemical modifications. The interplay between the core scaffold, the substituents at key positions, and the conformational dynamics of the target kinases provides a rich landscape for medicinal chemists to explore.
Future research in this area will likely focus on:
-
Achieving Isoform-Specific Inhibition: Designing derivatives that can distinguish between closely related kinase isoforms within the same family (e.g., PI3Kα vs. PI3Kδ) remains a key challenge and a significant opportunity. [11]* Kinome-Wide Profiling: Comprehensive screening of this compound derivatives against a large panel of kinases will provide a more complete picture of their selectivity and potential off-target liabilities. [4]* Structural Biology: Co-crystal structures of these inhibitors in complex with their target kinases will continue to provide invaluable insights for structure-based drug design. [12][13] By leveraging the principles and methodologies outlined in this guide, researchers can accelerate the discovery and development of the next generation of highly selective and effective kinase inhibitors based on the versatile this compound scaffold.
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Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]
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Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Reaction Biology. [Link]
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Mechanistic Insights into the Mechanism of Inhibitor Selectivity toward the Dark Kinase STK17B against Its High Homology STK17A. MDPI. [Link]
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Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity. PubMed. [Link]
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Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers. [Link]
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Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. PubMed Central. [Link]
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Selective Aurora kinase inhibitors identified using a Taxol-induced checkpoint sensitivity screen. PubMed Central. [Link]
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Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]
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Quinoline derivatives as pi3 kinase inhibitors. Semantic Scholar. [Link]
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Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]
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Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. NIH. [Link]
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Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. PMC. [Link]
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Design and Synthesis of Novel Quinazoline Derivatives and Their Evaluation as PI3Ks Inhibitors. ResearchGate. [Link]
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Molecular distinctions between Aurora A and B: a single residue change transforms Aurora A into correctly localized and functional Aurora B. PubMed. [Link]
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A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions. PMC. [Link]
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Figure 4. x-ray crystal structures of a set of quin(az)olines (7, 17,...). ResearchGate. [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. [Link]
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A Senior Application Scientist's Guide to Benchmarking New Quinoline Derivatives Against Existing Anticancer Drugs
Introduction: The Quinoline Scaffold in Modern Oncology
The quinoline scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, recognized for its versatile and potent biological activities.[1][2][3] In oncology, quinoline derivatives have emerged as a privileged structure, forming the backbone of numerous approved anticancer agents.[2][4] Their therapeutic efficacy stems from a diverse range of mechanisms, including the inhibition of tyrosine kinases, interference with topoisomerase, disruption of tubulin polymerization, and induction of apoptosis.[1][5][6]
The development of novel quinoline derivatives presents a significant opportunity to overcome challenges such as drug resistance and off-target toxicity associated with existing therapies. However, moving a promising new chemical entity (NCE) from the bench to the clinic is a rigorous process. A critical phase in this journey is objective, multi-faceted benchmarking against current standards of care. This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the performance of new quinoline derivatives, ensuring that only the most promising candidates advance.
This document is structured not as a rigid protocol, but as a logical workflow, explaining the causality behind each experimental choice. We will proceed from high-throughput in vitro assessments to more complex in vivo validation, culminating in a holistic comparison that balances potency, mechanism, and preliminary safety profiles.
Phase 1: Foundational In Vitro Evaluation
The initial phase of benchmarking is conducted in vitro to rapidly and cost-effectively assess the fundamental anticancer properties of the new derivatives.[7][8] This stage acts as a critical filter, eliminating compounds with insufficient activity before committing to resource-intensive in vivo studies.[8]
The Rationale for a Strategic Cell Line Panel
The choice of cancer cell lines is paramount. A well-curated panel should include:
-
Multiple Cancer Types: Cell lines from diverse histological origins (e.g., breast cancer: MCF-7; lung cancer: A549; colon cancer: HCT-116) to assess the breadth of activity.[4][9]
-
Known Genetic Backgrounds: Lines with well-characterized mutations (e.g., KRAS, EGFR, BRAF) to correlate activity with specific oncogenic drivers.
-
Relevant Target Expression: If the quinoline derivative is designed to target a specific protein (e.g., a particular kinase), cell lines should be chosen based on their expression levels of that target.
-
A Non-Cancerous Control: A non-transformed cell line (e.g., human fibroblasts or epithelial cells) is essential for an early indication of cytotoxic specificity. A large window between the IC50 in cancer cells and the IC50 in normal cells is a highly desirable characteristic.
Primary Screening: Assessing Cytotoxicity and Potency
The first quantitative metric is the half-maximal inhibitory concentration (IC50), which measures the potency of a compound in inhibiting cell proliferation.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10]
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. The optimal seeding density must be determined empirically to ensure cells are in the logarithmic growth phase during the experiment.[11]
-
Compound Treatment: Prepare serial dilutions of the new quinoline derivatives and the chosen benchmark drug (e.g., Doxorubicin or a relevant tyrosine kinase inhibitor) in culture medium. Treat the cells for 48-72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[10]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results on a dose-response curve and calculate the IC50 value using non-linear regression analysis.
Secondary Screening: Elucidating the Mechanism of Action (MoA)
A potent compound with an unknown or undesirable MoA is of little value. The next step is to investigate how the quinoline derivatives inhibit cell growth. Quinoline compounds are known to induce cell cycle arrest and apoptosis.[1][6]
This protocol determines if the compound induces cell death by arresting the cell cycle at a specific phase (G1, S, or G2/M).
Methodology:
-
Treatment: Seed cells in 6-well plates and treat with the quinoline derivative at its IC50 and 2x IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells to include the apoptotic population.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane. This step is critical for allowing the DNA-binding dye to enter.
-
Staining: Resuspend the fixed cells in a solution containing Propidium Iodide (PI), a fluorescent DNA intercalating agent, and RNase to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Interpretation: The resulting histogram will show distinct peaks corresponding to the G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA. Compare the cell cycle distribution of treated cells to vehicle-treated controls.
This assay definitively quantifies the induction of apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS, allowing for the identification of apoptotic cells.
Methodology:
-
Treatment: Treat cells in 6-well plates with the compound at its IC50 concentration for a predetermined time course (e.g., 12, 24, 48 hours).
-
Harvesting: Collect all cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). PI is a membrane-impermeable dye that only enters cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry: Analyze the stained cells promptly. The results will differentiate four populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caption: High-level workflow for the in vitro benchmarking of new quinoline derivatives.
Phase 2: Preclinical In Vivo Validation
Promising candidates from in vitro screening must be evaluated in a living organism to assess their efficacy and safety in a complex biological system.[12][13] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[12][14]
Choosing the Right Xenograft Model
-
Cell Line-Derived Xenografts (CDX): These models are created by implanting cultured human cancer cell lines into mice.[14] They are highly reproducible and cost-effective, making them ideal for initial efficacy testing.[14]
-
Patient-Derived Xenografts (PDX): PDX models are generated by implanting tumor fragments directly from a human patient into a mouse.[15] These models better retain the heterogeneity and molecular characteristics of the original tumor, offering higher clinical relevance for later-stage validation.[15][16]
For initial benchmarking, a CDX model using a cell line that showed high sensitivity in vitro is the logical starting point.
Experimental Protocol: Subcutaneous CDX Efficacy Study
Methodology:
-
Animal Acclimatization: House immunodeficient mice (e.g., NOD-SCID or Athymic Nude) according to institutional guidelines for at least one week before the study begins.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using digital calipers. When tumors reach a specified average size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 per group). Groups should include:
-
Vehicle Control (e.g., saline or a specific formulation vehicle).
-
New Quinoline Derivative (at one or more dose levels).
-
Benchmark Drug (at its established effective dose).
-
-
Treatment Administration: Administer the treatments according to a predetermined schedule (e.g., daily, once-weekly) and route (e.g., oral gavage, intraperitoneal injection). Monitor animal body weight and general health daily as an indicator of toxicity.
-
Tumor Measurement: Measure tumor volume 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Endpoint and Analysis: The study concludes when tumors in the vehicle group reach a predetermined maximum size or after a set duration. Key efficacy endpoints include:
-
Tumor Growth Inhibition (TGI): The percentage difference in the mean tumor volume of a treated group compared to the vehicle control group.
-
Tumor Stasis or Regression: Analysis of the number of tumors that did not grow or shrank during treatment.
-
Survival Analysis: If applicable, monitor survival as an endpoint.
-
Caption: Step-by-step workflow for a typical in vivo xenograft efficacy study.
Phase 3: Preliminary Pharmacokinetic (ADMET) Profiling
A compound's efficacy is intrinsically linked to its pharmacokinetic (PK) properties. Lipophilicity and other physicochemical characteristics determine a drug's ability to be absorbed, distributed to the tumor site, metabolized, and excreted (ADMET).[17] Poor PK is a leading cause of failure in drug development.
In Silico and Early ADMET Screening
Before in vivo studies, computational tools can predict key properties. Lipinski's "Rule of Five" provides a quick assessment of drug-likeness for oral bioavailability.[18] Early in vitro ADMET assays can assess metabolic stability in liver microsomes or permeability using Caco-2 cell monolayers.
In Vivo Pharmacokinetic Study
A preliminary PK study in rodents (e.g., rats or mice) is essential to understand how the drug behaves in the body.
Methodology:
-
Animal Preparation: Use healthy, non-tumor-bearing rodents.
-
Drug Administration: Administer a single dose of the quinoline derivative via both an intravenous (IV) route and the intended therapeutic route (e.g., oral).
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Plasma Analysis: Process the blood to isolate plasma and quantify the concentration of the drug using a sensitive analytical method like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis: Plot plasma concentration versus time to determine key PK parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
t1/2 (Half-life): Time for the plasma concentration to decrease by half.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_oral / AUC_IV) * 100.
-
Data Synthesis and Comparative Analysis
The final step is to consolidate all collected data into a clear, comparative format. Tables are an excellent tool for this purpose, allowing for at-a-glance evaluation of the new quinoline derivative against the established benchmark.
Table 1: Comparative In Vitro Activity Profile
| Compound | Cell Line | IC50 (µM) | Predominant MoA |
| NQD-1 | MCF-7 (Breast) | 0.85 | G2/M Arrest, Apoptosis |
| A549 (Lung) | 1.20 | G2/M Arrest, Apoptosis | |
| HCT-116 (Colon) | 0.95 | G2/M Arrest, Apoptosis | |
| Fibroblasts (Normal) | > 50 | - | |
| Benchmark Drug | MCF-7 (Breast) | 1.50 | G1 Arrest |
| (e.g., Sorafenib) | A549 (Lung) | 2.10 | G1 Arrest |
| HCT-116 (Colon) | 1.80 | G1 Arrest | |
| Fibroblasts (Normal) | > 30 | - |
Table 2: Comparative In Vivo Efficacy and Tolerability
| Compound | Dose & Schedule | TGI (%) in A549 Model | Max Body Weight Loss (%) |
| NQD-1 | 25 mg/kg, daily (oral) | 75% | 5% |
| Benchmark Drug | 30 mg/kg, daily (oral) | 60% | 12% |
| Vehicle | - | 0% | < 2% |
Table 3: Comparative Pharmacokinetic Profile (Rodent)
| Compound | Cmax (ng/mL) | t1/2 (hours) | Oral Bioavailability (%) |
| NQD-1 | 850 | 6.5 | 45% |
| Benchmark Drug | 600 | 8.0 | 38% |
Conclusion and Forward Look
This guide outlines a systematic, multi-phase approach to benchmarking new quinoline derivatives. By integrating in vitro potency and mechanistic studies with in vivo efficacy and pharmacokinetic profiling, a comprehensive picture of a new compound's potential can be formed.
Based on the hypothetical data presented, NQD-1 demonstrates superior potency across multiple cell lines, a favorable safety window against normal cells, greater tumor growth inhibition in vivo with better tolerability, and improved oral bioavailability compared to the benchmark drug. Such a profile would strongly support its advancement to further preclinical development, including PDX modeling, combination studies, and formal toxicology assessments. This rigorous, evidence-based comparison is fundamental to ensuring that the next generation of quinoline-based anticancer agents offers a tangible improvement for patients.
References
- Vertex AI Search. (n.d.). Preclinical Drug Testing Using Xenograft Models.
- Saeed, A., et al. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.
- Choi, Y. J., et al. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central.
- Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.
- Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
- XenoSTART. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models.
- Az., A. A. (2024). an overview of quinoline derivatives as anti-cancer agents. ResearchGate.
- Polycyclic Aromatic Compounds. (n.d.). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview.
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- PubMed Central. (n.d.). Synthetic and medicinal perspective of quinolines as antiviral agents.
- Slideshare. (n.d.). In vitro methods of screening of anticancer agents.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Quinoline-7-carbonitrile for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond groundbreaking discoveries to encompass the safe and responsible management of all laboratory materials. This guide provides a detailed, step-by-step protocol for the proper disposal of quinoline-7-carbonitrile, ensuring the safety of personnel and adherence to environmental regulations. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from data on the parent compound, quinoline, and structurally related nitrile compounds. It is imperative to treat this compound with extreme caution, assuming it possesses significant health and environmental hazards.
The quinoline ring system is a known hazardous core, with the parent compound classified as toxic, a suspected carcinogen and mutagen, and harmful to aquatic life.[1][2][3] The addition of a carbonitrile (-CN) group introduces further potential for toxicity and reactivity. Therefore, a conservative approach to handling and disposal is not just recommended, but essential.
Immediate Safety & Handling: The Foundation of Safe Disposal
Before any disposal procedures commence, a thorough understanding and implementation of immediate safety protocols are paramount. This proactive stance minimizes the risk of accidental exposure and ensures a controlled environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling this compound. The following table outlines the minimum required equipment, with the rationale rooted in preventing all potential routes of exposure.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves. | To prevent skin contact. Quinoline and its derivatives can be harmful upon skin absorption.[4][5] |
| Eye Protection | Safety goggles or a face shield. | To protect against splashes of solutions or airborne particles of the solid compound.[6] |
| Lab Coat | Standard laboratory coat, preferably chemically resistant. | To protect clothing and underlying skin from contamination.[7] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. | To avoid inhalation of dust or vapors, which may be toxic or irritating to the respiratory system.[8] |
Engineering Controls: Creating a Safe Workspace
All handling of this compound, including preparation for disposal, must be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[9] An eyewash station and safety shower must be readily accessible in the immediate work area.[6]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound is to be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][6]
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect unused or contaminated solid this compound in a dedicated, sealable container made of a compatible material (e.g., glass or high-density polyethylene).
-
Label the container clearly as "Hazardous Waste: this compound".[7]
-
-
Contaminated Materials:
-
Any materials that have come into contact with the compound, such as pipette tips, contaminated gloves, bench paper, and empty vials, must be considered hazardous waste.
-
Collect these items in a separate, clearly labeled hazardous waste bag or container.[7]
-
-
Liquid Waste:
-
If this compound is in a solvent, collect it in a sealable, chemical-resistant container.
-
The container must be labeled with "Hazardous Waste" and the full chemical names of all components, including the solvent(s).
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Step 2: Waste Storage
Proper storage of hazardous waste is a critical step in maintaining a safe laboratory environment while awaiting pickup.
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area.
-
The storage area should be away from incompatible materials. Based on the reactivity of related compounds, avoid strong oxidizing agents.[1][8]
-
Ensure the storage area has secondary containment to control any potential leaks or spills.
Step 3: Final Disposal
The final disposal of this compound must be handled by trained professionals in accordance with all local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[1]
-
Provide them with all available information about the compound, including its name, quantity, and any known or suspected hazards based on related compounds.
-
Follow their specific instructions for packaging, labeling, and pickup.
-
The likely method of disposal for this type of compound is high-temperature incineration at a permitted hazardous waste facility.[2]
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Report: Notify your laboratory supervisor and your institution's EHS department.
-
Secure the Area: Prevent entry into the spill area. If flammable solvents are involved, remove all sources of ignition.
-
Cleanup (if trained):
-
Only personnel trained in hazardous spill cleanup should address the spill.
-
Wear the appropriate PPE as outlined above.
-
For small solid spills, carefully sweep or vacuum the material and place it in a labeled hazardous waste container. Avoid generating dust.[8]
-
For small liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.[1]
-
Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By following these detailed procedures for the disposal of this compound, you are not only ensuring compliance with regulations but also fostering a culture of safety within your organization. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
- Benchchem. (n.d.). Proper Disposal of 4-Aminothis compound: A Step-by-Step Guide for Laboratory Professionals.
- New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline.
- Fisher Scientific. (2025). Safety Data Sheet: Quinoline.
- Benchchem. (n.d.). Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
- Benchchem. (n.d.). Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 5,6,7,8-Tetrahydro-3-quinolinecarbonitrile.
- BIOSYNCE. (2025). How to dispose of quinoline safely?.
- Penta Chemicals. (2025). Quinoline - SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2012). SAFETY DATA SHEET: Quinoline-2-carbonitrile.
- CDH Fine Chemical. (n.d.). Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories.
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Navigating the Synthesis Landscape: A Guide to Safely Handling Quinoline-7-carbonitrile
For the innovative researcher, Quinoline-7-carbonitrile represents a key building block in the development of novel therapeutics. However, its potent bioactivity necessitates a commensurate level of caution in the laboratory. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure your work with this compound is conducted with the highest standards of safety and scientific integrity. The following protocols are grounded in established safety principles for handling quinoline-based compounds and nitriles, providing a robust framework for your laboratory operations.
Immediate Safety Briefing: Understanding the Risks
This compound, as a member of the quinoline and nitrile chemical families, should be handled as a hazardous substance. While specific toxicological data for this isomer is limited, the parent compound, quinoline, is classified as toxic if swallowed, harmful in contact with skin, causes skin and serious eye irritation, and is suspected of causing genetic defects and cancer[1][2][3][4]. Nitrile-containing compounds can also be toxic, with the potential for harmful effects if inhaled, swallowed, or absorbed through the skin[5][6]. Therefore, a comprehensive approach to personal protective equipment (PPE) is not merely a recommendation but a critical component of safe laboratory practice.
Core Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent exposure. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles | 2 pairs of nitrile gloves | Laboratory coat | N95 respirator (if not in a ventilated enclosure) |
| Solution Preparation | Chemical splash goggles | 2 pairs of nitrile gloves | Laboratory coat | Work in a certified chemical fume hood |
| Reaction Setup and Workup | Chemical splash goggles and face shield | 2 pairs of nitrile gloves | Laboratory coat | Work in a certified chemical fume hood |
| Compound Storage and Transport | Safety glasses | Nitrile gloves | Laboratory coat | Not generally required |
The Rationale Behind Double Gloving
The practice of wearing two pairs of nitrile gloves provides an added layer of protection against potential tears or punctures in the outer glove, which may not be immediately apparent[7]. Nitrile gloves are recommended due to their superior resistance to a wide range of chemicals, including solvents, oils, and hazardous materials, compared to latex gloves[8][9][10][11][12].
Experimental Workflow: Safe Handling Protocols
The following step-by-step methodologies are designed to minimize the risk of exposure during common laboratory procedures involving this compound.
Donning and Doffing PPE: A Critical Sequence
Proper donning and doffing of PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Gown/Lab Coat: Put on a clean, buttoned laboratory coat.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs of the outer glove go over the cuffs of the lab coat sleeves.
-
Eye Protection: Put on safety glasses or goggles.
-
Face Shield/Respirator: If required by the procedure, don a face shield or N95 respirator.
Doffing Sequence:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Gown/Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface folded inward. Dispose of it in the appropriate waste stream.
-
Eye Protection: Remove eye protection from the back of the head.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves.
-
Hand Hygiene: Thoroughly wash your hands with soap and water.
Visualizing the PPE Decision-Making Process
The selection of appropriate PPE is a dynamic process that depends on the specific task and associated risks. The following diagram illustrates a logical workflow for this decision-making process.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
